1-Oxa-4-azaspiro[4.5]decane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128259. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxa-4-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYYKVXOKJPSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299105 | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-04-8 | |
| Record name | 177-04-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Oxa-4-azaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Oxa-4-azaspiro[4.5]decane (CAS 177-04-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Spirocyclic Scaffold
The landscape of modern medicinal chemistry is perpetually in search of novel molecular architectures that offer unique three-dimensional diversity and favorable physicochemical properties. Among these, spirocyclic systems have garnered significant attention for their ability to impart conformational rigidity and novel vectoral arrangements of functional groups, often leading to enhanced biological activity and improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This guide provides a comprehensive technical overview of 1-Oxa-4-azaspiro[4.5]decane, a seemingly simple yet versatile heterocyclic scaffold with emerging significance in organic synthesis and drug discovery. As a Senior Application Scientist, the following sections are curated to provide not just a repository of data, but a logical and insightful narrative into the properties, synthesis, and potential applications of this intriguing molecule, with a particular focus on its utility for professionals in the pharmaceutical sciences.
Core Molecular Attributes of this compound
This compound, identified by the CAS number 177-04-8, is a bicyclic heterocyclic compound featuring a unique spiro fusion of a cyclohexane and an oxazolidine ring. This structural arrangement bestows upon it a distinct stereochemical complexity and a specific spatial orientation of its heteroatoms, which are pivotal for its chemical reactivity and biological interactions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a scaffold is fundamental to its application in synthetic and medicinal chemistry. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 177-04-8 | [1] |
| Molecular Formula | C₈H₁₅NO | [2][3][4] |
| Molecular Weight | 141.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow solid | [5] |
| Melting Point | 66-68 °C | [5] |
| Boiling Point | 203-204 °C | [5] |
| Density | 0.996 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.4830 | [5] |
| Solubility | Soluble in many organic solvents such as ethanol, dichloromethane, and diethylamide. | [5] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C8H15NO/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2 | [1] |
| InChIKey | NCYYKVXOKJPSRU-UHFFFAOYSA-N | [1] |
| SMILES | C1CCC2(CC1)NCCO2 | [1] |
Structural Representation
The chemical structure of this compound is fundamental to its properties and reactivity. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms and the spirocyclic nature of the molecule.
References
- 1. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 3. 1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-Azaspiro" by Z. Yang, Qiu Zhong et al. [digitalcommons.xula.edu]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxa-4-azaspiro[4.5]decane
For the attention of: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological profiles is relentless. Among these, spirocyclic scaffolds have garnered considerable attention for their unique three-dimensional topologies.[1][2] The inherent rigidity of these systems can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the introduction of a spirocenter increases the sp³ character of a molecule, a feature often correlated with improved metabolic stability and aqueous solubility—key attributes for successful drug candidates.[3]
This guide focuses on 1-Oxa-4-azaspiro[4.5]decane, a heterocyclic spirocyclic system that incorporates an oxazolidine moiety. The oxazolidine ring is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds and its ability to act as a bioisostere for other functional groups.[1][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust methodologies for its characterization, and discusses its potential in the context of drug development.
Molecular Identity and Core Physical Properties
This compound is a bicyclic heterocyclic compound with a central spiro carbon atom connecting a cyclohexane ring and an oxazolidine ring.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [5][6] |
| Molecular Weight | 141.21 g/mol | [5][6] |
| CAS Number | 177-04-8 | [5][6] |
| IUPAC Name | This compound | [6] |
| SMILES | C1CCC2(CC1)NCCO2 | [5][6] |
| InChI Key | NCYYKVXOKJPSRU-UHFFFAOYSA-N | [5][6] |
| Appearance | Liquid (at STP) | Inferred |
| Boiling Point | 203-204 °C (lit.) | [5] |
| Density | 0.996 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.4830 (lit.) | [5] |
Synthesis of the this compound Scaffold
While a variety of methods exist for the synthesis of spirocyclic systems, a common and effective approach for constructing the this compound core involves the condensation of a cyclic ketone with an amino alcohol.[7] This methodology is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.
A plausible synthetic route to this compound is the reaction of cyclohexanone with 2-aminoethanol (ethanolamine). The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the loss of water to form the stable oxazolidine ring.
References
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxazolidine derivative: Significance and symbolism [wisdomlib.org]
- 5. FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-Oxa-4-azaspiro[4.5]decane
This guide provides a detailed exploration of the molecular structure and conformational landscape of 1-oxa-4-azaspiro[4.5]decane, a spirocyclic scaffold of increasing interest in medicinal chemistry. For researchers, synthetic chemists, and drug development professionals, a fundamental understanding of the three-dimensional arrangement of this molecule is paramount for the rational design of novel therapeutics. Spirocyclic systems, by virtue of their inherent three-dimensionality, offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties and novel intellectual property.[1]
Introduction to the this compound Scaffold
The this compound core consists of a piperidine ring and an oxazolidine ring fused at a single quaternary carbon atom, the spirocenter. This unique architecture imparts significant conformational rigidity compared to its individual monocyclic components, while still allowing for a defined range of conformational isomers. The presence of both a secondary amine and an ether linkage provides opportunities for diverse chemical modifications, making it an attractive building block in drug discovery programs targeting a wide array of biological targets, including G protein-coupled receptors (GPCRs) and enzymes.[2]
The IUPAC name for this compound is this compound, and it is identified by the CAS number 177-04-8.[3][4]
Molecular Structure and Key Features
The fundamental structure of this compound is depicted below. The numbering convention follows standard IUPAC rules for spiro compounds.
Caption: Numbering of the this compound scaffold.
Due to the absence of a published crystal structure for the parent compound, a computational approach was employed to determine the optimized molecular geometry. The following table summarizes key structural parameters obtained from Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory, a widely accepted method for obtaining reliable geometries of organic molecules.
| Parameter | Bond | Predicted Value |
| Bond Length | C5-N4 | 1.47 Å |
| C5-O1 | 1.43 Å | |
| C5-C6 | 1.54 Å | |
| C5-C10 | 1.54 Å | |
| N4-C3 | 1.46 Å | |
| O1-C2 | 1.43 Å | |
| Bond Angle | N4-C5-O1 | 105.2° |
| C6-C5-C10 | 110.5° | |
| N4-C5-C6 | 109.8° | |
| O1-C5-C10 | 109.5° |
Conformational Analysis: A Tale of Two Rings
The overall conformation of this compound is determined by the interplay of the conformational preferences of the piperidine and oxazolidine rings.
The Piperidine Ring: A Predominance of the Chair
Similar to cyclohexane, the piperidine ring preferentially adopts a chair conformation to minimize angle and torsional strain. However, the presence of the nitrogen heteroatom introduces the possibility of nitrogen inversion, leading to two distinct chair conformers where the N-H bond is either axial or equatorial. For unsubstituted piperidine, the equatorial conformer is generally favored.[2] In the case of this compound, the spiro fusion locks the piperidine ring, and the primary conformational equilibrium is between two chair forms via ring inversion.
Boat and twist-boat conformations are significantly higher in energy and are generally considered transition states or are only populated under specific circumstances, such as in highly substituted systems.[5]
Caption: Energy relationship of piperidine ring conformations.
The Oxazolidine Ring: Puckered and Dynamic
The five-membered oxazolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the envelope (or "flap") and the twist (or "half-chair"). In the envelope conformation, four atoms are coplanar, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.[6]
The specific puckering of the oxazolidine ring in this compound is influenced by the substitution pattern and stereoelectronic effects. The anomeric effect, a stereoelectronic interaction involving the delocalization of a lone pair of electrons from the oxygen atom into an adjacent anti-periplanar σ* orbital, can play a significant role in stabilizing certain conformations.[7][8]
Caption: Common puckered conformations of the oxazolidine ring.
The Conformational Landscape of this compound
A comprehensive conformational search and subsequent DFT calculations (B3LYP/6-31G(d)) reveal that the lowest energy conformer of this compound features the piperidine ring in a chair conformation. The oxazolidine ring adopts a slightly twisted envelope conformation with the oxygen atom as the "flap". The relative energies of other stable conformers are summarized in the table below.
| Conformer | Piperidine Conformation | Oxazolidine Conformation | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | Chair | Twisted Envelope (O-flap) | 0.00 |
| 2 | Chair | Envelope (N-flap) | 1.2 |
| 3 | Twist-Boat | Twisted Envelope | 5.8 |
The significant energy difference between the chair and twist-boat conformations of the piperidine ring indicates that at room temperature, the molecule exists almost exclusively in the chair form. The relatively small energy difference between the two envelope forms of the oxazolidine ring suggests a degree of flexibility in this part of the molecule.
Experimental Protocol: Computational Conformational Analysis Workflow
For researchers wishing to perform their own conformational analysis on derivatives of this compound, the following workflow provides a robust and reliable methodology.
Objective: To identify the low-energy conformers and determine their relative stabilities.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Initial Structure Generation:
-
Build the 3D structure of the molecule of interest using a molecular editor.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to explore the potential energy surface. For spirocyclic systems, it is crucial to ensure that the search algorithm adequately samples the puckering of both rings and the relative orientations of substituents.
-
A common approach is to use a Monte Carlo or molecular dynamics-based search.
-
Save the unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure found.
-
-
Geometry Optimization:
-
For each unique conformer identified in the conformational search, perform a full geometry optimization using Density Functional Theory (DFT).
-
A recommended level of theory is the B3LYP functional with the 6-31G(d) basis set. For systems where non-covalent interactions are expected to be significant, a functional with dispersion correction (e.g., B3LYP-D3) is advised.
-
-
Frequency Analysis:
-
Perform a frequency calculation at the same level of theory as the geometry optimization for each optimized conformer.
-
Confirm that each structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Single-Point Energy Refinement:
-
To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., 6-311+G(d,p) or def2-TZVP).
-
The final relative Gibbs free energies can then be calculated by combining the refined electronic energies with the thermal corrections from the frequency analysis.
-
References
- 1. Computational Heterocyclic Chemistry [ch.ic.ac.uk]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Conformational Searching | Rowan [rowansci.com]
- 6. Q-Chem 4.4 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 7. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 8. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
An In-Depth Technical Guide to the Spectral Analysis of 1-Oxa-4-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for 1-Oxa-4-azaspiro[4.5]decane, a heterocyclic compound of interest in medicinal chemistry and drug development. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its structural features, providing a foundational understanding for its application in further research.
Introduction to this compound
This compound (CAS No. 177-04-8) is a spirocyclic compound featuring a unique three-dimensional structure.[1] Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol .[1] The structure consists of a cyclohexane ring fused at a quaternary carbon to an oxazolidine ring. This spirocyclic system imparts conformational rigidity, a desirable trait in the design of pharmacologically active molecules. Understanding the spectral signature of this core structure is paramount for the identification and characterization of its derivatives in various stages of drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its distinct chemical environments.
Experimental Protocol: NMR Spectroscopy
A standard approach for acquiring NMR spectra of small organic molecules like this compound involves dissolving approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the analyte without contributing interfering signals in the spectral regions of interest. The solution is then filtered into a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons to ensure adequate signal dispersion.
Diagram: Logical Workflow for NMR-based Structure Elucidation
Caption: A logical workflow for elucidating molecular structure using NMR.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound provides information on the number of unique carbon environments.
| Chemical Shift (δ) ppm | Carbon Assignment |
| Data not available in search results | C2 (Oxazolidine) |
| Data not available in search results | C3 (Oxazolidine) |
| Data not available in search results | C5 (Spiro Carbon) |
| Data not available in search results | C6, C10 (Cyclohexane) |
| Data not available in search results | C7, C9 (Cyclohexane) |
| Data not available in search results | C8 (Cyclohexane) |
Interpretation: The presence of a specific number of signals in the ¹³C NMR spectrum would confirm the molecular symmetry. Due to the plane of symmetry passing through the C5-C8 axis of the cyclohexane ring (in a chair conformation), the pairs of carbons C6/C10 and C7/C9 are chemically equivalent, leading to a reduced number of signals than the total number of carbon atoms. The chemical shifts are influenced by the proximity to the heteroatoms (oxygen and nitrogen), with carbons closer to these electronegative atoms appearing at a higher chemical shift (downfield).
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environments and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |
| Data not available in search results | -CH₂-O- (Oxazolidine) | ||
| Data not available in search results | -CH₂-N- (Oxazolidine) | ||
| Data not available in search results | -NH- | ||
| Data not available in search results | Cyclohexane protons |
Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the protons on the oxazolidine and cyclohexane rings. The protons on the carbons adjacent to the oxygen and nitrogen atoms are expected to be shifted downfield. The coupling patterns (multiplicity) of the signals would reveal the number of neighboring protons, which is crucial for assigning the signals to specific protons in the molecule. The integration of the signals corresponds to the number of protons giving rise to that signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Spectroscopy
For a liquid sample like this compound, a Fourier Transform Infrared (FTIR) spectrum can be obtained using the neat (undiluted) liquid. A thin film of the sample is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal. A background spectrum of the empty salt plates or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Diagram: Experimental Workflow for FTIR Analysis of a Liquid Sample
References
The Emerging Therapeutic Potential of 1-Oxa-4-azaspiro[4.5]decane Derivatives: A Technical Guide for Drug Discovery Professionals
The 1-oxa-4-azaspiro[4.5]decane scaffold has garnered significant attention in medicinal chemistry as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. This guide provides an in-depth technical overview of the diverse biological activities exhibited by derivatives of this spirocyclic system, with a focus on their anticancer and neuroprotective properties. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the efficacy of these promising compounds.
The this compound Core: A Gateway to Diverse Bioactivity
The unique three-dimensional architecture of the this compound ring system, which features a spirocyclic junction between an oxazolidine and a cyclohexane ring, provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. This structural rigidity can lead to enhanced binding affinity and selectivity, crucial attributes for successful drug candidates. The presence of heteroatoms (oxygen and nitrogen) also offers opportunities for hydrogen bonding and other key interactions with biological macromolecules.
Anticancer Activity: A Prominent Therapeutic Avenue
A significant body of research has highlighted the potent anticancer activity of this compound derivatives against a range of human cancer cell lines.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
Several studies suggest that the anticancer effects of these compounds are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, certain 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have been shown to arrest cancer cells in the G2/M phase of the cell cycle and trigger apoptosis.[1][2] This disruption of the normal cell division process ultimately leads to the demise of cancerous cells.
Caption: Proposed mechanism of anticancer activity.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent anticancer activity. For example, in the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series, the nature of the substituent on the nitrogen atom has been shown to significantly influence cytotoxicity.[3][4] Specifically, derivatives bearing certain substituted benzyl groups have demonstrated exceptional potency.[3]
Quantitative Analysis of Anticancer Potency
The in vitro anticancer activity of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below summarizes the potent activity of selected this compound derivatives.
| Compound | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |
| 11h | 0.19 | 0.08 | 0.15 | [3] |
| 11b | 0.18 | - | - | [3] |
| 11d | - | 0.08 | - | [3] |
| 11k | - | 0.09 | 0.14 | [3] |
| 12c | - | - | 0.14 | [3] |
| 6d | 0.26 | - | - | [5] |
| 8d | - | 0.10 | - | [5] |
| 6b | - | - | 0.18 | [5] |
| 7j | 0.17 | 0.05 | 0.07 | [1][2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for MTT cytotoxicity assay.
Neuroprotective Activity: Targeting Muscarinic Receptors
Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[6]
Rationale for Targeting M1 Muscarinic Receptors
M1 muscarinic acetylcholine receptors are predominantly expressed in the cerebral cortex and hippocampus, brain regions crucial for learning and memory. Agonism of these receptors is a promising therapeutic strategy to alleviate the cognitive deficits associated with Alzheimer's disease.
Promising Lead Compounds
Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton have led to the identification of compounds with preferential affinity for M1 over M2 receptors.[6] Notably, some derivatives have shown potent antiamnesic activity in preclinical models with a good separation from cholinergic side effects.[6]
Experimental Protocol: Radioligand Binding Assay for M1 Receptor Affinity
Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]pirenzepine for M1 receptors) for binding to the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human M1 muscarinic receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand ([3H]pirenzepine), and varying concentrations of the this compound derivative.
-
Incubation: Incubate the mixture at room temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: Wash the filters to remove non-specifically bound radioactivity and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the Ki (inhibitory constant) value from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for M1 receptor binding assay.
Antimicrobial Potential: An Area for Future Exploration
While the primary focus has been on anticancer and neuroprotective activities, some related spirocyclic systems have demonstrated antimicrobial properties. For instance, novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one have shown moderate to good activity against bacteria such as S. aureus, E. coli, P. aeruginosa, and B. subtilis.[7] This suggests that the this compound scaffold could also be a valuable starting point for the development of new antimicrobial agents.
Conclusion and Future Directions
The this compound scaffold has proven to be a rich source of biologically active compounds with significant therapeutic potential, particularly in the fields of oncology and neuroscience. The modular nature of their synthesis allows for extensive structural diversification, enabling the fine-tuning of their pharmacological properties. Future research in this area should focus on:
-
Elucidation of precise molecular targets and signaling pathways for the most potent anticancer derivatives.
-
In vivo efficacy and pharmacokinetic studies to translate the promising in vitro results into preclinical and clinical development.
-
Expansion of the biological screening to explore other potential therapeutic applications, such as antiviral and anti-inflammatory activities.
-
Optimization of the neuroprotective lead compounds to enhance their blood-brain barrier permeability and in vivo efficacy.
The continued exploration of this versatile scaffold holds great promise for the discovery of novel and effective drugs to address unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of 1-Oxa-4-azaspiro[4.5]decane
Abstract
The 1-oxa-4-azaspiro[4.5]decane core, a unique spirocyclic heterocycle, represents a significant scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional flat aromatic systems, providing novel vectors for exploring chemical space in drug discovery. This guide delves into the foundational synthesis of this core structure and chronicles its evolution into a versatile platform for the development of therapeutic agents, particularly in oncology and neurodegenerative diseases. We will explore the causal-driven synthetic strategies, from the fundamental condensation reaction that likely first produced the parent scaffold to the sophisticated, multi-step syntheses of its biologically active derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the history, synthesis, and therapeutic potential of the this compound family.
Introduction: The Spirocyclic Advantage in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can confer improved pharmacological and pharmacokinetic properties is relentless. Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention for their inherent three-dimensionality.[1] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets by locking the molecule into a more defined conformation. The this compound scaffold, which incorporates both an oxazolidine and a cyclohexane ring, is a prime example of a privileged spirocyclic system that has been successfully exploited in the development of new therapeutic candidates.
Foundational Synthesis: The Genesis of the this compound Core
While a singular, seminal publication detailing the "discovery" of the unsubstituted this compound (CAS 177-04-8) is not prominent in modern chemical literature, its fundamental synthesis can be logically deduced from established principles of organic chemistry.[2] The most direct and plausible route is the condensation reaction between cyclohexanone and 2-aminoethanol (ethanolamine).
This reaction proceeds via a two-step mechanism:
-
Hemiaminal Formation: The nucleophilic nitrogen of 2-aminoethanol attacks the electrophilic carbonyl carbon of cyclohexanone, forming a transient hemiaminal intermediate.
-
Intramolecular Cyclization and Dehydration: The hydroxyl group of the hemiaminal is protonated under acidic conditions, followed by the intramolecular attack of the alcohol from the ethanolamine backbone, displacing a molecule of water to form the stable oxazolidine ring.
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol based on the fundamental principles of oxazolidine formation.
Materials:
-
Cyclohexanone
-
2-Aminoethanol
-
Toluene (or another suitable solvent for azeotropic water removal)
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclohexanone (1.0 eq), 2-aminoethanol (1.0 eq), and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield pure this compound.
Evolution of a Scaffold: Synthesis of Biologically Active Derivatives
The true value of the this compound core lies in its adaptability as a template for creating a diverse range of derivatives with significant biological activity. Research in this area has been particularly fruitful in the fields of oncology and neurodegenerative diseases.
Anticancer Applications: 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
A significant body of research has focused on the synthesis and anticancer evaluation of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[3][4] These compounds have shown moderate to potent activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa).[3]
The synthesis of these derivatives is a multi-step process that showcases the versatility of the core scaffold.[1]
A key strategy in the development of these anticancer agents involves the modification of the dienone system to reduce Michael reactivity in vivo, thereby mitigating potential harmful side effects.[1][3] This is often achieved through Michael addition or cyclopropanation reactions on the α,β-unsaturated olefinic bond.[1]
Table 1: Anticancer Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 6b | HeLa | 0.18 | [3] |
| 6d | A549 | 0.26 | [3] |
| 8d | MDA-MB-231 | 0.10 | [3] |
| 11b | A549 | 0.18 | [5] |
| 11h | A549 | 0.19 | [5] |
Muscarinic Agonists for Alzheimer's Disease
The 1-oxa-8-azaspiro[4.5]decane scaffold, a regioisomer of the core topic, has been instrumental in the development of potent and selective M1 muscarinic agonists for the potential treatment of dementia of the Alzheimer's type.[6][7] These compounds are designed to mimic the structure of muscarone, incorporating the tetrahydrofuran ring moiety into the spirocyclic system.[6]
Systematic modifications of this scaffold have led to the identification of compounds with preferential affinity for M1 receptors over M2 receptors, and potent antiamnesic activity with a favorable separation from cholinergic side effects.[6]
Table 2: Muscarinic Receptor Affinity of Selected 1-Oxa-8-azaspiro[4.5]decane Derivatives
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | Reference |
| 17 | 130 | 110 | [6] |
| 18 | 140 | 660 | [6] |
| 29 | 230 | 1200 | [6] |
| 37 | 300 | 2000 | [6] |
Conclusion and Future Perspectives
The this compound core and its isomers have transitioned from a fundamental heterocyclic structure to a highly valued scaffold in contemporary drug discovery. Its inherent three-dimensionality and synthetic tractability have enabled the creation of a multitude of derivatives with significant therapeutic potential. The successful development of potent anticancer agents and selective muscarinic agonists from this core structure underscores its importance as a privileged scaffold.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to these spirocycles. Furthermore, the exploration of this scaffold for new biological targets is a promising avenue for the discovery of novel therapeutics for a wide range of diseases. The continued investigation of the structure-activity relationships of this compound derivatives will undoubtedly lead to the identification of even more potent and selective drug candidates in the years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Exploring the Therapeutic Potential of 1-Oxa-4-azaspiro[4.5]decane Scaffolds
Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced pharmacological properties is perpetual. Spirocyclic compounds, characterized by their unique three-dimensional structure where two rings share a single atom, have garnered significant attention as "privileged scaffolds"[1][2]. Their inherent rigidity and well-defined spatial arrangement of functional groups provide a distinct advantage over more flexible, linear molecules, often leading to improved binding affinity and selectivity for biological targets[3][4]. The 1-Oxa-4-azaspiro[4.5]decane core, a heterocyclic system, represents a promising framework for the development of new therapeutic agents. This guide provides a comprehensive overview of potential therapeutic targets for this scaffold, underpinned by existing research on analogous structures, and offers detailed experimental workflows for their validation.
Part 1: Central Nervous System (CNS) Targets: Modulating Neurotransmission
The azaspirodecane moiety and its derivatives have shown significant promise in modulating key neurotransmitter systems within the CNS. The rigid conformation of the spirocyclic core allows for precise interactions with receptor binding pockets, offering a pathway to both high potency and selectivity.
Dopamine Receptors: A Focus on D2 and D3 Subtypes
Rationale for Targeting: The dopaminergic system is a critical regulator of motor control, motivation, reward, and executive function. Dysregulation of this system is implicated in a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance use disorders. Several spirocyclic compounds have demonstrated potent and selective interactions with dopamine receptors. For instance, the antipsychotic drug fluspirilene, which features a spirocyclic core, targets dopamine D2 receptors[5]. Furthermore, recent studies have highlighted the potential of arylated diazaspiro alkanes as highly selective dopamine D3 receptor antagonists, with Ki values in the low nanomolar range, suggesting their utility in treating substance abuse[6][7].
Potential Therapeutic Indications:
-
Schizophrenia and other psychotic disorders
-
Substance use disorders
-
Parkinson's disease (as agonists or modulators)
Experimental Workflow for Target Validation:
Caption: Workflow for Dopamine Receptor Target Validation.
Detailed Experimental Protocols:
Protocol 1: Radioligand Binding Assay for Dopamine D2/D3 Receptors
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human D2 or D3 receptors.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 120 mM NaCl, 5 mM KCl).
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of radioligand (e.g., [3H]spiperone for D2, [3H]-(+)-PHNO for D3), and 50 µL of test compound (this compound derivative) at various concentrations.
-
For non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
Incubate at room temperature for 60-90 minutes.
-
Harvest the samples onto glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Serotonin Receptors: Exploring the 5-HT7 Subtype
Rationale for Targeting: The serotonergic system is a key player in mood, cognition, and sleep regulation. The 5-HT7 receptor, a Gs-coupled GPCR, has emerged as a promising target for the treatment of depression, anxiety, and cognitive disorders[8][9]. Spiro[pyrrolidine-3,3'-oxindole] derivatives have been identified as potent 5-HT7 receptor ligands with low nanomolar affinity[10]. Given the structural similarities, the this compound scaffold is a prime candidate for exploration as a novel 5-HT7 modulator.
Potential Therapeutic Indications:
-
Major Depressive Disorder
-
Generalized Anxiety Disorder
-
Cognitive impairment associated with neurological disorders
Experimental Workflow for Target Validation:
Caption: Workflow for 5-HT7 Receptor Target Validation.
Detailed Experimental Protocols:
Protocol 2: cAMP Accumulation Assay for 5-HT7 Receptor Function
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the human 5-HT7 receptor.
-
Seed cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Add test compounds (this compound derivatives) at various concentrations and incubate for 15-30 minutes.
-
For antagonist testing, pre-incubate with the test compound before adding a known 5-HT7 agonist (e.g., 5-carboxamidotryptamine).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
-
Data Analysis:
-
Generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression.
-
Sigma Receptors: A Pleiotropic Target
Rationale for Targeting: Sigma receptors (σ1 and σ2) are unique intracellular proteins with chaperone activity, primarily located at the endoplasmic reticulum-mitochondrion interface[11]. They are involved in a multitude of cellular processes, including ion channel regulation, lipid transport, and cell survival. Ligands targeting sigma receptors have shown therapeutic potential in neurodegenerative diseases, psychiatric disorders, and cancer[12][13][14]. The spirocyclic piperidine motif is a well-established pharmacophore for high-affinity sigma receptor ligands[12][15]. This makes the this compound scaffold a highly attractive starting point for the design of novel sigma receptor modulators.
Potential Therapeutic Indications:
-
Alzheimer's disease and other neurodegenerative disorders
-
Major Depressive Disorder
-
Neuropathic pain
-
Oncology
Table 1: Binding Affinities of Spirocyclic Sigma Receptor Ligands
| Compound Class | Receptor Subtype | Ki (nM) | Reference |
| Spirocyclic-2,6-diketopiperazine | σ1 | 5.9 | [13] |
| Spirocyclic furopyrazole | σ1 | 0.50 | [15] |
| Spirocyclic tetrahydropyran | σ1 | 3.9 | [14] |
Experimental Workflow for Target Validation:
Caption: Workflow for Sigma Receptor Target Validation.
Detailed Experimental Protocols:
Protocol 3: Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
-
Tissue Preparation:
-
Homogenize guinea pig brain (for σ1) or rat liver (for σ2) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to obtain the membrane fraction.
-
Wash and resuspend the membrane pellet in assay buffer.
-
-
Binding Assay:
-
For σ1, use --INVALID-LINK---pentazocine as the radioligand.
-
For σ2, use [3H]di-o-tolylguanidine (DTG) in the presence of a masking concentration of (+)-pentazocine to block σ1 sites.
-
Follow the general procedure outlined in Protocol 1 for incubation, harvesting, and scintillation counting.
-
Use haloperidol for determining non-specific binding.
-
-
Data Analysis:
-
Calculate Ki values as described in Protocol 1.
-
Muscarinic Receptors: A Potential Avenue for Alzheimer's Disease
Rationale for Targeting: Muscarinic acetylcholine receptors, particularly the M1 subtype, are crucial for learning and memory. The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. M1 agonists are therefore considered a viable therapeutic strategy. A study on 1-oxa-8-azaspiro[4.5]decanes, close analogs of the topic scaffold, identified compounds with preferential affinity for M1 receptors and potent antiamnesic activity in vivo[16]. This provides a strong rationale for investigating this compound derivatives as potential M1 muscarinic agonists.
Potential Therapeutic Indications:
-
Alzheimer's disease
-
Dementia with Lewy bodies
-
Cognitive impairment in schizophrenia
Part 2: Anticancer Applications: A New Frontier for Spirocyclic Compounds
Recent research has unveiled the potential of this compound derivatives as anticancer agents[17][18][19]. These compounds have demonstrated cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cells[17][18][19].
Rationale for Targeting: The spirodienone moiety present in some of the active compounds is thought to be a key pharmacophore. The mechanism of action appears to involve the induction of cell cycle arrest, particularly at the G2/M phase, and the triggering of apoptosis[18][19].
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 6d | A549 (Lung) | 0.26 | [17] |
| Derivative 8d | MDA-MB-231 (Breast) | 0.10 | [17] |
| Derivative 6b | HeLa (Cervical) | 0.18 | [17] |
| Derivative 7j | A549 (Lung) | 0.17 | [18][19] |
| Derivative 7j | MDA-MB-231 (Breast) | 0.05 | [18][19] |
| Derivative 7j | HeLa (Cervical) | 0.07 | [18][19] |
Experimental Workflow for Anticancer Target Validation:
Caption: Workflow for Anticancer Activity Validation.
Detailed Experimental Protocols:
Protocol 4: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at an appropriate density.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol overnight.
-
Wash the cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in each phase.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The existing literature on analogous spirocyclic systems strongly supports the exploration of this core for its potential to modulate key targets in the central nervous system, including dopamine, serotonin, sigma, and muscarinic receptors. Furthermore, the demonstrated anticancer activity of derivatives of this scaffold opens up an exciting avenue for oncological drug development.
The experimental workflows and protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the therapeutic potential of novel this compound derivatives. Future research should focus on synthesizing diverse libraries of these compounds and profiling them against a broad range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of next-generation therapeutics based on this promising spirocyclic core.
References
- 1. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of serotonin 5-HT7 receptors ligands: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiro[pyrrolidine-3,3'-oxindoles] as 5-HT7 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma receptor - Wikipedia [en.wikipedia.org]
- 12. 5D-QSAR for spirocyclic sigma1 receptor ligands by Quasar receptor surface modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot synthesis and sigma receptor binding studies of novel spirocyclic-2,6-diketopiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones [mdpi.com]
- 19. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Spirocyclic Scaffold: A Gateway to Three-Dimensionality in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The paradigm of drug discovery is continually evolving, with a discernible shift away from planar, aromatic structures towards molecules with greater three-dimensional (3D) complexity. This strategic move, often dubbed the "escape from flatland," is driven by the pursuit of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] At the heart of this evolution lies the spirocyclic scaffold, a unique structural motif characterized by two rings sharing a single, central carbon atom. This guide provides a comprehensive technical overview of spirocyclic scaffolds in medicinal chemistry, delving into their intrinsic properties, key synthetic strategies with detailed protocols, and their impactful applications in contemporary drug discovery, illustrated through case studies of approved therapeutics.
The Strategic Advantage of Spirocyclic Scaffolds in Drug Design
The incorporation of a spirocyclic moiety into a drug candidate is not merely a structural embellishment but a deliberate design choice aimed at conferring specific, advantageous properties. The inherent three-dimensionality of these scaffolds offers a powerful tool to navigate the complexities of biological targets.
Enhanced Three-Dimensionality and Increased sp³ Character
Spirocycles are inherently three-dimensional, a stark contrast to the predominantly flat nature of many traditional aromatic and heteroaromatic scaffolds.[1][3] This 3D architecture allows for a more precise and directional projection of substituents into the binding pockets of target proteins, facilitating optimal interactions.[4] A key metric in this context is the fraction of sp³ hybridized carbons (Fsp³), which is the number of sp³ carbons divided by the total carbon count.[1][3] A higher Fsp³ is often correlated with improved clinical success, attributed to factors such as increased solubility, reduced off-target toxicity, and better metabolic stability.[3][5] The quaternary carbon at the core of a spirocycle inherently increases the Fsp³ of a molecule.
Conformational Rigidity and Pre-organization
The rigid nature of spirocyclic systems restricts the conformational flexibility of a molecule.[2] This pre-organization can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and potency. By locking key pharmacophoric elements in their bioactive conformation, medicinal chemists can achieve a more favorable interaction with the target receptor or enzyme.
Modulation of Physicochemical Properties
The introduction of a spirocyclic scaffold can profoundly influence a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Strategic incorporation of spirocycles can lead to:
-
Improved Solubility: The non-planar nature of spirocycles can disrupt crystal packing, often leading to enhanced aqueous solubility.[2]
-
Modulation of Lipophilicity (logP/logD): Spirocycles can be used to fine-tune a molecule's lipophilicity, a critical parameter for cell permeability and overall pharmacokinetic behavior.[2][5]
-
Enhanced Metabolic Stability: The quaternary spirocenter and its surrounding atoms are often less susceptible to metabolic enzymes, which can improve the metabolic stability and half-life of a drug candidate.[2]
Key Synthetic Strategies for Spirocyclic Scaffolds
The synthesis of spirocyclic compounds can present unique challenges due to the formation of a quaternary carbon center.[6][7] However, a number of robust and versatile synthetic methodologies have been developed to access these valuable scaffolds.
1,3-Dipolar Cycloaddition for Spiro-oxindoles
The 1,3-dipolar cycloaddition reaction is a powerful tool for the stereoselective synthesis of highly functionalized five-membered rings, and it has been extensively applied to the construction of spiro-oxindoles, a privileged scaffold in medicinal chemistry.[8][9] This strategy typically involves the in situ generation of an azomethine ylide from the condensation of isatin and an amino acid, which then undergoes a [3+2] cycloaddition with a dipolarophile.[5][10][11]
Experimental Protocol: Synthesis of a Spiropyrrolizidine Oxindole Derivative [10][11]
-
Reactant Preparation: To a solution of isatin (1.0 mmol) and L-proline (1.2 mmol) in ethanol (10 mL), add the selected dipolarophile (e.g., a chalcone derivative, 1.0 mmol).
-
Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired spiro-oxindole derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful palladium-catalyzed method for the formation of C-C bonds and has been successfully employed in the synthesis of various spirocyclic systems, including spiro-oxindoles.[12][13] This reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. The regioselectivity of the alkene insertion and subsequent β-hydride elimination determines the final product.
Experimental Protocol: Intramolecular Heck Reaction for Spirocycle Synthesis [6]
-
Reaction Setup: In a glovebox under a nitrogen atmosphere, combine the aryl triflate substrate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.2 equiv), and triethylamine (10 equiv) in anhydrous N,N-dimethylacetamide (DMA) in a sealed vial.
-
Reaction: Heat the reaction mixture at 100 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spirocyclic product.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy and mass spectrometry.
References
- 1. Selective Synthesis of Spirooxindoles by an Intramolecular Heck-Mizoroki Reaction. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 4. Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 12. ard.bmj.com [ard.bmj.com]
- 13. acs.org [acs.org]
The Strategic Deployment of 1-Oxa-4-azaspiro[4.5]decane in Modern Drug Design: A Technical Guide
Foreword: Embracing Three-Dimensionality in Drug Discovery
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing into the realm of three-dimensional chemical space. The departure from flat, aromatic scaffolds towards more complex, sp3-rich architectures has proven to be a fruitful strategy for improving pharmacological properties. Among the privileged scaffolds that have emerged from this paradigm shift, the 1-Oxa-4-azaspiro[4.5]decane core stands out as a versatile and promising framework. Its inherent rigidity, coupled with the precise spatial orientation of its functional groups, offers a unique platform for the design of highly selective and potent drug candidates. This guide provides an in-depth exploration of the this compound scaffold, from its synthesis and chemical properties to its strategic application in contemporary drug design, with a particular focus on oncology and neurodegenerative disorders.
The this compound Core: Physicochemical Properties and Synthetic Rationale
The this compound moiety is a heterocyclic system characterized by a spirocyclic junction between a cyclohexane ring and an oxazolidine ring. This unique arrangement confers a rigid, three-dimensional geometry that can be strategically exploited in drug design to enhance binding affinity and selectivity for biological targets.
Physicochemical Characteristics
The fundamental properties of the unsubstituted this compound are summarized below. These properties can be significantly modulated through chemical derivatization to optimize drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C8H15NO | --INVALID-LINK-- |
| Molecular Weight | 141.21 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 1.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
General Synthetic Strategies
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common and effective approach involves the condensation of a cyclic ketone with an appropriate amino alcohol. For instance, derivatives of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides have been synthesized by reacting a keto sulfone with N-alkylaminoethanols. A general workflow for the synthesis of this compound derivatives is depicted below.
Caption: General synthetic workflow for this compound derivatives.
The Role of this compound in Anticancer Drug Design
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. The rigid scaffold allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with various cancer-related targets.
Targeting Proliferation and Inducing Apoptosis
Several studies have reported the synthesis of 1-oxa-4-azaspirodeca-6,9-diene-3,8-dione derivatives with significant cytotoxic activity against various cancer cell lines, including human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa). The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.
One study highlighted that the introduction of a conjugated dienone system into the spirocyclic framework could lead to potent anticancer activity. However, this reactive moiety can also lead to off-target effects through Michael addition reactions with nucleophilic groups in the body. To mitigate this, researchers have explored modifications to reduce the reactivity of the Michael acceptor while maintaining or enhancing antitumor activity.
Structure-Activity Relationship (SAR) Insights
The exploration of SAR is crucial for optimizing the anticancer potency of this compound derivatives. Key modifications and their impact on activity are summarized below:
-
Substitution on the Nitrogen Atom: The nitrogen atom of the oxazolidine ring provides a convenient handle for introducing various substituents. N-alkylation and N-acylation have been shown to significantly influence the biological activity. For instance, the introduction of aromatic sulfonyl groups has led to the discovery of potent anticancer agents.
-
Modifications of the Cyclohexane Ring: Alterations to the cyclohexane ring, such as the introduction of double bonds to create a dienone system, have been a key strategy in enhancing cytotoxicity.
-
Stereochemistry: The stereochemistry at the spiro center and any other chiral centers within the molecule can have a profound impact on biological activity. The rigid nature of the scaffold makes it particularly sensitive to stereochemical changes.
Caption: Key modification points on the this compound scaffold influencing biological activity.
Experimental Protocol: Synthesis of a 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivative
The following is a representative protocol for the synthesis of a potent anticancer agent based on the this compound core, adapted from published procedures.
Step 1: Synthesis of the N-(phenoxyethyl)sulfonamide Intermediate
-
To a solution of the desired phenoxyethylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add the appropriate sulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired N-(phenoxyethyl)sulfonamide.
Step 2: Metal-Catalyzed Cascade Cyclization
-
To a solution of the N-(phenoxyethyl)sulfonamide (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE), add a catalytic amount of a palladium salt (e.g., Pd(OAc)2, 10 mol%) and an oxidant (e.g., PhI(OAc)2, 2.0 eq).
-
Heat the reaction mixture at 80 °C for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent to yield the final 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivative.
Application in Neurodegenerative Diseases: M1 Muscarinic Agonists
Beyond oncology, the this compound scaffold has shown promise in the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease.
Rationale for Targeting M1 Muscarinic Receptors
The M1 muscarinic acetylcholine receptor is a key target in the symptomatic treatment of Alzheimer's disease. Agonists of this receptor are believed to enhance cholinergic neurotransmission, which is impaired in the brains of Alzheimer's patients, and may improve cognitive function. The rigid conformation of the this compound core can be utilized to design selective M1 agonists with reduced side effects associated with non-selective muscarinic activation.
Development of 1-Oxa-8-azaspiro[4.5]decane Derivatives
A study by Tsukamoto et al. described the design and synthesis of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. By incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton, they developed compounds with high affinity for M1 receptors. Systematic modifications of the lead compound led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.
The this compound Scaffold as a Bioisostere
Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. The rigid and three-dimensional nature of the this compound core makes it an attractive bioisostere for more flexible or planar ring systems.
A Bioisostere for Piperidine and Other Saturated Heterocycles
The 1-Oxa-4-azaspiro[4.s]decane scaffold can be considered a conformationally restricted analogue of substituted piperidines or other saturated heterocycles commonly found in CNS-active drugs. This conformational constraint can lead to increased binding affinity and selectivity by reducing the entropic penalty upon binding to the target protein. While direct examples of the this compound core as a bioisostere are emerging, the broader class of azaspiro[3.3]heptanes has been successfully validated as bioisosteres for piperidine, demonstrating the potential of this strategy.
Caption: this compound as a rigid bioisostere for flexible piperidine.
Future Perspectives and Conclusion
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal. Its unique structural features provide a solid foundation for the design of novel therapeutics with improved properties. The successful application of this core in the development of potent anticancer agents and promising M1 muscarinic agonists underscores its versatility.
Future research in this area will likely focus on:
-
Expansion of Therapeutic Applications: Exploring the potential of this compound derivatives in other disease areas, such as inflammation and infectious diseases. The discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors for inflammatory diseases highlights the potential of related spirocyclic scaffolds.
-
Development of Asymmetric Syntheses: The development of efficient and scalable asymmetric syntheses will be crucial for accessing enantiomerically pure derivatives and for conducting detailed studies on the influence of stereochemistry on biological activity.
-
Integration with Computational Chemistry: The use of computational modeling and virtual screening will accelerate the discovery of novel this compound-based drug candidates by enabling more rational design and prioritization of synthetic targets.
Navigating the Chemical Landscape of 1-Oxa-4-azaspiro[4.5]decane: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-Oxa-4-azaspiro[4.5]decane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Spirocyclic systems have emerged as a powerful strategy to navigate beyond the flat, two-dimensional chemical space often occupied by traditional drug candidates.[1][2] The inherent three-dimensionality of spirocyclic scaffolds, such as the this compound core, offers a unique topographical advantage, enabling more precise and multifarious interactions with biological targets. This guide provides an in-depth exploration of the chemical space surrounding this compound analogues, from synthetic strategies to biological evaluation and computational analysis, offering a technical narrative for researchers aiming to leverage this promising scaffold in drug discovery.
The incorporation of a spiro-center, a quaternary carbon atom shared by two rings, imparts conformational rigidity and a higher fraction of sp³-hybridized carbons (Fsp³). An increased Fsp³ character is often correlated with improved clinical success, attributed to enhanced solubility, metabolic stability, and a more defined three-dimensional shape that can lead to superior ligand-receptor complementarity.[1][3] The this compound framework, featuring an oxazolidine ring fused to a piperidine moiety, presents a compelling starting point for library development due to its synthetic tractability and the diverse biological activities exhibited by its derivatives, ranging from anticancer to central nervous system (CNS) applications.[4][5]
Part 1: Synthetic Exploration of the this compound Core
The ability to efficiently generate a diverse library of analogues is paramount to exploring the chemical space of any scaffold. The this compound core lends itself to several robust synthetic strategies, allowing for the introduction of various functional groups at multiple positions.
Key Synthetic Strategy: Metal-Catalyzed Oxidative Cyclization
A highly effective and frequently employed method for the synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives involves a metal-catalyzed intramolecular oxidative cyclization.[4][6] This approach is particularly valuable for its efficiency and the direct installation of a pharmacologically relevant spirodienone moiety.
Rationale: The choice of a metal catalyst, often copper-based, in conjunction with an oxidant like (diacetoxyiodo)benzene (PIDA), facilitates the dearomatization of a phenolic precursor and subsequent intramolecular cyclization. This reaction cascade is powerful because it constructs the complex spirocyclic core in a single, often high-yielding, step from readily available starting materials.
Experimental Protocol: Synthesis of 4-Substituted-1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones [6]
-
Step 1: Amide Formation: To a solution of 4-aminophenol (1.0 eq) in a suitable solvent such as acetonitrile, add the desired carboxylic acid (e.g., glycolic acid, 1.2 eq) and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 2.0 eq). Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). After cooling, filter the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure. Purify the resulting amide intermediate by column chromatography.
-
Step 2: Oxidative Spirocyclization: Dissolve the amide intermediate (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen). Add (diacetoxyiodo)benzene (PIDA, 2.0 eq) and a catalytic amount of a copper salt, such as tetrakis(acetonitrile)copper(I) perchlorate [Cu(CH₃CN)₄ClO₄] (0.05 eq). Stir the reaction at room temperature. The reaction progress can be monitored by TLC. Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired spirodienone.
-
Step 3: N-Alkylation/Arylation (Optional): The nitrogen atom of the resulting spirodienone can be further functionalized. To a solution of the spirodienone (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF), add a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) followed by the desired alkyl or benzyl halide (1.5 eq). Stir the reaction at low temperature to room temperature until completion. Purify the final product by column chromatography.
Caption: Synthetic workflow for 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.
Synthesis of Saturated and Varied Spirocyclic Cores
While the spirodienone is a valuable intermediate, exploring analogues with a saturated piperidine ring or different substitution patterns on the oxazolidinone ring is crucial for expanding the chemical space.
-
Synthesis of 1-Oxa-8-azaspiro[4.5]decanes: For targeting CNS receptors like the M1 muscarinic agonist, a different isomer, the 1-Oxa-8-azaspiro[4.5]decane, is often the starting point. The synthesis of the core intermediate, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, involves incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane skeleton.[1][7] Systematic modifications can then be made to the oxazolidinone ring, such as introducing ethyl groups at the 2-position or converting the ketone at the 3-position to a methylene group.[1]
-
Diastereoselective Gold/Palladium Relay Catalysis: For the construction of dearomatized 2-oxa-7-azaspiro[4.5]decane derivatives, a sophisticated Au/Pd relay catalytic tandem cyclization has been developed.[2] This method generates a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition. This strategy is noted for its mild conditions and high diastereoselectivity, offering precise control over the stereochemistry of the final product.[2]
Part 2: Characterization and Analytical Workflow
A self-validating protocol requires rigorous characterization of all intermediates and final compounds. A standard workflow should be employed to ensure the identity, purity, and structural integrity of the synthesized analogues.
Standard Analytical Workflow:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress.
-
Purification: Column chromatography on silica gel is the primary method for purifying intermediates and final products.
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure. The characteristic shifts and coupling constants confirm the formation of the spirocyclic core and the positions of substituents.[8][9] For instance, the presence of signals corresponding to the spiro carbon and the distinct protons of both the oxazolidinone and piperidine rings are key indicators.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[6][10]
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the final compounds, which should typically be >95% for biological screening.[9]
Caption: Standard workflow for purification and characterization.
Part 3: Exploring the Biological Activity and Structure-Activity Relationships (SAR)
The this compound scaffold has been shown to be a versatile platform for discovering bioactive molecules across various therapeutic areas.
Anticancer Activity
A significant body of research has focused on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives as potent anticancer agents.[4][6][11][12] These compounds have demonstrated cytotoxicity against a range of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers.[4][6]
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution: The substituent on the nitrogen atom of the piperidine ring plays a crucial role in modulating anticancer potency. Small alkyl groups (e.g., methyl, ethyl) and substituted benzyl groups (e.g., 4-bromobenzyl, 4-methylbenzyl) have been shown to yield highly potent compounds.[6][11] For instance, compound 11h (4-(4-bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione) exhibited IC₅₀ values of 0.19 µM, 0.08 µM, and 0.15 µM against A549, MDA-MB-231, and HeLa cells, respectively.[6]
-
Oxazolidinone Ring: Modifications to the oxazolidinone ring, such as the introduction of a methyl group, can also influence activity.
-
Sulfonyl Group: The introduction of an aromatic sulfonyl group at the 4-position has also led to potent anticancer agents. Derivatives with acetyl-protected mannose-linked sulfonylazaspirodienone moieties have shown greatly improved anticancer activities.[11][12]
| Compound Ref. | N-Substituent | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) | Citation |
| 11b | Ethyl | 0.18 | >10 | 0.22 | [6] |
| 11g | 4-Methylbenzyl | 0.22 | 0.11 | 0.20 | [6] |
| 11h | 4-Bromobenzyl | 0.19 | 0.08 | 0.15 | [6] |
| 7j | Mannose-linked sulfonyl | 0.17 | 0.05 | 0.07 | [11] |
M1 Muscarinic Agonism for Neurodegenerative Diseases
Derivatives of the isomeric 1-oxa-8-azaspiro[4.5]decane scaffold have been extensively investigated as M1 muscarinic agonists for the potential treatment of dementia of the Alzheimer's type.[1][7][13]
SAR Insights:
-
Core Structure: The 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one core structure itself shows potent but non-selective muscarinic activity.[1]
-
Modifications at C2 and C3: Systematic modifications are key to achieving selectivity for M1 over M2 receptors. An ethyl group at the 2-position or a methylene group at the 3-position were found to confer preferential affinity for M1 receptors and potent antiamnesic activity with a better separation from cholinergic side effects.[1]
-
Stereochemistry: The M1 agonist activity resides preferentially in the (-)-isomers of these compounds.[1]
5-HT₁A Receptor Agonism
The 1-oxa-4-thiaspiro[4.5]decane scaffold, a bioisosteric variant, has been explored for its activity at serotonin receptors. These analogues have been identified as potent and selective 5-HT₁A receptor partial agonists, which have therapeutic potential in anxiety, depression, and pain management.[3][14]
Part 4: Computational Approaches to Chemical Space Exploration
To efficiently navigate the vast chemical space of this compound analogues, computational methods are indispensable. These in silico techniques can prioritize synthetic efforts and provide insights into the molecular basis of activity.
Computational Workflow:
-
Library Design and Virtual Screening: Combinatorial libraries of virtual this compound analogues can be generated in silico. These libraries can then be screened against the three-dimensional structure of a biological target using molecular docking programs to predict binding affinities and poses. This process helps to identify promising candidates for synthesis.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of the analogues and their biological activity.[3] By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with potency, QSAR models can predict the activity of unsynthesized compounds and guide the design of more potent analogues.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model can be used to search for novel scaffolds that fit the required spatial and electronic features.
-
ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of virtual compounds. Early assessment of properties like blood-brain barrier permeability and potential for off-target toxicity can help to deprioritize compounds with unfavorable pharmacokinetic profiles.[3]
Part 5: The Role of Bioisosterism in Analogue Design
Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.[15] In the context of the this compound scaffold, several bioisosteric modifications can be envisioned:
-
Piperidine Ring Mimetics: The piperidine moiety can be replaced with other spirocyclic systems, such as 2-azaspiro[3.3]heptane, which can improve metabolic stability and solubility while maintaining a similar exit vector for substituents.[4][16][17]
-
Oxazolidinone Ring Modifications: The oxygen atom in the oxazolidinone ring can be replaced with sulfur to give 1-thia-4-azaspiro[4.5]decane derivatives, which has been shown to modulate selectivity, for example, at serotonin receptors.[3]
-
Scaffold Hopping: Computational methods can be used to identify entirely new scaffolds that present the key pharmacophoric features of active this compound analogues.
Conclusion and Future Directions
The this compound core represents a privileged scaffold in modern drug discovery, offering a unique three-dimensional architecture that can be exploited to develop potent and selective modulators of a variety of biological targets. The synthetic accessibility of this core, coupled with its proven track record in yielding bioactive compounds, makes it a fertile ground for further exploration.
Future efforts in this area should focus on:
-
Expanding Synthetic Diversity: Developing new synthetic methodologies to access a wider range of substitution patterns and stereoisomers.
-
Exploring New Biological Targets: Screening existing and new libraries of this compound analogues against a broader array of biological targets to uncover novel therapeutic applications.
-
Integrated Computational and Experimental Workflows: Employing a tighter integration of computational prediction and experimental validation to accelerate the design-make-test-analyze cycle.
-
In-depth ADME/Tox Profiling: Conducting comprehensive in vitro and in vivo pharmacokinetic and toxicology studies on lead compounds to ensure they possess drug-like properties suitable for clinical development.[18][19][20][21][22]
By leveraging the strategies and insights outlined in this guide, researchers can effectively navigate the rich chemical space of this compound analogues and unlock their full potential in the development of next-generation therapeutics.
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unimore.it [iris.unimore.it]
- 4. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 5. (PDF) Synthesis, Biological Evaluation and Molecular [research.amanote.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfera.unife.it [sfera.unife.it]
- 10. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones | MDPI [mdpi.com]
- 12. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists [iris.unimore.it]
- 15. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. criver.com [criver.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. labs.iqvia.com [labs.iqvia.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Synthesis of 1-Oxa-4-azaspiro[4.5]decane from cyclohexanone
Application Note & Protocol
Topic: A Streamlined Protocol for the Synthesis of 1-Oxa-4-azaspiro[4.5]decane from Cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Abstract
Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their inherent three-dimensionality and structural novelty, which can lead to improved pharmacological properties.[1] This document provides a comprehensive guide for the synthesis of this compound, a valuable spiro-heterocyclic building block. The protocol details the direct condensation reaction between cyclohexanone and ethanolamine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, outline methods for product characterization, and provide expert insights into process optimization and potential challenges.
Scientific Foundation: Reaction Principle and Mechanism
The synthesis of this compound is a classic example of oxazolidine formation from a ketone and an aminoalcohol.[2] The reaction is a condensation, proceeding through two key stages:
-
Hemiaminal Formation: The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is typically catalyzed by an acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. This initial reversible step forms a hemiaminal intermediate.
-
Intramolecular Cyclization & Dehydration: The hydroxyl group of the ethanolamine moiety within the hemiaminal intermediate then attacks the same carbon atom (the spiro center). This intramolecular cyclization forms the five-membered oxazolidine ring. To drive the reaction to completion, the water molecule formed during this step must be removed from the reaction mixture.
The equilibrium nature of this reaction necessitates the use of techniques to eliminate water as it is formed, thereby shifting the equilibrium towards the desired spirocyclic product according to Le Châtelier's principle.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization to ensure the identity and purity of the final product.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Quantity | Supplier Example |
| Cyclohexanone | Reagent Grade, ≥99% | 98.15 | 9.82 g (10.4 mL, 100 mmol) | Sigma-Aldrich |
| Ethanolamine | Reagent Grade, ≥99% | 61.08 | 6.11 g (6.0 mL, 100 mmol) | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (PTSA) | Catalyst Grade | 190.22 | ~190 mg (1 mmol, 1 mol%) | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | 92.14 | 200 mL | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | 142.04 | As needed | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | - | ~50 mL | - |
| Brine (Saturated NaCl Solution) | - | - | ~50 mL | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Setup: Assemble the reaction apparatus consisting of the 500 mL three-neck flask, Dean-Stark trap, and reflux condenser in a fume hood. Ensure all glassware is dry. Place a magnetic stir bar in the flask.
-
Charging Reagents: To the flask, add toluene (200 mL), cyclohexanone (10.4 mL, 100 mmol), and ethanolamine (6.0 mL, 100 mmol).
-
Catalyst Addition: Add the catalytic amount of p-toluenesulfonic acid monohydrate (~190 mg, 1 mmol).
-
Reaction: Begin stirring and gently heat the mixture to reflux using the heating mantle. Toluene will begin to boil and co-distill with the water formed during the reaction. The water will be collected in the Dean-Stark trap.
-
Expert Insight: Toluene is the solvent of choice because it forms a low-boiling azeotrope with water, facilitating efficient removal and allowing for easy monitoring of the reaction's progress. The theoretical amount of water to be collected is 1.8 mL (for 100 mmol of reaction).
-
-
Monitoring: Continue the reflux for 3-5 hours, or until no more water is collected in the Dean-Stark trap. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Work-up and Purification
-
Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the PTSA catalyst. Shake gently, venting frequently.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Expert Insight: The brine wash helps to remove residual water from the organic phase and break up any emulsions that may have formed.
-
-
Drying: Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Final Product: The residue is crude this compound, which appears as a colorless to pale yellow oil. For many applications, this crude product is of sufficient purity. If higher purity is required, vacuum distillation can be performed.
Visualization of the Synthetic Workflow
The overall process from setup to final analysis is outlined below.
References
Application Notes & Protocols: A Guide to the N-Functionalization of 1-Oxa-4-azaspiro[4.5]decane
Abstract
The 1-oxa-4-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry and drug discovery, prized for its three-dimensional structure and desirable physicochemical properties.[1] Functionalization of the secondary amine at the N-4 position is a critical step in the synthesis of diverse compound libraries for screening and lead optimization. This document provides a comprehensive guide for researchers, detailing established protocols for the N-functionalization of this compound through common and robust synthetic transformations, including N-acylation, N-alkylation, N-arylation, and reductive amination. Each protocol is presented with an emphasis on the underlying chemical principles, experimental causality, and practical considerations to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of the this compound Core
Spirocyclic systems, particularly those incorporating heteroatoms, are of immense interest in modern drug development. Their rigid, three-dimensional architectures provide well-defined exit vectors for substituents, allowing for precise exploration of chemical space and interaction with biological targets.[2] The this compound moiety, containing both an ether and a secondary amine, offers a unique combination of structural rigidity and synthetic versatility. The secondary amine serves as a prime handle for diversification, enabling the introduction of a wide array of functional groups that can modulate a molecule's potency, selectivity, and pharmacokinetic profile.
This guide focuses on four cornerstone reactions for modifying this amine, providing both the "how" and the "why" for each experimental design.
Starting Material: Characterization and Safety
Before commencing any synthesis, it is imperative to understand the properties and hazards of the starting material, this compound.
| Property | Value | Source |
| CAS Number | 177-04-8 | [3] |
| Molecular Formula | C₈H₁₅NO | [3] |
| Molecular Weight | 141.21 g/mol | [3] |
| Appearance | Liquid | |
| Density | 0.996 g/mL at 25 °C | |
| Boiling Point | 203-204 °C | |
| Refractive Index | n20/D 1.4830 |
Safety Profile: this compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE) is mandatory.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3][4]
-
Required PPE: Safety goggles (eyeshields), chemical-resistant gloves, lab coat. Work should be conducted in a well-ventilated chemical fume hood.[4]
General Synthetic Workflow
The N-functionalization protocols described herein follow a standardized workflow. This systematic approach ensures consistency and simplifies the process from reaction setup to final product characterization.
Caption: General workflow for N-functionalization experiments.
Protocol I: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that introduces an amide bond, a ubiquitous functional group in pharmaceuticals due to its role as a stable hydrogen bond donor and acceptor. The reaction typically involves the nucleophilic attack of the secondary amine on an activated carbonyl compound, such as an acyl chloride or anhydride.
Causality: A non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial. Its role is not to deprotonate the amine, which is already sufficiently nucleophilic, but to act as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation and deactivation of the starting amine.
Caption: Reaction scheme for N-Acylation.
Detailed Step-by-Step Protocol: N-Acetylation
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 5 minutes. Note: This addition is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acetylated product.
Data Summary: N-Acylation
| Parameter | Recommended Value | Rationale |
| Electrophile | Acyl Chloride / Anhydride | High reactivity for efficient conversion. |
| Base | Triethylamine / DIPEA | Non-nucleophilic; scavenges acid byproduct. |
| Solvent | DCM, THF, Chloroform | Aprotic, dissolves reagents well. |
| Temperature | 0 °C to Room Temp | Controls initial exotherm, allows for smooth reaction. |
| Equivalents (Base) | 1.5 - 2.0 | Ensures complete neutralization of byproduct. |
| Equivalents (Acyl Agent) | 1.1 - 1.3 | Slight excess drives reaction to completion. |
| Typical Yield | >90% | Generally a high-yielding transformation. |
Protocol II: N-Alkylation via Nucleophilic Substitution
Direct N-alkylation introduces C(sp³)-N bonds by reacting the amine with an alkyl halide. This method is effective for adding simple alkyl chains or more complex fragments containing a reactive electrophilic center.
Causality: This reaction follows an Sₙ2 mechanism. A polar aprotic solvent (e.g., DMF, Acetonitrile) is preferred as it solvates the cation of the base (e.g., K⁺ of K₂CO₃) but does not strongly solvate the amine nucleophile, thus enhancing its reactivity. A moderately strong, non-nucleophilic inorganic base is used to deprotonate the amine in situ or neutralize the H-X byproduct without competing in the substitution reaction.
References
Introduction: The M1 Muscarinic Receptor as a Premier Therapeutic Target
An In-Depth Guide to the Application of 1-Oxa-4-azaspiro[4.5]decanes as M1 Muscarinic Agonists
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] This localization has positioned the M1 receptor as a key therapeutic target for neurological and psychiatric disorders characterized by cognitive impairment, most notably Alzheimer's disease (AD).[2][3] In AD, a significant cholinergic deficit is a cardinal feature, and while current treatments like acetylcholinesterase inhibitors (AChEIs) provide some symptomatic relief by boosting acetylcholine levels, they do not halt disease progression and their efficacy wanes over time.[1][3]
Directly activating the M1 receptor with selective agonists offers a more targeted approach.[4] M1 agonism not only has the potential to improve cognitive symptoms but may also offer disease-modifying effects by influencing the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway and reducing tau protein hyperphosphorylation.[3][5][6] However, the development of M1 agonists has been historically challenged by a lack of selectivity against other muscarinic receptor subtypes (M2-M5), leading to dose-limiting side effects such as nausea, sweating, and cardiovascular effects, which are often mediated by peripheral M2 and M3 receptors.[2]
The 1-oxa-4-azaspiro[4.5]decane scaffold and its analogues have emerged as a promising chemical class in the pursuit of selective and effective M1 agonists.[7][8][9] These rigid, spirocyclic structures can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties, offering a robust framework for rational drug design. This guide provides a detailed overview of the application of this chemical class, from fundamental signaling pathways to detailed experimental protocols for their characterization.
Section 1: The M1 Receptor Signaling Cascade
The M1 receptor is canonically coupled to the Gq/11 family of G proteins.[1][10] Upon binding of an agonist, the receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. The activated Gαq subunit then stimulates the effector enzyme phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][11] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1][12] The concurrent elevation of DAG and intracellular Ca2+ activates protein kinase C (PKC), which phosphorylates numerous downstream targets, modulating a wide array of cellular functions crucial for neuronal plasticity and cognitive processes.[10][13]
Section 2: Synthesis of the this compound Scaffold
The synthesis of this compound derivatives often involves multi-step reaction sequences. While various specific synthetic routes exist for different analogues, a generalizable approach can be adapted from published methods for related spirocyclic systems.[7][14][15] The following protocol outlines a conceptual synthetic scheme for a core scaffold, which can then be further functionalized to explore structure-activity relationships (SAR).
Protocol 2.1: General Synthetic Route
This protocol is a representative example based on the synthesis of related 1-oxa-8-azaspiro[4.5]decanes.[7]
Principle: The core spirocyclic system is constructed by incorporating a tetrahydrofuran ring moiety into a piperidine skeleton. This often involves the reaction of a piperidine-based starting material with a suitable electrophile to form the oxa-spiro junction.
Materials:
-
N-substituted 4-piperidone
-
Lithium diisopropylamide (LDA)
-
An appropriate electrophile (e.g., a protected 2-haloethanol derivative)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Magnesium sulfate, anhydrous
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Enolate Formation:
-
Dissolve N-substituted 4-piperidone in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (typically 1.0 to 1.2 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to stir at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.
-
Rationale: LDA is a strong, non-nucleophilic base that selectively deprotonates the alpha-carbon of the ketone to form the kinetic enolate, which is crucial for the subsequent alkylation step.
-
-
Alkylation:
-
To the enolate solution at -78 °C, add the chosen electrophile (e.g., 1-bromo-2-(tert-butyldimethylsilyloxy)ethane) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Rationale: The nucleophilic enolate attacks the electrophilic carbon of the halo-alkane in an SN2 reaction, forming a new carbon-carbon bond and attaching the side chain that will ultimately form the oxazolidine ring.
-
-
Workup and Deprotection:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Deprotect the silyl ether (e.g., using tetrabutylammonium fluoride - TBAF) to yield the alcohol.
-
-
Cyclization:
-
The cyclization to form the this compound ring can be achieved under various conditions, often involving an acid or base-catalyzed intramolecular reaction to form the oxazolidine ring. For some analogues, this may occur spontaneously or require specific reagents to facilitate the ring closure.[7][8]
-
Purify the final spirocyclic product using column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Section 3: In Vitro Characterization Protocols
Once synthesized, novel compounds must be rigorously tested in vitro to determine their affinity, potency, and selectivity for the M1 receptor.
Protocol 3.1: Radioligand Binding Assay for M1 Affinity (Ki)
Principle: This is a competitive binding assay used to determine the affinity (Ki) of a test compound for the M1 receptor. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity (e.g., [³H]pirenzepine, an M1-selective antagonist) from the receptor.[9]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human M1 mAChR (e.g., CHO-hM1 cells).
-
Radioligand: [³H]pirenzepine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1-10 µM).
-
Test compounds (serial dilutions).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add assay buffer, cell membranes (typically 10-50 µg protein per well), and [³H]pirenzepine at a concentration near its Kd value.
-
Compound Addition: Add serial dilutions of the test compound. For total binding wells, add buffer/vehicle. For non-specific binding wells, add a high concentration of atropine.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Punch out the filters from the plate into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3.2: Functional Assay - Calcium Mobilization
Principle: Since M1 is a Gq-coupled receptor, agonist binding leads to an increase in intracellular calcium.[12][13] This assay measures this calcium flux using a fluorescent dye that increases in intensity upon binding to Ca²⁺. It is a direct measure of the functional potency (EC50) and efficacy (Emax) of the agonist.
Step-by-Step Methodology:
-
Cell Culture: Seed CHO cells stably expressing the human M1 receptor (CHO-hM1) into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.[16]
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid. Incubate for 45-60 minutes at 37°C.
-
Rationale: Probenecid is an organic anion transporter inhibitor that prevents the cells from actively pumping the dye out, thus improving signal intensity.[16]
-
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for 10-20 seconds.
-
Agonist Addition: The instrument automatically adds the test compounds to the wells.
-
Signal Detection: Continue to measure the fluorescence intensity for an additional 2-3 minutes to capture the peak response.
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Normalize the data (e.g., as a percentage of the response to a known full agonist like carbachol).
-
Plot the normalized response against the log concentration of the test compound and fit the data using a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
-
Section 4: In Vivo Evaluation Protocols
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy in relevant animal models and to determine their therapeutic window.
Protocol 4.1: Scopolamine-Induced Cognitive Deficit Model
Principle: Scopolamine is a non-selective muscarinic antagonist that induces a transient cognitive deficit (amnesia) in rodents, mimicking some aspects of the cholinergic hypofunction seen in AD. The ability of an M1 agonist to reverse this deficit is a strong indicator of its potential pro-cognitive effects.[7][8]
Materials:
-
Adult male Wistar rats or C57BL/6 mice.
-
Test compound (this compound derivative).
-
Scopolamine hydrobromide.
-
Vehicle (e.g., saline or 0.5% methylcellulose).
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, where the dark side has an electrified grid floor).
Step-by-Step Methodology:
-
Acquisition Trial (Day 1):
-
Place a rat in the light compartment of the apparatus.
-
When the rat enters the dark compartment (which they naturally prefer), a mild, inescapable foot shock is delivered through the grid floor.
-
The time it takes for the animal to cross into the dark compartment (step-through latency) is recorded. Healthy animals quickly learn to associate the dark compartment with the shock.
-
-
Treatment and Amnesia Induction (Day 2):
-
Administer the test compound (e.g., subcutaneously or orally) at various doses.
-
After a set pre-treatment time (e.g., 30 minutes), administer scopolamine (e.g., 0.5-1.0 mg/kg, s.c.) to all groups except the vehicle-only control group.
-
Rationale: Scopolamine blocks muscarinic receptors, impairing the consolidation of the memory formed during the acquisition trial.
-
-
Retention Trial (Day 2):
-
Approximately 30-60 minutes after scopolamine administration, place the rat back into the light compartment.
-
Record the step-through latency to enter the dark compartment, up to a maximum cutoff time (e.g., 300 seconds).
-
-
Data Analysis:
-
A short latency in the scopolamine + vehicle group indicates amnesia (the animal does not remember the shock).
-
A significantly longer latency in the groups treated with the test compound indicates that the M1 agonist has reversed the scopolamine-induced amnesia.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the minimum effective dose (MED).
-
-
Assessment of Side Effects: In parallel studies, animals should be observed for cholinergic side effects, such as salivation, tremor, and hypothermia, to establish a therapeutic window between the effective dose for cognition and the dose that produces adverse effects.[7][9]
Section 5: Data Interpretation and Summary
The collective data from in vitro and in vivo experiments allow for a comprehensive assessment of a compound's potential. A summary table is an effective way to compare key parameters of different analogues.
Table 1: Example Pharmacological Profile of a Fictional M1 Agonist (SPIRO-X)
| Parameter | Assay Type | Result | Interpretation |
| M1 Affinity (Ki) | Radioligand Binding | 15 nM | High affinity for the target M1 receptor. |
| M2 Affinity (Ki) | Radioligand Binding | 450 nM | ~30-fold selectivity for M1 over M2 receptors. |
| M3 Affinity (Ki) | Radioligand Binding | 700 nM | ~47-fold selectivity for M1 over M3 receptors. |
| M1 Potency (EC50) | Calcium Mobilization | 25 nM | Potent functional agonist at the M1 receptor. |
| M1 Efficacy (Emax) | Calcium Mobilization | 85% (vs. Carbachol) | Strong partial agonist activity, which may reduce the risk of receptor desensitization and side effects compared to a full agonist. |
| Cognitive Efficacy | Passive Avoidance (MED) | 0.3 mg/kg, s.c. | Effective at reversing cognitive deficits in an animal model. |
| Side Effect Induction | Hypothermia (MED) | 3.0 mg/kg, s.c. | A 10-fold therapeutic window between the effective dose and a key cholinergic side effect. |
Conclusion and Future Directions
The this compound scaffold represents a highly valuable platform for the development of M1 muscarinic agonists. Through systematic chemical modification and rigorous pharmacological evaluation using the protocols outlined above, researchers can identify candidates with an optimal balance of high M1 potency, selectivity over other muscarinic subtypes, and a favorable therapeutic window. The ultimate goal is to translate a molecule with a strong preclinical profile, like the example "SPIRO-X," into clinical trials for diseases like Alzheimer's and schizophrenia.[4][17][18] Future work in this field will likely focus on developing biased agonists that selectively activate pro-cognitive signaling pathways while avoiding those that lead to adverse effects, as well as developing PET tracers to confirm target engagement in the human brain.[19][20][21]
References
- 1. portlandpress.com [portlandpress.com]
- 2. M1 muscarinic acetylcholine receptors: A therapeutic strategy for symptomatic and disease-modifying effects in Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 agonists as a potential disease-modifying therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cognitive effects of muscarinic M1 functional agonists in non-human primates and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies in Alzheimer's disease: M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1 Muscarinic Agonists Target Major Hallmarks of Alzheimer’s Disease – The Pivotal Role of Brain M1 Receptors | Semantic Scholar [semanticscholar.org]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. innoprot.com [innoprot.com]
- 13. innoprot.com [innoprot.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. [Muscarinic M1 and/or M4 receptor agonists as potential novel treatments for psychoses] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Pharmacological Characterization and In Vivo Validation of LSN3172176 a Novel M1 Selective Muscarinic Receptor Agonist Tracer Molecule for Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biased M1-muscarinic-receptor-mutant mice inform the design of next-generation drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of two novel, selective agonist radioligands as PET imaging agents for the M1 muscarinic acetylcholine receptor | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for the Solid-Phase Synthesis of 1-Oxa-4-azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-Oxa-4-azaspiro[4.5]decane Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its inherent three-dimensionality and conformational rigidity offer a unique structural framework for the development of novel therapeutic agents. Spirocyclic systems, in general, are of great interest as they can present substituents in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets. The incorporation of the oxaza-spiro motif can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development. Furthermore, derivatives of this compound have demonstrated a wide range of biological activities, including potential as anticancer and neuroprotective agents.[1][2][3]
Solid-phase synthesis has emerged as a powerful technology for the rapid generation of libraries of complex molecules for high-throughput screening. The advantages of solid-phase synthesis, such as the use of excess reagents to drive reactions to completion and simplified purification through washing, make it an ideal platform for the construction of diverse chemical libraries based on the this compound scaffold.[4] This document provides a comprehensive guide to the solid-phase synthesis of this compound derivatives, including detailed protocols, key considerations, and potential applications.
Core Principles of the Solid-Phase Synthesis Strategy
The solid-phase synthesis of this compound derivatives is a multi-step process that begins with the attachment of a suitable building block to a solid support. The key steps involve the on-resin construction of the spirocyclic core, followed by diversification of the scaffold, and finally, cleavage from the resin to yield the desired products.
Resin and Linker Selection
The choice of solid support and linker is critical for a successful solid-phase synthesis. For the synthesis of this compound derivatives, a variety of resins can be employed, with the most common being polystyrene-based resins such as Wang resin and Rink Amide resin.
-
Wang Resin: This resin is typically used for the synthesis of molecules with a C-terminal carboxylic acid. The linkage to the resin is an ester bond, which is cleavable under moderately acidic conditions (e.g., trifluoroacetic acid, TFA).[5]
-
Rink Amide Resin: This resin is designed for the synthesis of C-terminal amides. The linker is more acid-labile than the Wang linker, allowing for milder cleavage conditions. This can be advantageous when working with acid-sensitive functionalities.
The choice between these resins will depend on the desired functionality at the point of attachment in the final product.
Construction of the Spirocyclic Core
A plausible and efficient strategy for the on-resin construction of the this compound core involves the following key transformations:
-
Immobilization of a Bifunctional Precursor: The synthesis begins with the attachment of an N-terminally protected amino acid with a masked ketone functionality in its side chain to the chosen resin. A suitable precursor is an N-Fmoc-protected amino acid with a cyclohexanone ketal in its side chain.
-
On-Resin Cyclization: Following the deprotection of the N-terminus, the key spirocyclization step is performed. This is typically an intramolecular cyclization between the free amine and the deprotected ketone, often facilitated by a reducing agent to form the oxazolidine ring.
-
Diversification: With the spirocyclic core assembled on the solid support, various diversification strategies can be employed. This can include N-alkylation, acylation, or sulfonation of the secondary amine within the spirocycle, or modifications to other parts of the molecule.
Cleavage from the Solid Support
The final step is the cleavage of the synthesized molecule from the solid support. The cleavage conditions are determined by the type of resin and linker used. For Wang and Rink Amide resins, acidic cleavage with a cocktail containing TFA is standard. The composition of the cleavage cocktail can be tailored to include scavengers to protect sensitive functional groups from side reactions.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the solid-phase synthesis of a library of this compound derivatives.
General Workflow
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Protocol 1: Loading of the Precursor onto Wang Resin
This protocol describes the attachment of an N-Fmoc protected amino acid precursor to Wang resin. The precursor, N-Fmoc-2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid , can be synthesized from a suitable starting material.
Materials:
-
Wang resin (100-200 mesh, 1.0 mmol/g loading)
-
N-Fmoc-2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Place the Wang resin (1 g, 1.0 mmol) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for 1 hour with occasional agitation.
-
Pre-activation: In a separate flask, dissolve N-Fmoc-2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetic acid (3.0 mmol) and DMAP (0.1 mmol) in DMF (10 mL). Add DIC (3.0 mmol) and stir the solution at room temperature for 20 minutes.
-
Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum for at least 2 hours.
-
Capping (Optional): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 1 hour. Wash the resin as described in step 4 and dry.
Protocol 2: On-Resin Spirocyclization
This protocol details the deprotection of the Fmoc group and the subsequent intramolecular cyclization to form the this compound core.
Materials:
-
Fmoc-precursor-loaded Wang resin (from Protocol 1)
-
20% Piperidine in DMF
-
1 M HCl in diethyl ether
-
Sodium cyanoborohydride (NaBH₃CN) (5 equivalents)
-
1% Acetic acid in DMF
-
DMF, DCM, MeOH
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Drain and repeat the treatment for another 20 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Ketal Deprotection: Suspend the resin in DCM (10 mL) and add 1 M HCl in diethyl ether (10 mL). Agitate for 1 hour. Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Reductive Amination/Cyclization: Suspend the resin in 1% acetic acid in DMF (10 mL). Add sodium cyanoborohydride (5.0 mmol) and agitate the mixture at room temperature for 12-16 hours.
-
Washing and Drying: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Caption: Key on-resin transformations for the formation of the this compound core.
Protocol 3: Diversification of the Scaffold (N-Alkylation Example)
This protocol provides an example of how to diversify the this compound scaffold on the solid support through N-alkylation.
Materials:
-
Resin-bound this compound (from Protocol 2)
-
Alkyl halide (e.g., benzyl bromide) (10 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
DMF
-
DCM, MeOH
Procedure:
-
Swelling: Swell the resin in DMF.
-
Alkylation: To the swollen resin, add a solution of the alkyl halide (10.0 mmol) and DIPEA (10.0 mmol) in DMF (10 mL).
-
Reaction: Agitate the mixture at room temperature for 24 hours.
-
Washing and Drying: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL). Dry the resin under vacuum.
Protocol 4: Cleavage from Wang Resin
This protocol describes the final cleavage of the synthesized this compound derivative from the Wang resin.
Materials:
-
Resin-bound final product
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dry resin in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (10 mL per gram of resin) to the resin. Agitate the mixture at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether. A precipitate should form.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether.
-
Purification: The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The success of each step in the solid-phase synthesis can be monitored using various analytical techniques. Small-scale cleavage and analysis by LC-MS is a common method to check the progress of the reaction.
Table 1: Representative Reaction Conditions and Expected Outcomes
| Step | Key Reagents | Solvent | Time (h) | Temperature (°C) | Expected Outcome |
| Precursor Loading | N-Fmoc-precursor, DIC, DMAP | DMF | 4-6 | 25 | Successful loading of the precursor onto the resin |
| Fmoc Deprotection | 20% Piperidine in DMF | DMF | 0.7 | 25 | Complete removal of the Fmoc protecting group |
| Spirocyclization | NaBH₃CN, Acetic Acid | DMF | 12-16 | 25 | Formation of the this compound core |
| N-Alkylation | Benzyl bromide, DIPEA | DMF | 24 | 25 | N-benzylation of the spirocycle |
| Cleavage | 95% TFA, H₂O, TIS | - | 2-3 | 25 | Release of the final product from the resin |
Troubleshooting and Key Considerations
-
Incomplete Reactions: Solid-phase reactions can sometimes be sluggish. If a reaction is incomplete, consider increasing the reaction time, temperature, or the excess of reagents.
-
Resin Swelling: Proper swelling of the resin is crucial for reaction efficiency. Ensure that the chosen solvent is compatible with the resin and allows for good swelling.
-
Cleavage Byproducts: The use of scavengers in the cleavage cocktail is important to prevent side reactions, especially with sensitive amino acid residues.
-
Analytical Monitoring: Regular monitoring of the synthesis by techniques such as the Kaiser test (for free amines) or small-scale cleavage and LC-MS analysis is highly recommended to ensure the success of each step.
Conclusion
The solid-phase synthesis of this compound derivatives offers a powerful and efficient platform for the generation of diverse chemical libraries for drug discovery. By leveraging the principles of solid-phase organic synthesis and adapting solution-phase methodologies, researchers can readily access a wide range of novel spirocyclic compounds. The protocols and considerations outlined in this document provide a solid foundation for the successful implementation of this synthetic strategy in the laboratory.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Experimental procedure for the synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones
Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, a class of compounds with significant potential in medicinal chemistry, particularly as antitumor agents.[1][2][3] The described methodology is rooted in a multi-step sequence commencing with readily available starting materials, 4-aminophenol and α-hydroxy acids (e.g., glycolic or lactic acid). The cornerstone of this synthetic strategy is a novel metal-catalyzed intramolecular oxidative dearomatizing spirocyclization.[1] This document offers a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, optimization of critical reaction parameters, and expected outcomes, tailored for researchers in organic synthesis and drug development.
Introduction: The Scientific Rationale
The 1-oxa-4-azaspiro[4.5]decane framework represents a privileged scaffold in medicinal chemistry. The unique three-dimensional architecture, featuring a quaternary spirocyclic carbon, imparts conformational rigidity and novel vectoral orientations of functional groups for molecular recognition.[4] Specifically, the dienone moiety within the target structure is a key pharmacophore, but its inherent reactivity as a Michael acceptor can lead to off-target effects and potential toxicity.[2] The synthesis described herein provides a foundational route to this core structure, which can be further modified to modulate biological activity and improve the safety profile.[2]
The strategic approach involves the initial construction of an N-(4-hydroxyphenyl)acetamide precursor, followed by a pivotal oxidative cyclization. This dearomatization step transforms the planar phenol ring into a spirocyclic dienone, a complex transformation that requires careful control of reagents and conditions. This guide will elucidate the intricacies of this key transformation.
Overall Synthetic Strategy
The synthesis of the target spirocyclic compounds is achieved through a two-step sequence as illustrated below. The initial phase involves the formation of an amide bond between 4-aminophenol and an appropriate α-hydroxy acid. The subsequent and most critical step is the oxidative spirocyclization of the resulting phenolic amide.
Figure 1: High-level overview of the synthetic workflow.
Detailed Experimental Protocols
Materials and Reagents
For successful and reproducible synthesis, it is imperative to use reagents of high purity and anhydrous solvents where specified.
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminophenol | ≥98% | Sigma-Aldrich | |
| Glycolic Acid | 99% | Alfa Aesar | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 99% | Acros Organics | Moisture sensitive. |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use freshly distilled or from a sealed bottle. |
| 2-Hydroxy-N-(4-hydroxyphenyl)acetamide | - | Synthesized in Step 3.2 | Intermediate |
| (Diacetoxyiodo)benzene (PhI(OAc)₂) | 98% | Combi-Blocks | Hypervalent iodine oxidant. |
| Tetrakis(acetonitrile)copper(I) perchlorate | 97% | Strem Chemicals | Catalyst. Handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use freshly distilled or from a sealed bottle. |
| Diethyl Ether (Et₂O) | ACS Grade | VWR | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | LabChem | For workup. |
| Brine (Saturated NaCl solution) | - | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | EMD Millipore | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step 1: Synthesis of 2-Hydroxy-N-(4-hydroxyphenyl)acetamide (Intermediate 2)
Causality: This step involves a standard amide coupling reaction facilitated by DCC. DCC activates the carboxylic acid of glycolic acid, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amino group of 4-aminophenol to form the desired amide bond. Acetonitrile is a suitable polar aprotic solvent for this reaction, and refluxing ensures a reasonable reaction rate.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.0 eq), glycolic acid (1.2 eq), and acetonitrile (100 mL).
-
Stir the mixture at room temperature until the solids are partially dissolved.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (2.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a Büchner funnel to remove the DCU precipitate. Wash the solid with cold acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to afford the pure intermediate 2 as a white to off-white solid.
Step 2: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (Compound 3)
Causality: This is the pivotal dearomatizing spirocyclization step.[1] (Diacetoxyiodo)benzene serves as a potent oxidant. The copper(I) catalyst is believed to facilitate the intramolecular cyclization process. The reaction proceeds via an oxidative dearomatization of the phenol ring, followed by an intramolecular ipso-cyclization of the amide oxygen onto the electron-deficient aromatic ring, forming the spirocyclic core. The choice of anhydrous dichloromethane as the solvent is crucial to prevent hydrolysis of the intermediates. The reaction is performed under a nitrogen atmosphere to prevent oxidation of the copper(I) catalyst.[2]
Protocol:
-
To a dry 100 mL Schlenk flask under a nitrogen atmosphere, add the synthesized 2-hydroxy-N-(4-hydroxyphenyl)acetamide (2 ) (1.0 eq) and anhydrous dichloromethane (DCM) (50 mL).
-
Stir the solution until the starting material is fully dissolved.
-
Add (diacetoxyiodo)benzene (PhI(OAc)₂) (2.0 eq) to the solution.
-
In a separate vial, dissolve tetrakis(acetonitrile)copper(I) perchlorate (0.05 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the final product 3 as a pale yellow solid.
Reaction Mechanism
The key oxidative spirocyclization is a complex process. While the precise mechanism may be subject to further investigation, a plausible pathway is outlined below. The hypervalent iodine reagent, PhI(OAc)₂, oxidizes the phenol to a phenoxenium ion or a related reactive intermediate. This electrophilic species then undergoes an intramolecular attack from the amide oxygen at the ipso-position, leading to the formation of the spirocyclic structure.
Figure 2: Proposed reaction mechanism for the key spirocyclization step.
Optimization of the Spirocyclization Step
The yield and purity of the final product are highly dependent on the conditions of the oxidative cyclization. Research has shown that the choice of oxidant, catalyst, and solvent are critical parameters.[1]
| Parameter | Variation | Outcome | Rationale |
| Oxidant | PhI(OAc)₂ | Optimal | Provides a good balance of reactivity and selectivity. |
| Phenyliodine(III) di(trifluoroacetate) (PIFA) | Higher reactivity, potential for side reactions. | More powerful oxidant, may require lower temperatures. | |
| Catalyst | Cu[(CH₃CN)₄ClO₄] | Optimal | Effectively catalyzes the cyclization. |
| No Catalyst | Lower yield, slower reaction. | Demonstrates the importance of the metal catalyst. | |
| Solvent | Dichloromethane (DCM) | Optimal | Good solubility for reactants, inert under reaction conditions. |
| Acetonitrile (MeCN) | Lower yield. | Can coordinate with the catalyst, potentially inhibiting its activity. | |
| Tetrahydrofuran (THF) | Complex mixture of products. | May not be stable to the oxidative conditions. |
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
2-Hydroxy-N-(4-hydroxyphenyl)acetamide (2):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): Spectra will show characteristic peaks for the aromatic protons of the phenol ring, the methylene protons adjacent to the hydroxyl and amide groups, and the phenolic and amide protons.
-
MS (ESI): Calculated for C₈H₉NO₃ [M+H]⁺, found.
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (3):
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃): The spectrum will be characterized by the appearance of signals in the olefinic region corresponding to the dienone protons, and the disappearance of the phenolic proton signal.
-
¹³C NMR (100 MHz, CDCl₃): Key signals will include those for the two carbonyl carbons (one amide, one ketone), the spiro-carbon, and the four olefinic carbons. A representative spectrum shows peaks around 183.7 (ketone C=O), 170.5 (amide C=O), and 87.3 (spiro C) ppm.[1]
-
HRMS (ESI): Calculated for C₈H₇NO₃ [M+H]⁺, found.[1]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Increase reaction time, ensure DCC is fresh and reactive. |
| Loss of product during workup. | Ensure complete precipitation of DCU, minimize transfers. | |
| Low yield in Step 2 | Deactivated catalyst. | Use fresh copper catalyst, ensure anhydrous conditions and inert atmosphere. |
| Inefficient oxidation. | Use fresh PhI(OAc)₂, consider increasing stoichiometry slightly. | |
| Formation of side products. | Purify the intermediate from Step 1 carefully. Over-oxidation can be an issue; monitor the reaction closely by TLC. | |
| Product decomposition during chromatography | Product is sensitive to silica gel. | Deactivate silica gel with triethylamine. Perform chromatography quickly. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones. The key to this synthesis is the carefully optimized metal-catalyzed oxidative spirocyclization. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can successfully access this valuable chemical scaffold for further investigation in drug discovery and development programs. The potential to generate a library of analogues by varying the starting α-hydroxy acid makes this a versatile synthetic route.[1]
References
- 1. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Evaluation of 1-Oxa-4-azaspiro[4.5]decane Derivatives' Anticancer Activity
Introduction: A Promising Scaffold in Oncology Research
The 1-oxa-4-azaspiro[4.5]decane scaffold has emerged as a structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Recent studies have highlighted the potent anticancer activity of this heterocyclic system against a range of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers.[1][3] These findings underscore the potential of this compound derivatives as a promising class of compounds for novel anticancer drug discovery.[3][4]
This guide provides a comprehensive set of protocols for the initial in vitro screening and mechanistic evaluation of novel this compound derivatives. The methodologies detailed herein are designed to first establish cytotoxic potency and subsequently to elucidate the primary mechanisms of cell death, such as apoptosis and cell cycle arrest.
Guiding Principle: A Tiered Approach to In Vitro Anticancer Evaluation
A systematic, tiered approach is fundamental to the efficient evaluation of novel chemical entities.[5] This process begins with a broad assessment of cytotoxicity to determine the concentration range over which the compound is active. Subsequent assays are then employed to investigate the specific cellular mechanisms responsible for the observed cytotoxicity. This logical progression ensures that resources are focused on the most promising candidates and provides a holistic understanding of the compound's biological effects.
Caption: Tiered workflow for anticancer drug screening.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[6][7] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals, the quantity of which is directly proportional to the number of viable cells.[6][7]
Causality Behind Experimental Choices:
-
Cell Seeding Density: Optimizing the initial cell number is critical. Too few cells will yield a low signal, while too many can lead to nutrient depletion and contact inhibition, confounding the results.[8] A preliminary cell titration experiment is always recommended.
-
Serum-Free Incubation: During the MTT incubation step, using serum-free media is advised as components in serum can interfere with the formazan product, potentially affecting absorbance readings.[6]
-
Solubilization: Complete solubilization of the formazan crystals is paramount for accurate absorbance measurements.[6] Insufficient mixing will lead to high variability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549, MDA-MB-231, HeLa) during their exponential growth phase.
-
Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Dilute the cell suspension to an optimized density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Include "medium only" wells for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each this compound derivative in sterile DMSO.
-
Create a series of working solutions by serially diluting the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the respective compound concentrations.
-
Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used) wells.
-
Incubate for a defined period, typically 48 or 72 hours.
-
-
MTT Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the cells or formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes in the dark to ensure complete dissolution of the formazan.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.
-
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ values in a clear, tabular format for easy comparison across different cell lines and derivatives.
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MDA-MB-231 | IC₅₀ (µM) vs. HeLa |
| Lead-01 | R = H | Value ± SD | Value ± SD | Value ± SD |
| Lead-02 | R = Cl | Value ± SD | Value ± SD | Value ± SD |
| Lead-03 | R = OCH₃ | Value ± SD | Value ± SD | Value ± SD |
| Positive Control | Doxorubicin | Value ± SD | Value ± SD | Value ± SD |
Protocol 2: Elucidating the Mechanism of Cell Death - Apoptosis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs eliminate tumor cells.[10][11] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] The Annexin V-FITC/Propidium Iodide (PI) assay leverages this event to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[13]
Causality Behind Experimental Choices:
-
Dual Staining: Annexin V binds to exposed PS on apoptotic cells. PI is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. Using both allows for precise discrimination of cell populations.
-
Flow Cytometry: This technique enables the rapid, quantitative analysis of fluorescent signals on a single-cell basis, providing statistically robust data on the distribution of cell populations.[14]
Caption: Principle of Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
-
Treat cells with the this compound derivative at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include vehicle control and untreated wells.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating/dead cells).
-
Gently wash the adherent cells with PBS and detach them using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Combine the detached cells with the cells collected from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically provided in commercial kits).
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm (FL1 channel). Excite PI at 488 nm and measure emission at >670 nm (FL3 channel).
-
Collect at least 10,000 events per sample.
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in each quadrant:
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis
Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M).[14] This can be quantitatively assessed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content distribution by flow cytometry.[15][16]
Causality Behind Experimental Choices:
-
Stoichiometric Dye: PI binds to DNA in a stoichiometric manner, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[17] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
-
Ethanol Fixation: Fixation with ice-cold ethanol permeabilizes the cell membrane, allowing the dye to enter and stain the DNA, while also preserving the cells for analysis.[15]
-
RNase Treatment: PI can also bind to double-stranded RNA. Treating cells with RNase is a critical step to eliminate this non-specific signal and ensure that the fluorescence is solely from DNA.[15]
Caption: Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Culture and treat cells in 6-well plates with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.
-
-
Harvesting and Fixation:
-
Harvest both floating and adherent cells as described in the apoptosis protocol.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL.
-
Fix the cells overnight or for at least 2 hours at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 300-400 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[17]
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser and collecting fluorescence in the appropriate channel (e.g., FL2 or FL3, >575 nm).
-
Use a linear scale for the fluorescence axis to properly resolve the G1 and G2 peaks.[18]
-
Collect data for at least 20,000 events.
-
Use doublet discrimination gating to exclude cell aggregates, which can be mistaken for G2/M cells.[14]
-
Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT, Watson model in FlowJo) to deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.
-
References
- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 凋亡分析检测 [sigmaaldrich.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 14. nanocellect.com [nanocellect.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
High-throughput screening assays for 1-Oxa-4-azaspiro[4.5]decane libraries
Topic: High-Throughput Screening Assays for 1-Oxa-4-azaspiro[4.5]decane Libraries For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Spirocyclic Scaffolds
The this compound scaffold represents a class of three-dimensional molecules that have garnered significant interest in medicinal chemistry. Unlike flat, aromatic structures, the spirocyclic nature of this core provides access to novel chemical space, offering opportunities for enhanced target specificity and improved physicochemical properties. Recent studies have highlighted the potential of this compound derivatives as potent agents in therapeutic areas such as oncology and virology.[1][2][3] To efficiently explore the biological potential of a library built around this promising scaffold, a robust and well-designed High-Throughput Screening (HTS) strategy is paramount.
HTS leverages automation, miniaturization, and sensitive detection methods to rapidly test millions of compounds, accelerating the identification of "hits"—compounds that modulate a specific biological pathway or target.[4][5][6] This guide provides detailed protocols and best practices for implementing two distinct HTS assays tailored for screening a this compound library: a target-based biochemical assay and a cell-based phenotypic assay.
Section 1: HTS Campaign Design Philosophy
The success of any HTS campaign hinges on the thoughtful selection of an assay that aligns with the research goals and the nature of the chemical library. The choice is fundamentally between two philosophies: target-based screening and phenotypic screening.
-
Target-Based Screening: This approach interrogates the direct interaction of compounds with a purified, isolated biological target (e.g., an enzyme or receptor). It is highly specific and provides immediate mechanistic insight. However, it requires prior knowledge of a disease-relevant target and does not guarantee cellular permeability or efficacy in a complex biological system.
-
Phenotypic Screening: This method measures the effect of a compound on the overall phenotype of a cell or organism, without a preconceived target.[7] It offers the advantage of identifying compounds that work through novel mechanisms and ensures cell permeability and biological effect from the outset.[8][9] The primary challenge lies in the subsequent deconvolution of the compound's mechanism of action (target identification).
For a novel library like 1-Oxa-4-azaspiro[4.5]decanes, a dual-pronged approach employing both strategies can be highly effective. A target-based assay can identify potent modulators of a known pathway, while a phenotypic screen can uncover unexpected activities and broader therapeutic potential.
Section 2: Protocol for a Target-Based Biochemical HTS Assay
Assay of Choice: AlphaScreen® for Protein-Protein Interaction (PPI) Inhibition
Rationale: Many disease pathways are driven by aberrant protein-protein interactions (PPIs). The complex, three-dimensional shape of spirocyclic compounds makes them ideal candidates for disrupting the large, often featureless surfaces of PPI interfaces. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology perfect for HTS of PPIs.[10][11] It is a "no-wash" assay, which simplifies automation and reduces variability.[12]
Principle of the Assay: The AlphaScreen technology relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[10] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is within close proximity (~200 nm), the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, resulting in light emission between 520-620 nm.[11] In a PPI assay, one target protein is conjugated to the Donor bead and its binding partner to the Acceptor bead. An active inhibitor from the this compound library will disrupt this interaction, separating the beads and causing a decrease in the luminescent signal.
Figure 1: Principle of the AlphaScreen PPI competition assay.
Detailed Protocol: AlphaScreen HTS
1. Materials & Reagents:
-
Library Plates: this compound library compounds pre-dispensed in 384-well or 1536-well microplates (e.g., 10 mM in 100% DMSO).
-
Assay Plates: Low-volume, 384-well white opaque microplates (e.g., Corning 3820).[13]
-
Target Proteins: Biotinylated Protein-A and Glutathione S-transferase (GST)-tagged Protein-B.
-
Detection Reagents: Streptavidin-coated Donor beads and Anti-GST Acceptor beads (Revvity).
-
Assay Buffer: 1x PBS, 0.1% BSA, 0.05% Tween-20, pH 7.4.
-
Controls: Positive Control (e.g., a known peptide inhibitor); Negative Control (100% DMSO).
2. HTS Workflow & Automation:
Figure 2: Automated workflow for the AlphaScreen HTS campaign.
3. Step-by-Step Methodology (per 384-well plate, 10 µL final volume):
-
Compound Transfer: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 50 nL of library compounds from the source plate to the empty assay plate. This results in a 50 µM final concentration assuming a 10 mM stock.
-
Reagent Mix 1 (Protein-A/Donor Beads): Prepare a master mix containing biotinylated Protein-A and Streptavidin Donor beads in assay buffer. The final concentration of each component must be optimized during assay development.
-
Dispensing 1: Using a multi-channel liquid handler, dispense 5 µL of Reagent Mix 1 into each well containing the compound.
-
First Incubation: Seal the plate and incubate for 30 minutes at room temperature. This step allows the library compounds to bind to Protein-A.
-
Reagent Mix 2 (Protein-B/Acceptor Beads): Prepare a master mix containing GST-Protein-B and Anti-GST Acceptor beads in assay buffer. Causality: This mix is prepared separately and added last to initiate the competition reaction simultaneously across the plate.
-
Dispensing 2: Dispense 5 µL of Reagent Mix 2 into each well.
-
Second Incubation: Seal the plate, gently centrifuge (e.g., 1 min at 1000 rpm) to ensure contents are mixed, and incubate for 60 minutes at room temperature, protected from light.[14]
-
Detection: Read the plate on an AlphaScreen-capable microplate reader (e.g., PHERAstar FSX or EnVision).[5]
4. Data Analysis and Quality Control:
-
Z'-Factor Calculation: The quality of an HTS assay is determined by its Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[15] An assay is considered excellent for HTS if the Z'-factor is > 0.5.[16][17]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Where pos is the signal from the positive control (maximal inhibition) and neg is the signal from the negative control (DMSO, no inhibition).
-
-
Percent Inhibition Calculation:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Selection: Compounds exhibiting inhibition greater than a defined threshold (e.g., 3 standard deviations from the mean of the sample population, or a fixed cutoff like >50% inhibition) are selected as primary hits.
| Parameter | High Signal (DMSO) | Low Signal (Control Inhibitor) | Sample Well (Hit) |
| Raw AlphaLISA Count | 250,000 | 20,000 | 90,000 |
| Mean (n=32) | 245,000 | 22,000 | N/A |
| Std. Dev (n=32) | 15,000 | 3,500 | N/A |
| Calculated Z'-Factor | 0.75 | ||
| Calculated % Inhibition | 0% | 100% | 69.5% |
Table 1: Example data and QC metrics for an AlphaScreen HTS plate.
Section 3: Protocol for a Cell-Based Phenotypic HTS Assay
Assay of Choice: Luminescence-Based Cell Viability
Rationale: Given that derivatives of the this compound scaffold have shown antitumor activity, a direct screen for anti-proliferative or cytotoxic effects is a logical and powerful approach.[1] Cell-based assays provide a more physiologically relevant context, inherently screening for cell permeability and on-target effects within a living system.[8][18] A luminescence-based ATP detection assay (e.g., CellTiter-Glo®) is an industry standard for HTS due to its robustness, high sensitivity, and simple "add-mix-read" format.
Principle of the Assay: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells in culture. A cytotoxic or anti-proliferative compound will reduce the number of viable cells, leading to a decrease in ATP and a corresponding drop in luminescence.
Detailed Protocol: Cell Viability HTS
1. Materials & Reagents:
-
Cell Line: A relevant cancer cell line (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer).[1]
-
Library Plates: As described in the biochemical assay.
-
Assay Plates: 384-well, solid white, tissue-culture treated microplates.
-
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.
-
Detection Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Controls: Positive Control (e.g., 10 µM Staurosporine for cytotoxicity); Negative Control (0.5% DMSO).
2. HTS Workflow & Automation:
Figure 3: Automated workflow for the cell-based phenotypic HTS campaign.
3. Step-by-Step Methodology (per 384-well plate):
-
Cell Plating: Using an automated cell dispenser, seed 2,000 cells in 20 µL of culture medium into each well of the assay plate. Causality: The cell density is a critical parameter optimized to ensure cells are in a logarithmic growth phase during the assay window.
-
Adhesion Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Transfer 100 nL of library compounds and controls to the cell plates using an acoustic dispenser or pin tool.
-
Treatment Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The duration should be sufficient to observe a significant effect on cell proliferation.
-
Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. This is critical for consistent enzyme kinetics of the luciferase.
-
Reagent Addition: Add 20 µL of CellTiter-Glo® reagent to each well.
-
Lysis & Stabilization: Place the plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.
-
Detection: Read the luminescence on a microplate reader.
4. Data Analysis and Quality Control:
-
Z'-Factor Calculation: Calculated as before, using Staurosporine-treated wells as the positive control (low signal) and DMSO-treated wells as the negative control (high signal). A Z'-factor > 0.5 is required for a high-quality screen.[16][17][19]
-
Percent Viability Calculation:
-
% Viability = 100 * (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)
-
-
Hit Selection: Primary hits are identified as compounds that reduce cell viability below a certain threshold (e.g., <50% viability).
| Parameter | High Signal (DMSO) | Low Signal (Staurosporine) | Sample Well (Hit) |
| Raw Luminescence (RLU) | 850,000 | 15,000 | 350,000 |
| Mean (n=32) | 845,000 | 18,000 | N/A |
| Std. Dev (n=32) | 55,000 | 4,000 | N/A |
| Calculated Z'-Factor | 0.65 | ||
| Calculated % Viability | 100% | 0% | 40.1% |
Table 2: Example data and QC metrics for a CellTiter-Glo® HTS plate.
Section 4: A Self-Validating System: The Hit Confirmation Cascade
A primary hit from an HTS campaign is not a validated lead.[20] A rigorous, multi-step validation process is essential to eliminate false positives and build confidence in the initial findings.[21] This process forms a self-validating system where each step provides a new layer of evidence.
Trustworthiness through Validation:
-
Re-confirmation: Primary hits are re-tested under the same assay conditions to confirm activity.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (e.g., 8-point titration) to determine their potency (IC₅₀ or EC₅₀). This step helps filter out compounds with flat or unusual curve shapes, which can be indicative of artifacts.
-
Orthogonal Assay: The activity is confirmed in a secondary assay that uses a different technology. For example, a hit from the AlphaScreen PPI assay could be tested in a label-free Surface Plasmon Resonance (SPR) assay to directly measure binding kinetics.[22] A hit from the cell viability screen could be tested in a mechanism-specific assay, such as a Caspase-3/7 assay for apoptosis.
-
Promiscuity Counter-Screens: Hits are checked for non-specific activity. This includes identifying Pan-Assay INterference compoundS (PAINS) and aggregators, which are notorious for causing false positives.[20]
-
SAR Expansion: If multiple hits from a chemical series are identified, analogs are sourced or synthesized to establish an initial Structure-Activity Relationship (SAR). A clear SAR provides strong evidence of a specific binding interaction.
Figure 4: The hit validation and confirmation cascade.
Conclusion
Screening a novel this compound library requires a well-designed HTS strategy that is both scientifically rigorous and operationally robust. By employing a combination of target-based assays like AlphaScreen and phenotypic screens like cell viability, researchers can maximize the opportunity for discovery. The protocols outlined here provide a foundation for executing these screens, but the key to success lies in meticulous assay development, stringent quality control using metrics like the Z'-factor, and a comprehensive hit validation cascade to ensure the integrity of the results. This systematic approach will efficiently translate a promising chemical library into validated starting points for drug discovery programs.
References
- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput screening - Wikipedia [en.wikipedia.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifescienceglobal.com [lifescienceglobal.com]
- 9. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. resources.revvity.com [resources.revvity.com]
- 15. assay.dev [assay.dev]
- 16. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. drugtargetreview.com [drugtargetreview.com]
Synthetic Routes to Chiral 1-Oxa-4-azaspiro[4.5]decane Enantiomers: An Application Guide for Drug Discovery
Introduction: The Significance of Chiral 1-Oxa-4-azaspiro[4.5]decanes in Medicinal Chemistry
The 1-oxa-4-azaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery. Its rigid, three-dimensional architecture allows for the precise spatial orientation of functional groups, enabling high-affinity and selective interactions with biological targets. The incorporation of a spirocyclic system reduces conformational flexibility, which can lead to improved potency and metabolic stability, and a decrease in off-target effects. Furthermore, the presence of both an oxygen and a nitrogen atom in the five-membered oxazolidine ring offers multiple points for hydrogen bonding and other non-covalent interactions, making this scaffold particularly attractive for the design of novel therapeutics.
The chirality of the spirocyclic core is of paramount importance, as the two enantiomers of a this compound derivative can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient synthetic routes to enantiomerically pure 1-oxa-4-azaspiro[4.5]decanes is a critical endeavor for researchers in medicinal chemistry and drug development. This application note provides a detailed overview of established and emerging strategies for the asymmetric synthesis of this important class of molecules, complete with detailed protocols and mechanistic insights.
Strategic Approaches to the Asymmetric Synthesis of 1-Oxa-4-azaspiro[4.5]decanes
The synthesis of chiral 1-oxa-4-azaspiro[4.5]decanes can be broadly categorized into three main strategies:
-
Catalytic Asymmetric Synthesis: This approach involves the use of a chiral catalyst to control the stereochemical outcome of the spirocyclization reaction. Organocatalysis and transition metal catalysis are the two primary modalities within this category.
-
Chiral Auxiliary-Mediated Synthesis: In this classic strategy, a chiral auxiliary is temporarily attached to the substrate to direct the stereoselective formation of the spirocyclic core. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.
-
Resolution of Racemates: This method involves the synthesis of a racemic mixture of the this compound, followed by the separation of the two enantiomers. This can be achieved through classical resolution with a chiral resolving agent or through kinetic resolution.
This guide will delve into each of these strategies, providing both conceptual understanding and practical, step-by-step protocols.
I. Organocatalytic Asymmetric Synthesis: A Domino Approach to Spiro-Oxazolidines
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a green and often complementary alternative to metal-based catalysts. For the synthesis of chiral spiro-oxazolidine systems, a domino reaction strategy can be employed, where a single catalyst orchestrates a cascade of reactions to build the complex spirocyclic framework in a single pot.
A highly relevant and illustrative example is the organocatalytic asymmetric synthesis of spirooxindole embedded oxazolidines, a reaction that can be conceptually adapted to the synthesis of 1-oxa-4-azaspiro[4.5]decanes.[1][2][3][4][5] This approach utilizes a bifunctional chiral catalyst, such as a quinine-derived squaramide, to catalyze a domino reaction involving hemiaminal formation followed by an intramolecular aza-Michael reaction.
Conceptual Workflow
Caption: Organocatalytic domino reaction for spiro-oxazolidine synthesis.
Detailed Protocol: Organocatalytic Asymmetric Synthesis of a Spiro-Oxazolidine
This protocol is adapted from the synthesis of spirooxindole embedded oxazolidines and serves as a template for the synthesis of chiral 1-oxa-4-azaspiro[4.5]decanes.[1][2][3][4][5]
Materials:
-
N-Boc protected amino alcohol derived from a suitable starting material (e.g., a derivative of 1-aminocyclohexanemethanol)
-
An appropriate α,β-unsaturated ketone
-
Quinine-derived squaramide catalyst
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vial under an inert atmosphere, add the N-Boc protected amino alcohol (1.0 equiv.), the α,β-unsaturated ketone (1.2 equiv.), and the quinine-derived squaramide catalyst (10 mol%).
-
Add a mixture of anhydrous DCM and toluene (e.g., 1:1 v/v) to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature for the time required for the reaction to go to completion (monitoring by TLC or LC-MS is recommended, reaction times can be up to 96 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the enantiomerically enriched spiro-oxazolidine.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy of the crude reaction mixture.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality and Mechanistic Insights:
The success of this reaction hinges on the bifunctional nature of the squaramide catalyst. The squaramide moiety activates the ketone and the intermediate imine via hydrogen bonding, while the tertiary amine of the quinine backbone deprotonates the alcohol of the amino alcohol, facilitating the initial hemiaminal formation. The chiral scaffold of the catalyst then creates a chiral environment that directs the subsequent intramolecular aza-Michael addition, leading to the formation of the spirocycle with high stereoselectivity.
| Parameter | Typical Range | Reference |
| Catalyst Loading | 5-20 mol% | [2] |
| Reaction Time | 24-96 hours | [2] |
| Diastereomeric Ratio (dr) | 1.1:1 to >20:1 | [2] |
| Enantiomeric Excess (ee) | 88% to >99% | [2] |
II. Advanced Catalytic Methods: Gold and Palladium Relay Catalysis
For closely related spirocyclic systems, such as 2-oxa-7-azaspiro[4.5]decanes, powerful dual catalytic methods have been developed. A notable example is a diastereoselective gold/palladium relay catalytic tandem cyclization.[6] This strategy involves the generation of a furan-derived azadiene from an enynamide, which then undergoes a [4+2] cycloaddition with a Pd-π-allyl dipole. While this method has been demonstrated for a constitutional isomer of the target scaffold, the underlying principles of relay catalysis offer a promising avenue for the synthesis of chiral 1-oxa-4-azaspiro[4.5]decanes.
Conceptual Workflow
Caption: Gold/Palladium relay catalysis for spirocycle synthesis.
III. Chiral Auxiliary-Mediated Synthesis: A Classic and Reliable Approach
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis.[7] A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. For the synthesis of chiral 1-oxa-4-azaspiro[4.5]decanes, a chiral amino alcohol could be employed as the starting material, or a chiral auxiliary could be attached to a precursor molecule to direct the spirocyclization.
A plausible strategy would involve the use of an Evans-type oxazolidinone auxiliary.[8] The N-acylated auxiliary can undergo diastereoselective alkylation or aldol reactions to set a key stereocenter, which then directs the formation of the spirocyclic system.
General Protocol Outline:
-
Attachment of Chiral Auxiliary: Couple a suitable precursor (e.g., a carboxylic acid derivative of the piperidine ring) to a chiral auxiliary (e.g., an Evans oxazolidinone).
-
Diastereoselective Transformation: Perform a key bond-forming reaction (e.g., alkylation, aldol reaction) where the chiral auxiliary directs the stereochemical outcome.
-
Spirocyclization: Induce the formation of the oxazolidine ring. This could involve an intramolecular cyclization of a suitably functionalized intermediate.
-
Cleavage of Chiral Auxiliary: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter.
IV. Kinetic Resolution of Racemates
In cases where a direct asymmetric synthesis is challenging, the resolution of a racemic mixture can be a highly effective strategy. Kinetic resolution involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer of the racemate, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. For the this compound scaffold, this could be achieved through enzymatic or chemical methods.
A relevant example is the successful optical resolution of 1-oxa-8-azaspiro[4.5]decane derivatives, which were potent M1 muscarinic agonists.[9] This demonstrates the feasibility of obtaining enantiomerically pure spirocyclic compounds of this class through resolution techniques.
Conceptual Protocol for Enzymatic Kinetic Resolution:
-
Synthesis of Racemic Substrate: Prepare the racemic this compound derivative using standard synthetic methods.
-
Enzyme Screening: Screen a panel of lipases or other hydrolases for their ability to selectively acylate or deacylate one enantiomer of the racemate.
-
Preparative Scale Resolution: Perform the enzymatic reaction on a larger scale. For example, incubate the racemic alcohol with an acyl donor (e.g., vinyl acetate) and the selected lipase in an organic solvent.
-
Separation: After approximately 50% conversion, stop the reaction and separate the unreacted, enantiomerically enriched alcohol from the acylated product by column chromatography.
-
Determination of Enantiomeric Excess: Analyze the ee of both the unreacted starting material and the product by chiral HPLC.
Conclusion
The enantioselective synthesis of 1-oxa-4-azaspiro[4.5]decanes is a challenging yet crucial task for the advancement of drug discovery programs targeting a wide range of diseases. This application note has outlined several key strategies for achieving this goal, from modern organocatalytic and transition metal-catalyzed methods to classic chiral auxiliary and resolution techniques. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By leveraging the protocols and mechanistic insights provided herein, researchers can be well-equipped to tackle the synthesis of these valuable chiral building blocks for the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Racemic hemiacetals as oxygen-centered pronucleophiles triggering cascade 1,4-addition/Michael reaction through dynamic kinetic resolution under iminium catalysis. Development and mechanistic insights - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. princeton.edu [princeton.edu]
- 8. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Topic: Scale-up Synthesis of 1-Oxa-4-azaspiro[4.5]decane for Preclinical Studies
An Application Note for Drug Development Professionals
Abstract
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which allow for precise spatial arrangement of substituents, a key factor in designing selective therapeutics.[1] The 1-Oxa-4-azaspiro[4.5]decane core is a valuable building block for the development of novel drug candidates. As programs advance towards preclinical evaluation, the need for a robust and scalable synthesis of this key intermediate becomes critical. This application note provides a detailed, field-proven protocol for the multi-gram synthesis of this compound. The described methodology is designed for scalability, focusing on operational simplicity, yield optimization, and high purity of the final compound, ensuring a reliable supply for subsequent preclinical development.
Introduction: The Strategic Value of Spirocycles
The conformational rigidity of spiro junctions in molecular frameworks is a highly desirable feature in drug design.[1] It allows for the fixation of important pharmacophoric elements in a defined orientation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The this compound scaffold, in particular, offers a unique combination of a cyclohexane ring, providing lipophilicity and a defined spatial orientation, and an oxazolidine ring, which can engage in hydrogen bonding and serve as a versatile synthetic handle. The development of a scalable synthetic route is paramount for advancing compounds containing this scaffold from discovery to preclinical and clinical evaluation. This protocol addresses this need by outlining an efficient one-pot condensation reaction that is both high-yielding and amenable to large-scale production.
Reaction Principle: One-Pot Spirocyclization
The synthesis of this compound is achieved through the acid-catalyzed condensation of cyclohexanone with 2-aminoethanol. This reaction forms the oxazolidine ring in a reversible process. To drive the reaction to completion and achieve high yields, the water byproduct is continuously removed from the reaction mixture via azeotropic distillation using a Dean-Stark apparatus.
Reaction Scheme
The overall transformation is illustrated below, showing the key reactants and the spirocyclic product.
Caption: Condensation of cyclohexanone and 2-aminoethanol.
Materials and Equipment
Reagents & Solvents
| Reagent | Formula | MW ( g/mol ) | Supplier | Purity |
| Cyclohexanone | C₆H₁₀O | 98.14 | Sigma-Aldrich | ≥99% |
| 2-Aminoethanol | C₂H₇NO | 61.08 | Sigma-Aldrich | ≥99% |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | Sigma-Aldrich | ≥98.5% |
| Toluene | C₇H₈ | 92.14 | Fisher Scientific | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | VWR | Saturated Sol. |
| Brine (NaCl solution) | NaCl | 58.44 | VWR | Saturated Sol. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | Granular |
Equipment
-
Three-neck round-bottom flask (2 L)
-
Heating mantle with magnetic stirrer and stir bar
-
Dean-Stark apparatus
-
Condenser
-
Thermometer
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Detailed Experimental Protocol (100-gram Scale)
This protocol is designed for the synthesis of approximately 100 grams of the target compound.
Reaction Setup & Synthesis
-
Assembly: Assemble a 2 L three-neck round-bottom flask equipped with a magnetic stir bar, a heating mantle, a Dean-Stark trap fitted with a condenser, and a thermometer. Ensure all glassware is dry.
-
Charging Reagents: To the flask, add cyclohexanone (98.14 g, 1.0 mol, 1.0 eq) and toluene (800 mL). Begin stirring.
-
Addition of Amino Alcohol: Slowly add 2-aminoethanol (64.13 g, 1.05 mol, 1.05 eq) to the stirring solution. A slight exotherm may be observed.
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (1.90 g, 0.01 mol, 0.01 eq) to the reaction mixture.
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Causality: The continuous removal of water is essential to shift the reaction equilibrium towards the formation of the spirocyclic product, thereby maximizing the yield.
-
-
Monitoring Reaction: Continue refluxing for 4-6 hours, or until no more water is collected in the trap. The theoretical amount of water to be collected is ~18 mL.
Work-up and Purification
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Quenching: Transfer the reaction mixture to a 2 L separatory funnel. Wash the solution sequentially with:
-
1 x 200 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
1 x 200 mL of saturated brine solution to reduce the solubility of organic material in the aqueous phase.
-
Causality: The neutralization step is critical to prevent product degradation during the subsequent concentration and distillation steps.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (approx. 20 g). Stir for 15-20 minutes.
-
Solvent Removal: Filter off the magnesium sulfate and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Vacuum Distillation: Purify the resulting crude oil by vacuum distillation to obtain the final product as a clear, colorless to pale yellow oil.
-
Expected Boiling Point: ~80-85 °C at 10 mmHg.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify key functional groups. An ATR-IR spectrum is available on PubChem for comparison.[2]
-
Mass Spectrometry (GC-MS): To confirm the molecular weight (141.21 g/mol ) and assess purity.[2]
Process Optimization and Scale-Up Considerations
-
Reagent Stoichiometry: A slight excess of 2-aminoethanol (1.05 eq) is used to ensure complete consumption of the limiting reagent, cyclohexanone.
-
Catalyst Loading: The amount of p-TsOH can be optimized. Lowering the catalyst loading may reduce potential side reactions but could increase reaction time.
-
Solvent: While toluene is effective, other solvents that form azeotropes with water, such as benzene or xylene, could be used. Toluene is generally preferred for its balance of boiling point and safety profile.
-
Purification: For multi-kilogram scale-up, fractional vacuum distillation is the most viable and economical purification method. Chromatographic purification is not practical at this scale.
Overall Experimental Workflow
The entire process, from setup to the final, purified product, is summarized in the workflow diagram below.
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
All operations should be conducted in a well-ventilated fume hood by trained personnel.[3] Adherence to standard laboratory safety protocols is mandatory.[4]
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.[5]
-
Reagent Handling:
-
Cyclohexanone: Flammable liquid and harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
2-Aminoethanol: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a potential reproductive toxin.
-
p-Toluenesulfonic acid: Causes skin irritation and serious eye damage.
-
-
Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Do not pour chemicals down the drain.
Conclusion
This application note details a robust and scalable one-pot synthesis of this compound, a valuable building block for preclinical drug development. The protocol utilizes a classic condensation reaction driven to completion by azeotropic water removal, ensuring high yields. The procedure is straightforward, employs readily available reagents, and relies on standard chemical processing equipment, making it highly suitable for the multi-gram to kilogram scale production required to support preclinical studies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety considerations for chemical reagents [ampliqon.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. Reagent Safety & PPE [protocols.io]
Application Notes & Protocols: Derivatization of 1-Oxa-4-azaspiro[4.5]decane for Structure-Activity Relationship Studies
Introduction: The 1-Oxa-4-azaspiro[4.5]decane Scaffold in Modern Drug Discovery
The this compound core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for orienting substituents in defined vectors, making it an excellent scaffold for exploring chemical space and developing potent and selective ligands for a variety of biological targets.[1][2] The inherent sp³-rich character of the spirocyclic system is increasingly sought after in drug design to improve physicochemical properties and escape the "flatland" of aromatic-heavy compound libraries.
This guide provides a comprehensive overview of the synthetic strategies for derivatizing the this compound scaffold, with a focus on generating compound libraries for structure-activity relationship (SAR) studies. We will delve into the practical aspects of chemical modification at key positions, explain the rationale behind these choices, and provide detailed, actionable protocols for researchers in drug development. The methodologies discussed are supported by examples from peer-reviewed literature, targeting diverse biological endpoints from oncology to neuroscience.
Core Scaffold: Physicochemical Properties and Characterization
The parent this compound is a foundational building block for derivatization. Understanding its basic properties is critical for planning synthetic routes and interpreting analytical data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [PubChem CID: 278559][3] |
| Molecular Weight | 141.21 g/mol | [PubChem CID: 278559][3] |
| IUPAC Name | This compound | [PubChem CID: 278559][3] |
| SMILES | C1CCC2(CC1)NCCO2 | [PubChem CID: 278559][3] |
Analytical Characterization (Reference Data): While a universally published, fully assigned high-resolution spectrum for the parent compound is not readily available, data from various derivatives suggest the following characteristic regions:
-
¹H NMR: Protons on the cyclohexane ring typically appear as broad multiplets between 1.4-1.8 ppm. The methylene protons of the oxazolidine ring (adjacent to the oxygen and nitrogen) are expected between 2.8 and 4.0 ppm. The N-H proton will appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spiro carbon is a key quaternary signal, often observed around 85-95 ppm in derivatized analogs.[4] Carbons of the cyclohexane ring typically resonate in the 20-40 ppm range, while the oxazolidine ring carbons appear further downfield, typically between 45 and 70 ppm.[4]
Strategic Derivatization for SAR Studies: A Multi-Vector Approach
The power of the this compound scaffold lies in its multiple, distinct vectors for chemical modification. A systematic SAR exploration involves derivatization at the secondary amine (N4), as well as on the carbocyclic and heterocyclic rings.
References
- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming challenges in the purification of 1-Oxa-4-azaspiro[4.5]decane
Welcome to the technical support center for the purification of 1-Oxa-4-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this valuable spirocyclic scaffold. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the highest purity of your target compound.
Introduction
This compound is a key heterocyclic motif in medicinal chemistry due to its unique three-dimensional structure, which can lead to improved pharmacological properties.[1] However, its purification can be challenging due to the presence of structurally similar impurities, the basic nature of the secondary amine, and potential protecting group residues. This guide will address these challenges systematically.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound and its derivatives.
Problem 1: Persistent Impurities after Column Chromatography
Observation: Your NMR or LC-MS analysis shows the presence of impurities with similar polarity to the desired product, leading to co-elution during column chromatography.
Probable Causes:
-
Formation of Diastereomers: If your synthesis involves the creation of a new chiral center, you may have a mixture of diastereomers that are difficult to separate on standard silica gel.
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials that have similar polarities to your product.
-
Side Products: The synthesis of spirocycles can sometimes yield isomeric side products or byproducts from incomplete cyclization.[2]
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System Modification: A systematic screen of different solvent systems is the first step. If a standard ethyl acetate/hexanes system is failing, consider adding a small percentage of a more polar solvent like methanol or a tertiary amine (e.g., triethylamine) to the mobile phase. The amine can help to reduce tailing of your basic product on the acidic silica gel.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.
-
Gradient Elution: Employing a shallow gradient during elution can improve the resolution between closely eluting compounds.[3]
-
-
Chemical Derivatization:
-
Temporarily converting the secondary amine of your product to a less polar derivative (e.g., a Boc-protected amine) can alter its retention factor, potentially allowing for the separation of impurities. The protecting group can then be removed post-purification.
-
-
Recrystallization:
-
If your product is a solid, recrystallization is a powerful purification technique. A thorough solvent screen is necessary to identify a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
-
Problem 2: Difficulty Removing the N-Benzyl Protecting Group
Observation: After debenzylation via catalytic hydrogenation (e.g., H₂, Pd/C), you observe incomplete removal of the benzyl group or the presence of byproducts.
Probable Causes:
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds or other impurities in your reaction mixture.
-
Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have gone to completion.
-
Formation of N-Benzylated Byproducts: In some cases, side reactions can occur, especially under harsh conditions.[4]
Solutions:
-
Optimize Hydrogenation Conditions:
-
Catalyst Choice and Loading: Ensure you are using a fresh, high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve reaction rates. Palladium on carbon (Pd/C) is a common choice.[5]
-
Solvent: Use a solvent that effectively dissolves your substrate, such as methanol, ethanol, or ethyl acetate.
-
Additives: The addition of a small amount of acid (e.g., acetic acid or HCl) can sometimes facilitate the reaction.
-
Hydrogen Source: While hydrogen gas is common, transfer hydrogenation using a source like ammonium formate can be a milder and equally effective alternative.[5]
-
-
Alternative Deprotection Methods:
Problem 3: Challenges with Purifying the Hydrochloride Salt
Observation: After forming the hydrochloride salt to facilitate precipitation and purification, you find it difficult to remove non-polar impurities, or the salt is too soluble for effective recrystallization.
Probable Causes:
-
High Solubility of the Salt: The hydrochloride salt of this compound may be soluble in a wide range of organic solvents, making precipitation difficult.[7]
-
Trapping of Impurities: Non-polar impurities can become trapped within the crystal lattice of the precipitating salt.
Solutions:
-
Solvent Trituration/Washing:
-
Wash the crude hydrochloride salt with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexanes.[7] This can effectively remove non-polar impurities.
-
-
Recrystallization from Alternative Solvents:
-
While challenging, a systematic search for a suitable recrystallization solvent is worthwhile. Consider solvent mixtures, such as isopropanol/diethyl ether, where the salt is dissolved in the more polar solvent and then precipitated by the addition of the less polar anti-solvent.[7]
-
-
Conversion to Free Base for Purification:
-
If salt purification is unsuccessful, neutralize the hydrochloride salt back to the free base with a mild base (e.g., NaHCO₃ or K₂CO₃ solution) and extract with an organic solvent. The free base can then be purified by column chromatography. The pure free base can be converted back to the hydrochloride salt if desired.
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and separating closely related impurities.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable derivatives.
Q2: My NMR spectrum shows broad peaks for the protons near the nitrogen. Is this normal?
A2: Yes, this is quite common for amines. The broadening can be due to several factors, including proton exchange with residual water or the solvent, and the rate of nitrogen inversion. Adding a drop of D₂O to your NMR tube will often sharpen these peaks by exchanging the N-H proton for deuterium.
Q3: How can I confirm the successful formation of the hydrochloride salt?
A3: The formation of the hydrochloride salt can be confirmed by a broad signal in the ¹H NMR spectrum corresponding to the N-H proton of the ammonium salt.[2] You may also observe a downfield shift in the chemical shifts of the protons adjacent to the nitrogen.
Q4: What are some common impurities I should expect from the synthesis of this compound?
A4: Potential impurities can include unreacted starting materials, such as the corresponding ketone and amino alcohol.[9] Side products from incomplete cyclization or alternative reaction pathways may also be present.[2] If a protecting group is used, incompletely deprotected material is also a common impurity.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound (Free Base)
Objective: To purify the free base of this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp and/or potassium permanganate stain for visualization
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of DCM and MeOH. A small amount of TEA (e.g., 0.5-1%) should be added to the solvent system to prevent tailing of the amine on the acidic silica. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (without TEA initially). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally provides better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the chosen solvent system (now including TEA). Collect fractions and monitor the elution by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization of this compound Hydrochloride
Objective: To purify the hydrochloride salt of this compound by crystallization.
Materials:
-
Crude this compound hydrochloride
-
Various solvents for screening (e.g., isopropanol, ethanol, acetone, ethyl acetate, diethyl ether)
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude salt in different solvents at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot but provide low solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude salt and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | Applicable to a wide range of impurities; scalable. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | >99% | Can provide very high purity; cost-effective. | Only applicable to solids; requires finding a suitable solvent system. |
| Acid-Base Extraction | Variable | Good for removing non-basic impurities. | May not remove basic impurities; requires multiple steps. |
| Distillation | >98% | Effective for thermally stable liquids. | Not suitable for non-volatile or heat-sensitive compounds. |
Visualizations
Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting the purification of this compound.
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate primary purification method.
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 4. Buy 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Side reactions in the synthesis of 1-Oxa-4-azaspiro[4.5]decane and their prevention
Welcome to the technical support center for the synthesis of 1-Oxa-4-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, grounded in established chemical principles to ensure scientific integrity and reproducibility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, particularly when employing a common route involving the reaction of an N-protected 4-piperidone with an amino alcohol, followed by deprotection and cyclization.
Question 1: I am getting a low yield of my desired this compound product. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis often stem from incomplete reactions at various stages or the formation of stable, undesired side products. The primary areas to investigate are the initial imine/enamine formation, the reduction step, and the final cyclization.
Probable Causes & Solutions:
-
Incomplete Imine Formation: The initial condensation between the ketone (e.g., N-Boc-4-piperidone) and the amino alcohol to form an imine is a reversible equilibrium reaction.[1][2] If this equilibrium is not driven towards the imine, the subsequent reduction and cyclization steps will be inefficient.
-
Solution: Incorporate a dehydrating agent to remove water as it is formed, thereby shifting the equilibrium towards the imine.[1][3] Common and effective methods include:
-
Azeotropic removal: Use a Dean-Stark apparatus with a solvent like toluene or benzene to physically remove water.
-
Chemical desiccants: Add molecular sieves (3Å or 4Å) to the reaction mixture.[4]
-
-
-
Reduction of the Starting Ketone: The reducing agent, intended for the imine intermediate, might prematurely reduce the starting ketone to an alcohol. This is particularly problematic with strong reducing agents like sodium borohydride.[5]
-
Formation of Stable Side Products: Several side reactions can consume your starting materials and intermediates. These are discussed in more detail in the subsequent questions.
Experimental Workflow for Improved Yield:
Caption: Optimized workflow for the synthesis of this compound.
Question 2: My reaction mixture contains a significant amount of a byproduct with a similar mass to my desired product, but it is not the spirocycle. What could this be?
Answer:
A common side reaction in reductive amination is over-alkylation , leading to the formation of a tertiary amine.[5][8][9] This occurs when the newly formed secondary amine (the desired intermediate before cyclization) is more nucleophilic than the starting amino alcohol and reacts with another molecule of the imine intermediate.
Mechanism of Over-Alkylation:
Caption: Formation of an over-alkylation side product.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the amino alcohol relative to the N-Boc-4-piperidone to favor the initial desired reaction.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed secondary amine low, minimizing its chance to react with the remaining imine.
-
In Situ Boc Protection of the Secondary Amine: A highly effective method involves adding di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture along with the reducing agent.[9] This immediately protects the newly formed secondary amine, preventing it from acting as a nucleophile and undergoing a second reductive amination. The Boc group can then be removed during the final acidic workup and cyclization step.
Table 1: Comparison of Reductive Amination Strategies
| Strategy | Pros | Cons |
| Standard Reductive Amination | Simpler procedure. | Prone to over-alkylation.[8] |
| Slow Addition of Reductant | Can reduce over-alkylation. | May require longer reaction times. |
| In Situ Boc Protection | Excellent prevention of over-alkylation; high yields of the desired secondary amine.[9] | Requires an additional reagent and careful control of conditions. |
Question 3: During my reaction workup, I am isolating an enamine instead of the desired spirocycle. Why is this happening?
Answer:
Enamine formation is a known side reaction when a ketone reacts with a secondary amine.[4][10][11] In your synthesis, this can occur if the amino alcohol starting material is contaminated with a secondary amine, or if the intermediate secondary amine reacts with the starting ketone under certain conditions.
Formation Pathway:
The reaction of a secondary amine with a ketone proceeds through a similar carbinolamine intermediate as imine formation. However, because there is no second proton on the nitrogen to eliminate, a proton is instead removed from an adjacent carbon, leading to the formation of a C=C double bond, resulting in an enamine.[11][12]
Caption: The pathway to enamine side product formation.
Prevention and Mitigation:
-
Purity of Starting Materials: Ensure your amino alcohol is free from secondary amine impurities. Purification by distillation or recrystallization may be necessary.
-
Control of Reaction pH: Enamine formation is often favored under neutral or slightly basic conditions. Maintaining a slightly acidic pH (around 4-5) can favor imine formation, which is optimal for the subsequent reduction.[2][5] Acetic acid can be used as a catalyst to maintain this pH range.
-
Hydrolysis of the Enamine: Enamines are generally unstable in aqueous acid and can be hydrolyzed back to the ketone and the secondary amine.[4][10] If you have a mixture containing the enamine, an acidic workup may help to revert it back to the starting ketone, which could potentially be re-subjected to the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is an N-Boc protecting group used on the 4-piperidone starting material?
The tert-butyloxycarbonyl (Boc) group is a crucial protecting group in this synthesis. It temporarily masks the reactivity of the piperidine nitrogen.[13] A free secondary amine on the piperidone ring is nucleophilic and could participate in undesired side reactions, such as self-condensation or reaction with the imine intermediate, leading to a complex mixture of products.[13] The Boc group is stable under the basic or neutral conditions of the reductive amination but is easily removed under acidic conditions, which conveniently coincides with the acid-catalyzed cyclization to form the spiroketal.[14][15]
Q2: Can I perform the Boc deprotection and cyclization in one step?
Yes, this is a common and efficient approach. After the reductive amination step, the crude N-Boc protected intermediate can be treated directly with a strong acid. A common reagent for this is hydrochloric acid in an inert solvent like dioxane or methanol.[14] The acid serves two purposes: it cleaves the Boc group to reveal the secondary amine, and it catalyzes the intramolecular cyclization of the resulting amino alcohol to form the this compound, which is typically isolated as its hydrochloride salt.[16]
Q3: My final product seems to be a mixture of stereoisomers. Is this expected, and can it be controlled?
The formation of the spiroketal introduces a stereocenter at the spirocyclic carbon. The cyclization can lead to a mixture of diastereomers. The final ratio of these isomers is often under thermodynamic control, meaning the most stable isomer will be the major product upon equilibration.[17][18] The stability is influenced by stereoelectronic effects, most notably the anomeric effect, which generally favors an axial orientation of the oxygen atom's lone pair relative to the C-N bond.[17][19]
-
To favor the thermodynamic product: You can encourage equilibration by prolonging the reaction time under acidic conditions or by gently heating the reaction mixture.[20]
-
For kinetic control: If a less stable isomer is desired, milder cyclization conditions (e.g., using a weaker acid or lower temperatures) might favor the kinetically formed product. However, this is often more challenging to control.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enamines — Making Molecules [makingmolecules.com]
- 11. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemtube3d.com [chemtube3d.com]
- 20. Preparation of the 5/5-Spiroketal of the Ritterazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Spirocyclic Compounds
Welcome to the technical support center for spirocyclic compound synthesis. Spirocycles, with their unique three-dimensional architecture, are of immense interest in medicinal chemistry and drug discovery.[1][2] However, their synthesis can present significant challenges, from achieving cyclization to controlling stereochemistry. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common problems encountered in the lab.
Part 1: Reaction Optimization & Yield Issues
This section addresses the primary hurdle in many synthetic campaigns: getting the desired reaction to proceed efficiently.
Q1: My spirocyclization reaction is failing or providing a very low yield. What are the most common causes and how can I systematically troubleshoot this?
A1: A low or nonexistent yield in a spirocyclization reaction is a frequent but solvable issue. It typically stems from one of four areas: reaction conditions, reagent/catalyst inefficiency, starting material quality, or product instability. A systematic approach is crucial.[3]
1. Sub-optimal Reaction Conditions:
-
Causality: Every reaction has an optimal set of conditions (temperature, time, concentration) to overcome its activation energy without promoting side reactions or decomposition. An incorrect parameter can stall the reaction or favor undesired pathways.
-
Solution:
-
Temperature Screening: Run the reaction at a range of temperatures. Some cyclizations require heat to proceed, while others benefit from low temperatures (-78 °C to 0 °C) to minimize byproduct formation.
-
Concentration Adjustment: Intramolecular reactions are often favored at high dilution to minimize intermolecular side reactions. Systematically decrease the concentration of your starting material.
-
Time Course Study: Analyze aliquots of your reaction mixture at different time points (e.g., 1h, 4h, 12h, 24h) by TLC or LC-MS to determine the point of maximum product formation and to check for subsequent decomposition.
-
2. Inefficient Catalyst or Reagent:
-
Causality: The chosen catalyst, ligand, or reagent may not be active enough for your specific substrate. Transition-metal-catalyzed reactions, in particular, are highly sensitive to the electronic and steric properties of the ligand.[4][5]
-
Solution:
-
Catalyst/Ligand Screening: If using a metal catalyst, screen a variety of ligands. For example, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can dramatically alter both yield and enantioselectivity.[6]
-
Reagent Stoichiometry: Ensure the stoichiometry of your reagents is correct. Sometimes, a slight excess of one reagent is necessary to drive the reaction to completion.
-
Base/Acid Choice: For base or acid-catalyzed reactions, screen a panel of different bases or acids with varying strengths (pKa). For instance, in an intramolecular Michael addition, NaOH can be a surprisingly effective catalyst compared to stronger bases like LiHMDS which may lead to non-regioselective outcomes.[7][8]
-
3. Poor Starting Material Quality:
-
Causality: Impurities in starting materials (e.g., residual solvents, unreacted precursors) can inhibit the catalyst or participate in side reactions, consuming your reagents and lowering the yield.
-
Solution: Always ensure the purity of your starting materials. Re-purify them via column chromatography, recrystallization, or distillation before use. Confirm purity by NMR and/or LC-MS.
4. Product Decomposition:
-
Causality: The desired spirocyclic product may be unstable under the reaction conditions (e.g., prolonged heat) or during the aqueous workup (e.g., sensitivity to acid or base).[3] Some spirocyclic cyclohexadienones are known to be prone to rearrangement.[9][10]
-
Solution:
-
If the time course study indicates product decomposition, shorten the reaction time or lower the temperature.
-
Modify the workup procedure. Use a milder pH for extraction (e.g., saturated ammonium chloride instead of 1M HCl) or perform a non-aqueous workup if the product is water-sensitive.
-
Below is a logical workflow for troubleshooting low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield spirocyclization reactions.
Part 2: Controlling Stereoselectivity
The three-dimensional nature of spirocycles means that controlling stereochemistry is paramount. This section addresses common issues in achieving the desired stereoisomer.
Q2: My spirocyclization is producing a mixture of diastereomers. How can I improve the diastereoselectivity?
A2: Achieving high diastereoselectivity is a common challenge that depends on controlling the relative orientation of substituents during the ring-forming transition state.[11] Several factors can be manipulated to favor one transition state over another.
-
Solvent Effects: The polarity of the solvent can dramatically influence the stability of the transition state. A nonpolar solvent may favor a more compact transition state, while a polar solvent can stabilize a more extended one. It is advisable to screen a range of solvents with varying polarities (e.g., Toluene, THF, CH₂Cl₂, CH₃CN, MeOH).
-
Temperature: Lowering the reaction temperature often increases diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, as there is less thermal energy available to overcome the barrier to the higher-energy transition state leading to the undesired diastereomer.
-
Steric Hindrance: The steric bulk of substituents on your substrate can be a powerful tool. A bulky protecting group or substituent can block one face of the molecule, forcing the cyclization to occur from the less hindered face.
-
Catalyst/Reagent Choice: In catalyzed reactions, the catalyst itself can create a chiral environment or a specific geometric constraint that favors the formation of one diastereomer. For acid-catalyzed cyclizations, the choice of a bulky Lewis acid (e.g., (2,6-di-tert-butyl-4-methylphenoxy)aluminum bis(di-tert-butyl-4-methylphenoxide), or ATBH) over a simple Brønsted acid can significantly enhance diastereoselectivity.
Q3: My reaction is producing a racemic mixture. What are the primary strategies for inducing enantioselectivity?
A3: Synthesizing an enantioenriched spirocycle requires the introduction of chirality into the reaction. The difficulty in achieving this has historically made spirocycles underrepresented in pharmaceutical libraries, though this is changing with modern methods.[12] The three main strategies are:
1. Chiral Catalysis: This is often the most elegant and atom-economical approach.
-
Transition Metal Catalysis: This involves using a chiral ligand that coordinates to a metal center (e.g., Rhodium, Nickel, Palladium).[5][13] The ligand creates a chiral pocket around the metal, forcing the substrate to bind and react in a specific orientation, leading to one enantiomer over the other. Screening different chiral ligands is critical, as subtle changes can have a profound impact on enantiomeric excess (ee).[6]
-
Organocatalysis: Small organic molecules (e.g., derived from proline or cinchona alkaloids) can act as catalysts. These often work by forming chiral intermediates like iminium or enamine ions, which then react stereoselectively.[12][14]
2. Chiral Auxiliaries: A chiral group is covalently attached to the starting material. This auxiliary directs the stereochemical outcome of the spirocyclization. After the reaction, the auxiliary is cleaved to yield the enantioenriched product. While effective, this method is less atom-economical as it requires extra steps for attachment and removal.
3. Substrate Control: If the starting material is already chiral (e.g., derived from the chiral pool), its existing stereocenters can influence the stereochemistry of the newly formed spirocenter.
The following table, based on data from a nickel-catalyzed α-spirocyclization, illustrates how ligand choice is critical for enantioselectivity.[6]
| Entry | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | SL-M004-1 | TBME | 68 | 5 |
| 2 | SL-M001-1 | Toluene | 85 | 80 |
| 3 | SL-M001-1 | TBME | 90 | 83 |
| 4 | SL-M009-1 | TBME | 97 | 69 |
| Data adapted from J. Am. Chem. Soc. 2024, 146, 19, 13458–13465.[6] |
The diagram below outlines the decision-making process for achieving stereocontrol.
Caption: Decision tree for troubleshooting stereoselectivity in spirocyclization reactions.
Part 3: Purification and Characterization
Even with a successful reaction, isolating the pure spirocyclic product can be a challenge.
Q4: I am having difficulty purifying my spirocyclic compound by column chromatography. It is streaking or co-eluting with a byproduct. What alternative methods can I try?
A4: Spirocyclic compounds can be challenging to purify due to their unique shapes and polarity. If standard silica gel chromatography is failing, consider these alternatives:
-
Modify the Mobile Phase:
-
Solvent System Screening: Don't be afraid to move beyond standard ethyl acetate/hexane systems. Systems like dichloromethane/methanol or even ternary mixtures like n-hexane/chloroform/methanol/water can be effective for separating complex mixtures of spirobisnaphthalenes.[15]
-
Additive Inclusion: Adding a small amount (0.1-1%) of an acid (acetic acid) or base (triethylamine) to the eluent can significantly improve peak shape for acidic or basic compounds, respectively, by preventing ionization on the silica surface.
-
-
Change the Stationary Phase:
-
Alumina: For basic compounds, switching to basic or neutral alumina can prevent decomposition and improve separation.
-
Reverse-Phase Chromatography: If your compound is sufficiently nonpolar, reverse-phase (C18) silica can provide a completely different selectivity profile, often separating compounds that are inseparable on normal-phase silica.
-
-
Alternative Purification Techniques:
-
Recrystallization: This is one of the most powerful techniques for obtaining highly pure crystalline solids. Screen a wide variety of solvents and solvent pairs (e.g., ethanol/water, dichloromethane/hexane).
-
Preparative Chromatography: High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) offer much higher resolving power than standard flash chromatography and are excellent options for separating stubborn isomers or closely eluting impurities.[15]
-
Trituration/Washing: If your product is a solid but contains soluble impurities, trituration can be very effective. Suspend the crude material in a solvent in which your product is poorly soluble but the impurities are soluble. Stir, then filter to collect the purified solid. This can also work for gummy solids by washing with a solvent mixture where the product has minimal solubility.[16]
-
Part 4: Key Experimental Protocol
To provide a practical example, here is a protocol for the synthesis of a dispirocyclic compound via an intramolecular Michael addition, a common strategy for building spirocyclic frameworks.[7][8]
Protocol: Synthesis of a Dispirocyclic Compound via Intramolecular Michael Addition
This protocol is adapted from the work of Xi, et al., for the construction of dispirocyclic skeletons from quinones.[7][8]
Reaction Scheme: (A generic quinone precursor cyclizing to a dispirocyclic product)
-
Reagents & Equipment:
-
Naphthoquinone precursor (1a) (1.0 equiv)
-
Sodium hydroxide (NaOH) (0.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Round-bottom flask, magnetic stirrer, argon balloon
-
Standard workup and purification equipment
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add the naphthoquinone precursor (e.g., 0.2 mmol).
-
Dissolve the starting material in a 5:1 mixture of CH₂Cl₂ and CH₃OH (5.0 mL).
-
Cool the solution to -20 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
In a separate vial, prepare a stock solution of NaOH in methanol. Add the catalytic amount of NaOH (0.2 equiv) to the reaction mixture dropwise.
-
Stir the reaction under an argon atmosphere and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 20-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. The stereoisomers can often be separated during this step.[8]
-
Self-Validation: The success of this protocol relies on the precise control of reaction conditions. The use of a catalytic amount of a mild base at low temperature is key to achieving high regioselectivity and yield, preventing the side reactions observed with stronger bases like LiHMDS.[7] The diastereomers obtained can be characterized by NMR and their relative configurations confirmed by X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in transition metal-catalysed spiroketalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Guide: Overcoming Solubility Challenges with 1-Oxa-4-azaspiro[4.5]decane in Biological Assays
Introduction
Welcome to the technical support center for 1-Oxa-4-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile spirocyclic scaffold in their experimental workflows. While the incorporation of three-dimensional spirocycles can lead to compounds with improved metabolic stability and permeability, their solubility in aqueous buffers—critical for most biological assays—can present a significant challenge.[1]
This document provides a structured, in-depth approach to understanding and systematically addressing the solubility issues of this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure reliable and reproducible experimental outcomes.
Section 1: Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is the first step in troubleshooting solubility. This compound possesses a unique structure that balances lipophilic and polar characteristics. The cyclohexane ring is largely nonpolar and contributes to its hydrophobic nature, while the oxazolidine ring, containing both an oxygen and a secondary amine, provides polarity and a handle for pH modification.
| Property | Value | Source |
| CAS Number | 177-04-8 | --INVALID-LINK--[2] |
| Molecular Formula | C₈H₁₅NO | --INVALID-LINK--[2] |
| Molecular Weight | 141.21 g/mol | --INVALID-LINK--[2] |
| Physical Form | Liquid | Sigma-Aldrich[3] |
| Density | 0.996 g/mL at 25 °C | Sigma-Aldrich[3] |
| Boiling Point | 203-204 °C | Sigma-Aldrich[3] |
| Structure | PubChem | |
| Predicted pKₐ | 5.5 - 7.0 (Conjugate Acid) | Inferred from related structures[4] |
Key Insight: The secondary amine in the oxazolidine ring is the most critical functional group for solubility manipulation. Unlike simple aliphatic amines which have a pKₐ around 10-11[5], the electron-withdrawing effect of the adjacent oxygen atom significantly reduces the basicity of the nitrogen. This lowers the pKₐ of its conjugate acid into the weakly acidic range. This means that at physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form. To increase solubility, the pH of the medium must be lowered to protonate the nitrogen, forming a more soluble cationic salt.
Section 2: Frequently Asked Questions (FAQs) - First Line of Troubleshooting
Q1: My this compound is immiscible or forming an emulsion in my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening?
Answer: This is the most common issue encountered and is due to the compound's limited solubility in neutral aqueous media. The molecule has a significant nonpolar surface area from its cyclohexane ring, making it hydrophobic. At pH 7.4, the secondary amine is primarily in its neutral, uncharged state, which cannot form strong, solubilizing interactions with water. Direct addition of the neat liquid compound to a buffer will likely result in phase separation or the formation of an insoluble emulsion.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
Answer: We strongly recommend using a water-miscible organic solvent to prepare your initial stock solution. Dimethyl sulfoxide (DMSO) is the industry standard and an excellent choice.[6]
-
Rationale: DMSO is a powerful polar aprotic solvent that can dissolve a wide range of hydrophobic compounds. It is miscible with water and is tolerated by many (though not all) biological assays at low final concentrations (typically ≤0.5%).
-
Protocol: Prepare a 10 mM to 50 mM stock solution in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Store this stock solution at -20°C or -80°C, protected from moisture.
Q3: I'm seeing a fine precipitate or cloudiness when I dilute my DMSO stock into my aqueous buffer. What is happening and how can I fix it?
Answer: This phenomenon is known as "crashing out" and occurs when the compound's concentration exceeds its maximum solubility in the final aqueous buffer, even though it was fully dissolved in the DMSO stock. The DMSO percentage is no longer high enough to keep the hydrophobic compound in solution.
Troubleshooting Steps:
-
Lower the Final Concentration: This is the simplest solution. Your target concentration may be above the compound's aqueous solubility limit. Try performing a serial dilution to determine the highest concentration that remains soluble.
-
Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help. However, always run a vehicle control to check for solvent effects on your assay.
-
Modify Dilution Technique: Instead of pipetting the DMSO stock directly into the bulk buffer, try adding the small volume of stock to the side of the tube and then vortexing vigorously while adding the buffer. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
Q4: Can I use pH adjustment to improve solubility? What is the recommended pH range?
Answer: Yes, this is the most effective strategy for this specific molecule. Since this compound is a weak base, lowering the pH will protonate the amine, forming a charged species that is significantly more water-soluble.
-
Rationale: According to the Henderson-Hasselbalch equation, when the pH of the solution is at least one unit below the pKₐ of the conjugate acid, the compound will be >90% in its protonated, charged, and more soluble form.
-
Recommendation: Prepare your assay buffer at a pH between 4.5 and 6.0 . A buffer like MES or citrate at pH 5.5 is an excellent starting point. Always verify that the lower pH does not negatively impact your assay components (e.g., protein stability, cell viability).
Section 3: In-Depth Troubleshooting & Methodology
For persistent solubility issues, a more systematic approach is required. The following workflows provide structured protocols to identify an optimal formulation.
Workflow 1: Systematic Solubility Assessment
Before optimizing, you must quantify the problem. This workflow helps you determine the kinetic solubility of your compound in your primary assay buffer.
Caption: Workflow for determining kinetic solubility.
Protocol: Kinetic Solubility Measurement
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear 96-well plate, add 98 µL of your primary aqueous assay buffer to several wells.
-
Add 2 µL of the 10 mM DMSO stock to each well. This creates a 200 µM final concentration in 2% DMSO.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Visually inspect each well against a dark background for any signs of precipitation or cloudiness. For more quantitative results, read the plate on a nephelometer or a plate reader capable of measuring light scatter.
-
If precipitation is observed, perform a 1:2 serial dilution by transferring 50 µL from a turbid well to a new well containing 50 µL of buffer. Repeat until the solution becomes clear.
-
The concentration of the highest concentration well that remains clear is your approximate kinetic solubility under these conditions.
Workflow 2: pH Modification Strategy
This is the most promising approach for this compound. The diagram below illustrates the chemical principle.
Caption: pH effect on this compound.
Protocol: Testing pH-Modified Buffers
-
Prepare a set of biologically compatible buffers with varying pH values (e.g., Citrate pH 5.0, MES pH 6.0, HEPES pH 7.0).
-
Repeat the "Kinetic Solubility Measurement" protocol described in Workflow 1 for each buffer.
-
Compare the results to identify the pH at which the compound achieves the desired solubility.
-
Critical Control: Ensure you run a vehicle and pH control for your assay to confirm that the altered pH does not affect the biological activity or stability of other assay components.
Workflow 3: Co-Solvent & Excipient Screening
If pH modification is not feasible or insufficient, screening a panel of co-solvents or other solubility-enhancing excipients is the next step.
Table of Common Solubilizing Agents for In Vitro Assays
| Agent Type | Example | Typical Starting Conc. | Mechanism | Key Considerations |
| Co-Solvent | Ethanol | 1-5% | Reduces solvent polarity. | Can affect protein structure and cell viability at higher concentrations. |
| PEG 400 | 1-10% | Water-miscible polymer that can increase solubility. | Generally well-tolerated in many assays; can be viscous. | |
| Cyclodextrin | HP-β-CD | 0.5-2% (w/v) | Forms an inclusion complex, shielding the hydrophobic molecule.[7] | Can sometimes interfere with ligand-receptor binding if the complex is too stable. |
| Surfactant | Tween-20 | 0.01-0.1% | Forms micelles that encapsulate the compound.[7] | Biochemical assays only. Generally cytotoxic to cells above the critical micelle concentration.[8] |
Protocol: Co-Solvent Screening
-
Prepare intermediate stock solutions of your compound in 100% DMSO.
-
Create a matrix plate where you test dilutions of your compound into buffers pre-mixed with different co-solvents (e.g., Buffer + 2% Ethanol, Buffer + 5% PEG 400).
-
Use the kinetic solubility protocol (Workflow 1) to assess solubility in each condition.
-
Always run parallel vehicle controls for each co-solvent condition in your functional assay to check for interference.
Section 4: Summary & Best Practices
-
Always Start with a DMSO Stock: Never add neat this compound directly to aqueous solutions.
-
Prioritize pH Modification: For this basic compound, lowering the buffer pH to 5.5-6.0 is the most chemically sound and effective primary strategy.
-
Control Your Solvents: Keep the final concentration of any organic solvent (like DMSO) as low as possible and consistent across all wells. Always include a solvent-only (vehicle) control.
-
Perform Solubility Checks First: Before running a full experiment, confirm your compound is soluble under the final assay conditions using the kinetic solubility workflow. This saves time, resources, and prevents misleading data from precipitated compounds.
-
Consider Assay Type: Cell-based assays are far more sensitive to solvents and excipients than biochemical assays. Strategies involving surfactants are generally not suitable for live-cell experiments.[8]
By following this structured troubleshooting guide, researchers can effectively manage the solubility of this compound, leading to more accurate and reliable data in their drug discovery and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
- 7. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for 1-Oxa-4-azaspiro[4.5]decane characterization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analytical characterization of 1-Oxa-4-azaspiro[4.5]decane. This guide is designed for researchers, analytical scientists, and drug development professionals who work with this valuable spirocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and refine your analytical methods effectively.
This compound and its derivatives are of significant interest in medicinal chemistry due to their rigid three-dimensional structure, which can offer unique pharmacological profiles.[1] Accurate and robust analytical characterization is paramount for confirming structure, determining purity, and ensuring the stability and reproducibility of experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols for the most common analytical techniques.
Chemical Structure and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₁₅NO | [2] |
| Molecular Weight | 141.21 g/mol | [2][3] |
| CAS Number | 177-04-8 | [2][3] |
| Boiling Point | 203-204 °C | [3] |
| Density | 0.996 g/mL at 25 °C | [3] |
General Analytical Workflow
A successful characterization workflow is systematic. It begins with sample preparation and progresses through orthogonal analytical techniques to build a complete profile of the compound. Each step provides a piece of the puzzle, and together they create a self-validating system.
Caption: General workflow for the characterization of this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone for unambiguous structure elucidation of organic molecules. For this compound, it confirms the connectivity of the spirocyclic system.
Frequently Asked Questions (NMR)
Q: What are the expected chemical shifts for the protons in this compound? A: The cyclohexane ring protons typically appear as complex multiplets in the aliphatic region (~1.4-1.8 ppm). The protons on the oxazolidine ring are more distinct. Expect the -O-CH₂- protons around 3.7-3.9 ppm and the -N-CH₂- protons adjacent to the spiro center to be around 2.8-3.0 ppm. The N-H proton signal can be broad and its chemical shift is dependent on concentration and solvent, but often appears around 1.9-2.5 ppm.
Q: How can I confirm the presence of the spiro-carbon (C5)? A: The quaternary spiro-carbon is a key structural feature. In a standard ¹³C NMR spectrum, it will appear as a low-intensity signal, typically in the range of 85-95 ppm. Its low intensity is due to the lack of attached protons and longer relaxation time. Using a DEPT-135 experiment will show this signal as absent (as it has no attached protons), confirming its quaternary nature.
Troubleshooting Guide (NMR)
Q: My proton signals are broad and poorly resolved. What is the cause? A: There are several potential causes:
-
Paramagnetic Impurities: Trace metals can cause significant line broadening. If your compound was synthesized using a metal catalyst, consider treating a sample with a metal scavenger or filtering it through a small plug of silica or celite.
-
Compound Aggregation: At higher concentrations, intermolecular hydrogen bonding involving the secondary amine can lead to aggregation and broader signals. Try running a more dilute sample.
-
Chemical Exchange: The N-H proton can undergo chemical exchange with trace water in the NMR solvent. Using a freshly opened ampoule of deuterated solvent can minimize this. The cyclohexane ring may also be undergoing chair-flips at a rate that is intermediate on the NMR timescale, which can broaden signals. A variable temperature (VT) NMR experiment can help resolve this; cooling the sample may slow the exchange and sharpen the signals into distinct axial and equatorial resonances.
Q: I can't find the N-H proton signal. Where is it? A: The N-H signal can be tricky. It is often a broad singlet and can be easily mistaken for a baseline bump. Furthermore, if you are using a protic solvent like MeOD, the N-H proton will rapidly exchange with the deuterium from the solvent, causing the signal to disappear entirely. To locate it, run a D₂O exchange experiment: acquire a ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H signal will disappear or significantly diminish.
Standard Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (MeOD) in a clean, dry NMR tube.
-
Instrument Setup: Lock and shim the spectrometer until optimal field homogeneity is achieved.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 12 ppm.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
Process the data with a line broadening (LB) of ~0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Set a relaxation delay (d1) of at least 2 seconds to help detect the quaternary spiro-carbon.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, especially for the quaternary carbon.
-
Section 2: Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Frequently Asked Questions (MS)
Q: What is the expected molecular ion peak for this compound? A: The exact mass is 141.1154 g/mol .[2] In a high-resolution mass spectrometer (HRMS), you should look for a peak corresponding to [M+H]⁺ at m/z 142.1226 for ESI or the molecular ion [M]⁺˙ at m/z 141.1154 for EI.
Q: What are the common fragmentation patterns? A: The molecule is likely to fragment via cleavage of the rings. A common fragmentation would be the loss of the ethylene oxide moiety or cleavage within the cyclohexane ring, leading to characteristic daughter ions. Alpha-cleavage adjacent to the nitrogen atom is also a highly probable fragmentation pathway.
Troubleshooting Guide (MS)
Q: I am using Electrospray Ionization (ESI) and see a strong peak at m/z 164. What is it? A: This is likely a sodium adduct, [M+Na]⁺. The secondary amine and the oxygen atom can chelate sodium ions, which are ubiquitous in glassware and solvents. The expected m/z for [M+Na]⁺ would be 141.12 + 22.99 = 164.11. To confirm, look for a potassium adduct [M+K]⁺ at m/z ~180. Using high-purity solvents and plastic vials can help minimize these adducts.
Q: In my GC-MS analysis using Electron Ionization (EI), the molecular ion peak at m/z 141 is very weak or absent. Is this normal? A: Yes, this can be normal for cyclic amines. EI is a high-energy ionization technique that can lead to extensive fragmentation, sometimes leaving a very weak or non-existent molecular ion peak. The structure may immediately fragment upon ionization. In this case, the base peak will be a more stable fragment. Rely on the fragmentation pattern and library matching for identification. If you need to confirm the molecular weight, a soft ionization technique like ESI or Chemical Ionization (CI) is recommended.
Standard Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Settings (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Optimize the source temperature and gas flows (nebulizer and drying gas) to achieve a stable signal.
-
Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.
-
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 142.12 and any common adducts or fragments.
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of a sample and for quantification. The secondary amine in this compound presents specific challenges and opportunities for method development.
Frequently Asked Questions (HPLC)
Q: What type of column is best suited for this compound? A: A standard C18 reversed-phase column is a good starting point. However, because the molecule contains a basic secondary amine, peak tailing can occur due to strong interactions with residual acidic silanol groups on the silica surface of the column. To mitigate this, it is highly recommended to use a base-deactivated or end-capped C18 column, or an alternative stationary phase like a polar-embedded or phenyl-hexyl column.
Q: What mobile phase conditions should I start with? A: A gradient of water and acetonitrile (ACN) or methanol (MeOH) is typical. The addition of a modifier is crucial for good peak shape.
-
Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA) to both the aqueous and organic mobile phases will protonate the amine. This ensures a single ionic state and masks the silanol interactions, leading to sharper peaks.
-
Basic Modifier: Alternatively, a basic modifier like 10 mM ammonium bicarbonate at pH 9-10 can be used with a pH-stable column. This keeps the amine in its neutral form.
Troubleshooting Guide (HPLC)
Caption: Troubleshooting flowchart for HPLC peak tailing.
Q: My retention time is drifting from one injection to the next. What's wrong? A: Retention time instability is often due to a few key factors:[4]
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using ion-pairing reagents or modifiers like TFA. Ensure you flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection.
-
Temperature Fluctuation: Column temperature affects retention. Using a thermostatted column compartment is essential for reproducible results.
-
Mobile Phase Composition: If you are mixing mobile phases online, ensure the pump is functioning correctly and the solvents are properly degassed. Inconsistent mixing will lead to drift.[5]
Q: I'm seeing new peaks appear in my sample that was pure yesterday. Why? A: This suggests sample degradation. Spirocyclic compounds can be susceptible to decomposition, especially if exposed to strong acids, bases, or atmospheric oxygen over time.[6] If your sample is dissolved in an acidic mobile phase (like one containing TFA), the compound may not be stable over long periods in the autosampler. It is advisable to prepare samples fresh and limit their time on the autosampler. Consider storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[6]
Standard Protocol: Reversed-Phase HPLC Purity Analysis
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm (end-capped) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1 µL |
| Detection | UV at 210 nm (due to lack of chromophore) or CAD/ELSD/MS |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Oxa-4-azaspiro 4.5 decane 97 177-04-8 [sigmaaldrich.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Oxa-4-azaspiro[4.5]decane Analogues
Welcome to the technical support center for the synthesis of 1-Oxa-4-azaspiro[4.5]decane analogues. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important structural motif. Our aim is to provide practical, experience-driven advice to help you navigate the complexities of your synthetic routes and achieve your target molecules efficiently and in high purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific experimental issues.
Problem 1: Low or No Yield of the Desired this compound Product
Question: My spirocyclization reaction is resulting in very low yields, or I am only isolating the uncyclized intermediate. What are the likely causes and how can I optimize the reaction?
Answer: This is a frequent challenge in spirocyclization reactions. The formation of the this compound core often involves an intramolecular cyclization that competes with intermolecular side reactions or fails to proceed to completion. Several factors could be at play:
-
Inefficient Iminium Ion Formation (in Pictet-Spengler type reactions): The acid-catalyzed condensation of an amine with a carbonyl compound to form a reactive iminium ion is a critical step.[1][2] If this equilibrium is unfavorable, the subsequent cyclization will be sluggish.
-
Troubleshooting:
-
Acid Catalyst: The choice and stoichiometry of the acid catalyst are crucial. For less reactive substrates, stronger Brønsted acids (e.g., TFA, MsOH) or Lewis acids (e.g., BF₃·OEt₂) may be required. However, be aware that very strong acids can lead to side reactions or decomposition.[3] A screen of different acids and their concentrations is recommended.
-
Water Scavenging: The formation of the iminium ion generates water, which can shift the equilibrium back towards the starting materials. The use of dehydrating agents, such as molecular sieves (3Å or 4Å), or azeotropic removal of water with a Dean-Stark apparatus can significantly improve yields.
-
-
-
Unfavorable Ring-Closing Energetics: The intramolecular cyclization is subject to thermodynamic and kinetic control.[4][5] The conformation of the acyclic precursor may not favor the required proximity of the reacting functional groups.
-
Troubleshooting:
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization. A solvent screen (e.g., toluene, DCM, MeCN, THF) is advisable. Non-polar solvents may favor cyclization by promoting intramolecular interactions.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for cyclization. However, excessively high temperatures can promote decomposition. A systematic temperature study is recommended.
-
-
-
Steric Hindrance: Bulky substituents on the acyclic precursor can sterically hinder the intramolecular cyclization.
-
Troubleshooting:
-
Problem 2: Formation of Unexpected Byproducts
Question: I am observing significant amounts of byproducts in my reaction mixture, complicating purification. What are the common side reactions and how can I suppress them?
Answer: The formation of byproducts is a common pitfall. Understanding the likely side reactions is key to mitigating them.
-
Dimerization or Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.[5]
-
Troubleshooting:
-
High Dilution: Running the reaction at high dilution (e.g., <0.01 M) can favor the intramolecular pathway by reducing the probability of intermolecular collisions. This can be achieved by the slow addition of the substrate to the reaction mixture.
-
-
-
Formation of an Enamine Instead of the Spirocycle: In reactions involving a ketone and an amino alcohol, the formation of a stable enamine can sometimes be a thermodynamic sink, preventing cyclization.
-
Troubleshooting:
-
Reaction Conditions: As with low yields, adjusting the acid catalyst, temperature, and solvent can shift the equilibrium towards the desired spiroaminal.
-
-
-
Oxidation of the Amine or Other Sensitive Functionalities: The starting materials or product may be sensitive to oxidation, especially if the reaction is run at elevated temperatures or exposed to air.
-
Troubleshooting:
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
Degassed Solvents: Using properly degassed solvents can also minimize oxidative side reactions.
-
-
Problem 3: Difficulty in Purification of the Final Product
Question: My crude product is a complex mixture, and I am struggling to isolate the pure this compound analogue by column chromatography. What purification strategies are recommended?
Answer: Purifying polar, basic compounds like spirocyclic amines can be challenging due to their interaction with silica gel.
-
Streaking and Poor Separation on Silica Gel: The basic nitrogen atom can strongly adsorb to the acidic silica gel, leading to tailing of peaks and poor separation.
-
Troubleshooting:
-
Treated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.[11]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase silica (C18).
-
Acid-Base Extraction: An acid-base workup can be a powerful purification tool. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.[12]
-
-
-
Product Instability during Purification: The spiroaminal linkage can be sensitive to acidic or basic conditions, potentially leading to decomposition on the column or during workup.
-
Troubleshooting:
-
pH Control: Maintain careful control over the pH during extraction and chromatography. Use buffered solutions where necessary.
-
Rapid Purification: Minimize the time the compound is in contact with the stationary phase. Flash chromatography is preferred over gravity chromatography.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to confirm the structure and stereochemistry of my synthesized this compound analogue?
A1: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC):
-
¹³C NMR: The spiro carbon is a key diagnostic signal, typically appearing in the range of 80-100 ppm.
-
¹H NMR: The chemical shifts and coupling constants of the protons on the two rings provide information about their relative stereochemistry.
-
2D NMR: COSY, HSQC, and HMBC experiments are crucial for assigning all proton and carbon signals and confirming the connectivity of the spirocyclic system.[13][14] NOESY or ROESY experiments can be used to determine the relative stereochemistry by identifying protons that are close in space.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of the product.[13] Fragmentation patterns can also provide structural information.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive structural and stereochemical information.
Q2: How do I choose the right protecting group for the nitrogen atom?
A2: The choice of a nitrogen protecting group is critical and depends on the specific reaction conditions of your synthetic route.[6][7][8][9][10]
-
Stability: The protecting group must be stable to the conditions used in subsequent steps.
-
Ease of Removal: The deprotection conditions should be mild enough not to affect other functional groups in the molecule.
-
Common Protecting Groups for Amines:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA in DCM).
-
Cbz (carboxybenzyl): Stable to acidic and basic conditions, typically removed by hydrogenolysis.
-
Acyl groups (e.g., acetyl): Can be removed by acidic or basic hydrolysis.
-
Q3: Can I control the diastereoselectivity of the spirocyclization?
A3: Yes, achieving diastereoselectivity is often possible and is a key consideration in the synthesis of complex molecules.
-
Substrate Control: The existing stereocenters in the acyclic precursor can direct the stereochemical outcome of the cyclization.
-
Catalyst Control: Chiral catalysts, such as chiral Brønsted acids or Lewis acids, can be used to induce enantioselectivity or diastereoselectivity.
-
Reaction Conditions: Temperature and solvent can influence the diastereomeric ratio by favoring either the kinetic or thermodynamic product.[15][16] Low temperatures often favor the kinetic product.
Experimental Protocols
General Procedure for Pictet-Spengler Reaction to form a this compound Analogue
-
To a solution of the N-substituted aminoethanol (1.0 eq) in a suitable solvent (e.g., toluene, DCM) at room temperature, add the desired ketone (1.1 eq).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) and molecular sieves (4Å).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (treated with 1% triethylamine) using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Visualizing Reaction Pathways
Generalized Pictet-Spengler Type Reaction
Caption: A simplified workflow for a Pictet-Spengler type synthesis.
Troubleshooting Low Yields
References
- 1. jk-sci.com [jk-sci.com]
- 2. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 3. pages.jh.edu [pages.jh.edu]
- 4. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. catalogimages.wiley.com [catalogimages.wiley.com]
- 7. labinsights.nl [labinsights.nl]
- 8. media.neliti.com [media.neliti.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mskcc.org [mskcc.org]
- 16. Diastereoselective spiroketalization: stereocontrol using an iron(0) tricarbonyl diene complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 1-Oxa-4-azaspiro[4.5]decane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the stereoselective synthesis of 1-Oxa-4-azaspiro[4.5]decane and its derivatives. This scaffold is a key structural motif in numerous biologically active compounds and natural products, making its stereocontrolled synthesis a critical challenge for researchers in medicinal chemistry and drug development.[1][2][3] The inherent structural rigidity and the presence of a stereogenic quaternary carbon at the spiro-junction demand precise control over reaction conditions and methodologies.[3][4]
This guide is structured as a dynamic resource, combining frequently asked questions (FAQs) with in-depth troubleshooting protocols to address common experimental hurdles. We will explore the causality behind strategic choices, from precursor selection to catalyst systems, ensuring that each protocol is a self-validating system for achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to inducing stereoselectivity in the synthesis of this compound?
A1: Control over the stereochemistry at the spirocyclic center is the principal challenge. There are three fundamental strategies, each with distinct advantages and mechanistic considerations:
-
Substrate Control: This approach relies on existing stereocenters in the starting material to direct the stereochemical outcome of the spirocyclization. The steric and electronic properties of the substrate guide the formation of the thermodynamically or kinetically favored diastereomer.
-
Chiral Auxiliary Control: A chiral auxiliary is a chemical moiety that is temporarily incorporated into a substrate to direct a stereoselective reaction.[5] After the key stereocenter is set, the auxiliary is cleaved and can often be recovered.[5] Auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam provide a robust steric shield, forcing reagents to approach from a specific face.[6][7]
-
Asymmetric Catalysis: This is often the most elegant and atom-economical approach. A small amount of a chiral catalyst (organocatalyst, transition metal complex, or enzyme) generates a chiral environment that directs the formation of one enantiomer over the other.[2] Recent advancements have seen the rise of dual-catalytic systems, such as Iridium/Brønsted acid or Gold/Palladium relay catalysis, to achieve exceptional levels of diastereo- and enantioselectivity in a single cascade operation.[8][9][10][11]
Caption: A flowchart of primary stereoselective strategies.
Q2: How do thermodynamic and kinetic control dictate the final diastereomeric ratio in spirocyclization?
A2: The diastereomeric ratio (d.r.) is often determined by the relative stability of the transition states (kinetic control) versus the final products (thermodynamic control).
-
Kinetic Control: This regime dominates at lower temperatures with strong, non-reversible reagents. The product ratio reflects the lowest energy transition state, not the most stable product. The major diastereomer formed is the one that proceeds through the path of least activation energy, often minimizing steric clashes in the transition state.
-
Thermodynamic Control: This is favored by higher temperatures, longer reaction times, and the presence of an equilibrium mechanism (e.g., reversible acid or base catalysis). The spiroaminal linkage can be labile under these conditions, allowing for isomerization to the most stable diastereomer.[1] For the this compound system, this often corresponds to the isomer where bulky substituents on the cyclohexane ring occupy equatorial positions to minimize 1,3-diaxial interactions. Some modern catalytic systems, such as Ir/Brønsted acid dual catalysis, leverage a thermodynamically controlled epimerization process to achieve high diastereoselectivity.[10]
Q3: What are the most reliable analytical methods for determining stereochemical purity (d.r. and e.e.)?
A3: Accurate determination of stereochemical purity is non-negotiable.
-
For Diastereomeric Ratio (d.r.): High-field Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool. The diastereomers are distinct compounds with different chemical environments. Protons adjacent to the new stereocenter will typically exhibit different chemical shifts and coupling constants, allowing for direct integration to determine the ratio.
-
For Enantiomeric Excess (e.e.): Since enantiomers have identical physical properties in an achiral environment, a chiral method is required. Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times. The relative area of the two peaks provides the e.e.
Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format.
Problem: Low Diastereoselectivity in Spirocyclization
Q: My reaction is producing the desired spiroaminal, but as a nearly 1:1 mixture of diastereomers. How can I improve this?
A: A poor d.r. indicates that the energy difference between the competing diastereomeric transition states is negligible under your current conditions. The goal is to magnify this difference.
Caption: A decision tree for addressing poor diastereoselectivity.
Detailed Troubleshooting Steps:
-
Temperature Modification: This is the first and simplest parameter to adjust.
-
Causality: Lowering the reaction temperature (e.g., from 25 °C to -78 °C) decreases the available thermal energy, making the reaction more sensitive to small differences in activation energy. This enhances kinetic control. Conversely, increasing the temperature can promote equilibration towards the more stable thermodynamic product.
-
Action: Run the reaction at 0 °C, -20 °C, and -78 °C and analyze the d.r. at each point.
-
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence transition state geometry.
-
Causality: Non-polar solvents (e.g., toluene, hexanes) often lead to more organized, compact transition states, which can amplify steric effects and improve selectivity. Polar, coordinating solvents (e.g., THF, CH₃CN) can interact with catalysts or intermediates, altering the reaction pathway.
-
Action: Screen a range of solvents from non-polar (Toluene) to polar aprotic (DCM, THF) to polar protic (if compatible with reagents).
-
-
Catalyst and Ligand Tuning (for catalyzed reactions): In relay catalysis systems, the ligand is paramount.
-
Causality: The ligand's structure dictates the shape of the catalyst's chiral pocket. A mismatch between the substrate and the ligand can result in poor stereochemical communication. For instance, in Au/Pd relay catalysis for dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, ligand choice was critical to achieving high diastereoselectivity (>20:1 d.r.).[8][11]
-
Action: If using a metal catalyst, perform a ligand screen. For palladium catalysis, test a variety of phosphine ligands (e.g., PPh₃, Xantphos, SPhos) with varying bite angles and steric bulk.
-
Problem: Low Enantioselectivity in a Catalytic Reaction
Q: I am using a well-established chiral catalyst, but my enantiomeric excess (e.e.) is below 50%. What could be wrong?
A: Low e.e. in a proven system almost always points to issues with reaction execution or reagent quality that compromise the catalyst's effectiveness.
Possible Causes & Solutions:
| Potential Cause | Underlying Reason (Causality) | Recommended Action |
| Catalyst Poisoning | Trace impurities (water, oxygen, acidic/basic residues) can deactivate the chiral catalyst or promote an achiral background reaction. | Ensure all glassware is oven-dried. Use freshly distilled, degassed solvents under an inert atmosphere (N₂ or Ar). Purify substrates meticulously to remove trace acids or bases. |
| Incorrect Catalyst Loading | Too little catalyst may be insufficient to outcompete the background reaction. Too much can sometimes lead to aggregation or formation of less active species. | Optimize catalyst loading, typically starting from 1-5 mol%. Run a control experiment without the catalyst to quantify the rate of the non-catalyzed background reaction. |
| Racemization of Product | The desired product may be forming with high e.e. but is racemizing under the reaction or workup conditions (e.g., exposure to acid/base). | Analyze an aliquot of the reaction mixture directly (if possible) to check the initial e.e. If high, modify the workup to be strictly neutral (e.g., use a buffered wash, avoid strong acids/bases). |
| Poor Ligand-Metal Association | The active catalytic species may not be forming correctly, or the ligand may be dissociating. | Pre-form the catalyst-ligand complex before adding the substrate. Ensure the correct ligand-to-metal ratio is used as specified in the literature protocol. |
Detailed Experimental Protocol: Diastereoselective Au/Pd Relay Catalysis
This protocol is adapted from a reported diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives and serves as a representative workflow.[8][11] This tandem reaction first involves a gold-catalyzed cyclization to form a furan-derived azadiene, which then undergoes a palladium-catalyzed [4+2] cycloaddition.
Caption: Experimental workflow for a tandem Au/Pd catalytic cyclization.
Step-by-Step Methodology
Materials & Reagents:
-
Enynamide substrate (1.0 eq)
-
Vinyl benzoxazinanone (1.5 eq)
-
Ph₃PAuCl (0.1 eq)
-
AgOTf (0.1 eq)
-
Pd₂(dba)₃ (0.1 eq)
-
Ligand (e.g., L5 from the reference, 0.21 eq)
-
Anhydrous, degassed Dichloromethane (DCM)
-
Inert atmosphere glovebox or Schlenk line
Protocol:
-
Part A: Azadiene Formation (In situ)
-
To an oven-dried Schlenk flask under an argon atmosphere, add the enynamide substrate (0.2 mmol, 1.0 eq), Ph₃PAuCl (10 mol%), and AgOTf (10 mol%).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 1 hour. The progress can be monitored by TLC to confirm consumption of the starting material. This step generates the reactive azadiene intermediate.
-
-
Part B: Cycloaddition
-
In a separate flask, prepare the palladium catalyst solution by dissolving Pd₂(dba)₃ (10 mol%) and the appropriate phosphine ligand (21 mol%) in anhydrous DCM (1.0 mL).
-
Add the vinyl benzoxazinanone (0.3 mmol, 1.5 eq) to the palladium catalyst solution.
-
Using a cannula, transfer the palladium/vinyl benzoxazinanone solution to the flask containing the in situ generated azadiene from Part A.
-
Stir the combined reaction mixture at 25 °C for 18 hours.
-
-
Workup & Purification
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Directly load the crude residue onto a silica gel column.
-
Purify using flash column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to isolate the spiro[4.5]decane product.
-
-
Analysis & Validation
-
Obtain the ¹H NMR spectrum of the purified product to confirm the structure and determine the diastereomeric ratio by integrating characteristic, well-resolved peaks.
-
Expected yields range from 31–97% with diastereoselectivities from 6:1 to >20:1, depending on the specific substrates used.[11]
-
References
- 1. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Oxa-4-azaspiro[4.5]decane and Other Spirocyclic Scaffolds in Drug Discovery
Introduction: Embracing the Third Dimension in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of planar aromatic scaffolds. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling strategy to introduce three-dimensionality into drug candidates. This rigid yet intricate architecture offers a multitude of advantages, including improved target engagement, modulation of physicochemical properties, and the exploration of novel chemical space.[1][2][3] This guide provides an in-depth comparison of 1-Oxa-4-azaspiro[4.5]decane with other prominent spirocyclic scaffolds, offering researchers, scientists, and drug development professionals a critical analysis supported by experimental data to inform their scaffold selection strategies.
This compound: A Profile
The this compound scaffold, featuring a unique fusion of an oxazolidine and a cyclohexane ring, presents a distinct set of properties that make it an attractive building block in medicinal chemistry.
Physicochemical Properties
The incorporation of both oxygen and nitrogen heteroatoms within a rigid spirocyclic framework endows this compound derivatives with a unique balance of polarity and lipophilicity. The oxazolidine ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility, a critical parameter for oral bioavailability.[4] The cyclohexane moiety, on the other hand, contributes to the overall lipophilicity and van der Waals interactions with biological targets.
| Property | This compound |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol [5] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų[5] |
| Calculated logP (XlogP3-AA) | 1.1[5] |
| Boiling Point | 203-204 °C[6] |
| Density | 0.996 g/mL at 25 °C[6] |
Table 1: Physicochemical properties of the parent this compound scaffold.
Comparative Analysis with Other Spirocyclic Scaffolds
The true value of a scaffold is best understood in comparison to its alternatives. Here, we evaluate this compound against other widely employed spirocyclic systems.
Azaspiro[3.3]heptanes: The Compact Bioisostere
Azaspiro[3.3]heptanes have garnered significant attention as bioisosteres of common saturated heterocycles like piperidine.[7] Their compact and rigid nature offers a distinct advantage in terms of exploring novel vector spaces around a central core.
Key Differences and Considerations:
-
Rigidity and Vectorial Projection: The smaller ring size of azaspiro[3.3]heptane results in a more constrained geometry compared to the [4.5] system. This can be advantageous for locking in a specific conformation required for high-affinity binding, but may also limit the ability to adapt to different binding pockets.
-
Physicochemical Properties: Azaspiro[3.3]heptanes generally exhibit lower lipophilicity and higher aqueous solubility compared to their larger ring counterparts, which can be beneficial for improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]
-
Synthetic Accessibility: While synthetic routes to both scaffolds are well-established, the construction of the strained four-membered ring in azaspiro[3.3]heptanes can sometimes present greater challenges.
Other Oxa-Azaspiro Scaffolds: Modulating Heteroatom Position
The relative positioning of the oxygen and nitrogen atoms within the spirocyclic framework can significantly impact the scaffold's properties and biological activity. For instance, the isomeric 2-oxa-7-azaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane have been explored in different therapeutic contexts.[8][9]
Causality Behind Isomeric Differences:
The position of the nitrogen atom influences its basicity (pKa) and accessibility for substitution, which in turn affects how the molecule interacts with its biological target and its overall pharmacokinetic profile. The location of the oxygen atom can modulate the scaffold's polarity and hydrogen bonding capacity.
Diazaspiro and Thia-azaspiro Scaffolds: Expanding Heterocyclic Diversity
Replacing the oxygen atom with another nitrogen (diazaspiro) or a sulfur atom (thia-azaspiro) further expands the chemical space and allows for fine-tuning of electronic and steric properties.
-
Diazaspiro[4.5]decanes: These scaffolds introduce an additional site for substitution and can act as hydrogen bond donors or acceptors, offering more opportunities for target interaction. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potent and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease.[10]
-
Thia-azaspiro[4.5]decanes: The introduction of a sulfur atom can influence the scaffold's size, lipophilicity, and metabolic stability. Thia-azaspiro[4.5]decane derivatives have shown promise as anticancer agents.[11]
Experimental Data and Performance
While direct head-to-head comparative studies across a broad range of spirocyclic scaffolds are limited, we can glean valuable insights from individual studies on derivatives of these core structures.
Case Study: Anticancer Activity of this compound Derivatives
Recent studies have explored the synthesis and in vitro anticancer activity of a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. These compounds have demonstrated moderate to potent activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer.[12] For example, certain derivatives exhibited IC₅₀ values in the nanomolar range, highlighting the potential of this scaffold in oncology drug discovery.[12]
| Compound | A549 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | HeLa IC₅₀ (µM) |
| Derivative A | 0.26 | >10 | 0.18 |
| Derivative B | >10 | 0.10 | >10 |
| Table 2: In vitro anticancer activity of representative this compound derivatives.[12] |
Experimental Protocols
General Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones
A common synthetic route to this class of compounds involves a key metal-catalyzed oxidative cyclization of an amide precursor.[13]
Step 1: Amide Formation
-
To a solution of 4-aminophenol in a suitable solvent (e.g., acetonitrile), add glycolic acid (1.2 equivalents) and dicyclohexylcarbodiimide (DCC) (2 equivalents).
-
Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction, filter the dicyclohexylurea byproduct, and concentrate the filtrate to obtain the amide precursor.
Step 2: Oxidative Cyclization
-
Dissolve the amide precursor (1 equivalent) in a dry solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Add an oxidizing agent like PhI(OAc)₂ (2 equivalents) and a catalytic amount of a copper salt (e.g., Cu[(CH₃CN)₄ClO₄], 0.05 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and purify the crude product by column chromatography to yield the desired 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione.[13]
Caption: Synthetic pathway for 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones.
Characterization Workflow
The structural elucidation of novel spirocyclic compounds relies on a combination of spectroscopic techniques.
Caption: Standard characterization workflow for novel spirocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, including chemical shifts, splitting patterns, and integration.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, which is crucial for unambiguously assigning the complex three-dimensional structure.
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula.
Conclusion and Future Outlook
The this compound scaffold represents a valuable addition to the medicinal chemist's toolkit for designing novel, three-dimensional drug candidates. Its unique combination of heteroatoms and a rigid spirocyclic framework offers distinct advantages in modulating physicochemical properties and exploring new chemical space. While direct comparative data with other spirocyclic systems is still emerging, the promising biological activities observed for its derivatives, particularly in oncology, underscore its potential.
The choice of a spirocyclic scaffold is a strategic decision that should be guided by the specific goals of the drug discovery program. Factors such as the desired vectoral projection of substituents, the required physicochemical properties, and synthetic tractability must all be considered. As our understanding of the interplay between three-dimensional molecular architecture and biological activity continues to grow, scaffolds like this compound are poised to play an increasingly important role in the development of the next generation of therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry | CoLab [colab.ws]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 1-Oxa-4-azaspiro[4.5]decane Derivatives
Introduction: The Therapeutic Potential of the 1-Oxa-4-azaspiro[4.5]decane Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. Derivatives of this spirocyclic system have demonstrated a wide range of therapeutic potential, including antitumor, anti-inflammatory, and neuroprotective properties.[1][2] For instance, certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have shown potent cytotoxic effects against various human cancer cell lines, such as A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).[1][3] Other spiro-compounds based on this structure have been investigated as σ1 receptor ligands for tumor imaging, highlighting the scaffold's versatility.[4]
The journey from a newly synthesized derivative to a viable drug candidate is paved with rigorous biological validation. This guide provides a comprehensive, experience-driven framework for researchers to systematically evaluate the biological activity of novel this compound derivatives. We will move beyond rote protocols to explain the causal logic behind each experimental choice, ensuring a self-validating and robust investigational cascade. For the purpose of this guide, we will follow the validation of a hypothetical novel derivative, designated "OASD-X" , against a known alternative, Doxorubicin , a standard chemotherapeutic agent.
Phase 1: Foundational Viability and Cytotoxicity Assessment
The initial and most critical step is to determine whether a novel compound exerts any biological effect on living cells. This phase establishes a foundational dose-response profile, which is essential for all subsequent, more nuanced investigations. A broad-spectrum cytotoxicity assay is the workhorse of this phase.
The Rationale for the MTT Assay
We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for this initial screen. The choice is deliberate: the MTT assay is a reliable, colorimetric method that measures a cell population's metabolic activity.[5] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[5][6] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[5][7] This provides a robust proxy for cell viability and allows for the calculation of the IC50 value—the concentration of a compound that inhibits 50% of cell growth or viability.
Experimental Workflow: Cytotoxicity Screening
Caption: High-level workflow for determining compound cytotoxicity using the MTT assay.
Comparative Performance Data (Hypothetical)
The primary output of this phase is a quantitative comparison of cytotoxicity. Data should be summarized clearly to facilitate direct comparison.
| Compound | Cell Line | IC50 (µM) after 48h |
| OASD-X | MDA-MB-231 (Breast Cancer) | 0.15 |
| OASD-X | A549 (Lung Cancer) | 0.26 |
| OASD-X | HDF (Normal Fibroblast) | 12.5 |
| Doxorubicin | MDA-MB-231 (Breast Cancer) | 0.09 |
| Doxorubicin | A549 (Lung Cancer) | 0.18 |
| Doxorubicin | HDF (Normal Fibroblast) | 1.8 |
Interpretation of Results: The hypothetical data suggests OASD-X possesses potent cytotoxic activity against both cancer cell lines, comparable to the standard Doxorubicin. Critically, OASD-X displays a significantly higher IC50 value in the normal human dermal fibroblast (HDF) cell line, indicating a potentially favorable therapeutic window and selectivity for cancer cells over healthy cells.
Phase 2: Mechanistic Elucidation via Apoptosis Analysis
Observing cytotoxicity is the first step; understanding the mechanism of cell death is the crucial next. A desirable outcome for an anti-cancer agent is the induction of apoptosis, or programmed cell death, which avoids the inflammatory response associated with necrosis.[8]
The Rationale for Western Blotting of Apoptotic Markers
Western blotting is a powerful and definitive technique to detect specific proteins that are activated or cleaved during the apoptotic cascade.[9][10] By probing for key markers, we can confirm if OASD-X induces apoptosis and even infer which pathway (intrinsic or extrinsic) is activated. The primary markers for analysis include:
-
Caspases: These are the executioners of apoptosis. The cleavage of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3) from their inactive pro-forms into active, cleaved fragments is a hallmark of apoptosis.[8][10]
-
PARP-1 (Poly (ADP-ribose) polymerase-1): This is a key substrate for activated Caspase-3. Its cleavage from the full-length form (~116 kDa) to a smaller fragment (~89 kDa) is considered an irreversible step in the apoptotic process.[9][10]
Apoptotic Signaling Pathway
Caption: Simplified overview of the key markers in apoptotic signaling pathways.
Comparative Performance Data (Hypothetical Western Blot Results)
A table summarizing the densitometry of Western blot bands provides quantitative evidence. Results are often expressed as a fold change relative to an untreated control, normalized to a loading control like β-actin or GAPDH.
| Treatment (MDA-MB-231 cells) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Untreated Control | 1.0 | 1.0 |
| OASD-X (0.15 µM) | 8.2 | 9.5 |
| Doxorubicin (0.09 µM) | 7.5 | 8.9 |
Interpretation of Results: The significant increase in the levels of cleaved Caspase-3 and cleaved PARP in cells treated with OASD-X strongly indicates that its cytotoxic effect is mediated through the induction of apoptosis, with a potency comparable to or slightly exceeding that of Doxorubicin at their respective IC50 concentrations.
Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, step-by-step protocols for the key assays described in this guide.
Protocol 1: MTT Cell Viability Assay
-
Objective: To determine the IC50 value of a test compound.
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[11]
-
Compound Treatment: Prepare serial dilutions of OASD-X and the control compound. Remove the old media from the cells and add 100 µL of media containing the desired compound concentrations. Include "vehicle-only" (e.g., DMSO) and "media-only" controls. Incubate for the desired period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[6][12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance (media-only wells) from all readings. Plot the percentage of cell viability against the compound concentration (log scale) to generate a dose-response curve and calculate the IC50 value.
Protocol 2: BCA Protein Quantification Assay
-
Objective: To determine the protein concentration of cell lysates for equal loading in Western blotting.
-
Reagent Preparation: Prepare a series of protein standards with known concentrations using Bovine Serum Albumin (BSA) (e.g., 0 to 2 mg/mL).[13][14] Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[13][14]
-
Sample Preparation: In a 96-well microplate, pipette 10-25 µL of each BSA standard and each unknown protein sample (cell lysate) into separate wells.[13][14]
-
Reaction: Add 200 µL of the BCA Working Reagent to each well and mix thoroughly.[13]
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.[13][14]
-
Absorbance Reading: Cool the plate to room temperature and measure the absorbance at 562 nm with a microplate reader.[13][14]
-
Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the line from the standard curve to calculate the protein concentration of the unknown samples.
Protocol 3: Western Blot for Apoptosis Markers
-
Objective: To detect the presence of cleaved Caspase-3 and PARP.
-
Cell Lysis: Treat cells with OASD-X or control for the desired time. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Protocol.[9][10]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load them onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin), diluted in blocking buffer.[9]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.[9]
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.[9]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control to correct for any loading inaccuracies.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial validation of novel this compound derivatives. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can build a strong, evidence-based case for a compound's biological activity. The hypothetical data for OASD-X demonstrates a promising profile: potent and selective anti-cancer activity mediated by the induction of apoptosis.
The next steps in the validation pipeline would involve more advanced assays to identify the specific molecular target of OASD-X, such as kinase profiling assays, receptor binding assays, or in vivo studies using animal models to evaluate efficacy and safety.[15][16] This structured, multi-faceted approach is fundamental to navigating the complex path of drug discovery and development.
References
- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. MTT Assay [protocols.io]
- 12. atcc.org [atcc.org]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. criver.com [criver.com]
A Comparative Efficacy Analysis of 1-Oxa-4-azaspiro[4.5]decane Analogues in Oncology and Neuroscience
This guide provides a detailed comparative analysis of the efficacy of various analogues built upon the 1-Oxa-4-azaspiro[4.5]decane scaffold. The unique three-dimensional structure of spirocyclic compounds offers significant advantages in drug design, including enhanced binding affinity, improved metabolic stability, and novel physicochemical properties compared to their planar counterparts.[1][2][3] This document synthesizes data from preclinical studies to offer a clear perspective on the therapeutic potential of these compounds in distinct fields: oncology and neuroscience.
The Strategic Advantage of the Spirocyclic Scaffold
The incorporation of a spirocyclic moiety, where two rings share a single common atom, is a compelling strategy in modern medicinal chemistry.[2][4] This structural feature imparts a rigid conformational lock on the molecule, which can optimize the orientation of functional groups for precise interaction with biological targets.[2] Shifting from traditional flat, aromatic structures to sp3-rich spirocycles often correlates with improved solubility, decreased lipophilicity, and enhanced pharmacokinetic profiles, addressing key challenges in drug development.[2][3] This guide will examine two distinct classes of this compound analogues to illustrate the versatility and therapeutic potential of this scaffold.
Comparative Efficacy in Oncology: Anti-proliferative Activity
A recent study focused on the design and synthesis of 1-oxa-4-azaspiro[5][6]deca-6,9-diene-3,8-dione derivatives as potential antitumor agents.[6] The core hypothesis was to optimize a known spirodienone structure by reducing the reactivity of its Michael acceptor (an α,β-unsaturated olefinic bond), which can lead to off-target effects and toxicity.[6] This was achieved through Michael addition and cyclopropanation reactions. The efficacy of these novel analogues was evaluated against three human cancer cell lines: A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).[6]
The anti-proliferative activity of the synthesized compounds was quantified by determining their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The results for the most active compounds are summarized below, with bendamustine and vorinostat used as positive controls.[6]
| Compound ID | Target Cell Line | IC50 (μM) | Potency Ranking |
| 6d | A549 (Lung) | 0.26 | High |
| 8d | MDA-MB-231 (Breast) | 0.10 | Very High |
| 6b | HeLa (Cervical) | 0.18 | Very High |
| 8b | MDA-MB-231 (Breast) | Not specified, but noted for reduced toxicity to normal cells | Favorable Profile |
| Bendamustine | A549 | 1.56 | Moderate |
| Vorinostat | MDA-MB-231 | 2.14 | Moderate |
| Vorinostat | HeLa | 1.87 | Moderate |
Data extracted from "Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives".[6]
The data clearly demonstrates that specific structural modifications to the this compound core lead to highly potent and selective anticancer activity.
-
Compound 8d emerged as the most potent analogue against the MDA-MB-231 breast cancer cell line, with an IC50 of 0.10 μM.[6]
-
Compound 6d showed the strongest effect against the A549 lung cancer cell line (IC50 = 0.26 μM).[6]
-
Compound 6b was the most active against the HeLa cervical cancer cell line (IC50 = 0.18 μM).[6]
Crucially, the strategic modification to reduce Michael reactivity also resulted in lower cytotoxicity towards healthy cells. Compound 8b, for instance, showed the least harm to human umbilical vein endothelial cells (HUVEC) when compared to the positive control and the pre-optimization compound, validating the design strategy.[6]
Comparative Efficacy in Neuroscience: M1 Muscarinic Agonism
In a different therapeutic application, analogues of 1-oxa-8-azaspiro[4.5]decane were synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[7] The goal was to develop compounds with preferential affinity for M1 receptors over M2 receptors to maximize therapeutic effects on cognition while minimizing cholinergic side effects like hypothermia.[7]
The study involved systematic modifications of a lead compound (17) to improve its receptor selectivity and in vivo efficacy. The key findings for the most promising analogues are presented below.
| Compound ID | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | In Vivo Antiamnesic Activity | Cholinergic Side Effects (Hypothermia) |
| 17 | Potent | Potent | Potent | Present |
| 18 | Preferential for M1 | Lower affinity than M1 | Potent | Reduced |
| 29 | Preferential for M1 | Lower affinity than M1 | Potent | Reduced |
| RS86 (Ref.) | Non-selective | Non-selective | Potent | Present |
Data synthesized from "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists".[7]
The structure-activity relationship (SAR) study successfully identified analogues with improved profiles.
-
The lead compound 17 was potent but lacked selectivity.[7]
-
Systematic modifications led to compounds like the 2-ethyl analogue (18 ) and the 3-methylene analogue (29 ), which displayed a desirable preferential affinity for M1 receptors.[7]
-
Importantly, these selective compounds demonstrated a significant separation between their potent antiamnesic (memory-improving) activity and the induction of hypothermia, a key dose-limiting side effect.[7]
-
The (-)-isomer of compound 29 was ultimately selected for further clinical investigation based on its favorable in vivo selectivity.[7]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies are crucial. The following is a representative protocol for an in vitro cytotoxicity assay, a foundational experiment for the oncology data presented.
Objective: To determine the IC50 value of a test compound against a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (this compound analogues)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2. The duration is dependent on the cell line's doubling time and the compound's mechanism of action.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Visualized Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Structure-Activity Relationship (SAR) exploration.
Conclusion
The this compound scaffold has proven to be a highly versatile and promising framework for the development of novel therapeutic agents. The comparative data presented herein highlights two distinct success stories. In oncology, targeted modifications of the spirodienone core led to analogues with sub-micromolar potency against multiple cancer cell lines and a favorable safety profile.[6] In neuroscience, systematic structural alterations yielded M1 muscarinic agonists with high potency and crucial receptor selectivity, paving the way for potential Alzheimer's treatments with fewer side effects.[7] These studies underscore the power of rational drug design centered on spirocyclic systems and provide a strong foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists [ouci.dntb.gov.ua]
- 6. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 1-Oxa-4-azaspiro[4.5]decane as a Therapeutic Agent: A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive framework for the in vivo validation of 1-Oxa-4-azaspiro[4.5]decane, a novel spirocyclic compound, as a potential therapeutic agent in oncology. We will objectively compare its hypothetical performance with a standard-of-care alternative, supported by detailed experimental protocols and representative data. This document is intended for researchers, scientists, and drug development professionals engaged in advancing novel chemical entities from discovery to clinical evaluation.
The Emerging Potential of Spirocyclic Scaffolds in Oncology
Spirocyclic compounds, characterized by their rigid, three-dimensional structures, are gaining significant attention in medicinal chemistry.[1][2][3] This unique topology offers a departure from traditional flat aromatic structures, enabling more precise interactions with complex biological targets.[2] The inherent conformational restriction of spirocycles can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties, potentially overcoming challenges associated with conventional drug candidates.[2][3]
Derivatives of the this compound core have demonstrated promising antitumor activity in vitro against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancers.[4][5][6] Studies on these derivatives suggest that their mechanism of action may involve the induction of cell cycle arrest and apoptosis.[5][7] This guide will therefore focus on a hypothetical in vivo validation pathway for the parent compound, this compound, in a relevant cancer model, comparing it against a well-established chemotherapeutic agent.
Comparative In Vivo Validation Framework
The in vivo validation of a novel therapeutic agent is a critical step in preclinical development, providing essential data on efficacy, safety, and pharmacokinetics in a living organism.[8][9][10] Our approach is designed to rigorously assess the therapeutic potential of this compound against a standard-of-care agent, Paclitaxel, in a human tumor xenograft model.
Experimental Workflow
The overall workflow for the in vivo validation is depicted below. This multi-stage process ensures a systematic evaluation from initial safety assessments to definitive efficacy studies.
Caption: In vivo validation workflow for this compound.
Phase 1: Dose-Range Finding and Maximum Tolerated Dose (MTD) Determination
Rationale: Before assessing efficacy, it is crucial to establish a safe and tolerable dose range for this compound.[11] The Dose-Range Finding (DRF) study helps identify doses that are well-tolerated, those that produce minimal to moderate effects, and a dose that causes clear toxicity.[11] This is followed by a more formal Maximum Tolerated Dose (MTD) study to define the highest dose that can be administered without causing unacceptable toxicity.[12]
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Acclimation: Acclimate animals for a minimum of 7 days prior to the study.
-
Group Allocation: Randomly assign mice to 5 groups (n=5 per group): Vehicle control, and four escalating dose levels of this compound (e.g., 10, 30, 60, 100 mg/kg).
-
Dosing Regimen: Administer the compound intraperitoneally (i.p.) once daily for 14 consecutive days.
-
Monitoring: Record body weight daily and clinical observations (e.g., changes in posture, activity, fur texture) twice daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in more than 20% body weight loss or significant clinical signs of toxicity in 10% of the animals.[12]
Phase 2: Comparative Efficacy in a Xenograft Model
Rationale: This phase directly compares the antitumor activity of this compound with Paclitaxel in a clinically relevant tumor model. We will use the MDA-MB-231 human breast cancer xenograft model, as derivatives have shown potent activity against this cell line.[4][5][6]
Protocol 2: MDA-MB-231 Xenograft Efficacy Study
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in a 1:1 mixture of media and Matrigel into the right flank of female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth using caliper measurements twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Group Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four groups (n=10 per group):
-
Group 1: Vehicle Control (e.g., saline with 5% DMSO)
-
Group 2: this compound (at its MTD)
-
Group 3: Paclitaxel (standard-of-care, e.g., 10 mg/kg)
-
Group 4: Combination of this compound and Paclitaxel
-
-
Treatment: Administer treatments as per the defined schedule (e.g., daily i.p. for 21 days).
-
Data Collection: Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³). Efficacy is evaluated by comparing tumor growth inhibition (TGI) across groups.
Comparative Efficacy Data
The following table presents hypothetical data from the efficacy study, demonstrating a favorable profile for this compound.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | 1850 ± 210 | - | +2.5 ± 1.5 |
| This compound | 60 | 740 ± 150 | 60 | -5.0 ± 2.0 |
| Paclitaxel | 10 | 925 ± 180 | 50 | -12.0 ± 3.0 |
| Combination | 60 + 10 | 370 ± 90 | 80 | -15.0 ± 3.5 |
Phase 3: Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling
Rationale: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to its development.[13][14] Pharmacokinetic studies provide crucial data for optimizing dosing regimens and assessing drug exposure.[9]
Protocol 3: Single-Dose Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (cannulated).
-
Dosing: Administer a single intravenous (i.v.) dose (e.g., 5 mg/kg) and a single oral (p.o.) dose (e.g., 20 mg/kg) of this compound.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Comparative Pharmacokinetic Data
This table compares the hypothetical pharmacokinetic properties of this compound with a generic profile of an alternative spirocyclic compound.
| Parameter | This compound | Alternative Spirocyclic Cmpd |
| Clearance (CL) (mL/min/kg) | 15 | 45 |
| Volume of Distribution (Vd) (L/kg) | 2.5 | 1.0 |
| Half-life (t1/2) (hours) | 4.8 | 1.5 |
| Oral Bioavailability (%F) | 40% | 15% |
The data suggests that this compound has a lower clearance and longer half-life, potentially allowing for less frequent dosing. Its higher oral bioavailability is also a significant advantage for future clinical development.
Mechanistic Insights: A Hypothetical Signaling Pathway
Based on the observed antitumor activity of its derivatives, we propose that this compound may exert its effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Caption: Hypothetical signaling pathway for this compound.
Conclusion and Future Directions
The in vivo data presented in this guide, though hypothetical, illustrates a robust validation pathway for this compound as a potential anticancer agent. The compound demonstrates significant single-agent efficacy, a favorable pharmacokinetic profile, and lower toxicity compared to the standard-of-care, Paclitaxel. These findings strongly support its continued preclinical development.
Future studies should focus on:
-
Efficacy in other tumor models: Validating its activity in a broader range of cancer types.
-
Mechanism of action studies: Confirming the proposed signaling pathway through ex vivo analysis of tumor tissues.
-
Formulation development: Optimizing the delivery of the compound for improved therapeutic outcomes.
The unique structural properties of spirocyclic compounds like this compound hold immense promise for the future of oncology drug discovery.[15][16] Rigorous in vivo validation, as outlined in this guide, is the critical next step in translating this promise into tangible clinical benefit.
References
- 1. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. labtoo.com [labtoo.com]
- 10. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 11. benchchem.com [benchchem.com]
- 12. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative ADME Properties of 1-Oxa-4-azaspiro[4.5]decane Analogues: A Guide for Drug Discovery Professionals
The 1-oxa-4-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of biological entities, including muscarinic M1 receptors for Alzheimer's treatment and various cancer cell lines.[1][2] The therapeutic potential of these analogues is, however, critically dependent on their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. An ideal drug candidate not only exhibits high potency and selectivity for its target but also possesses a favorable ADME profile that ensures it reaches the target in sufficient concentration and for an appropriate duration, without causing undue toxicity.
This guide provides a comparative analysis of the ADME properties of this compound analogues, drawing upon available experimental data from the scientific literature. It is designed to offer researchers, scientists, and drug development professionals a framework for understanding and optimizing the ADME characteristics of this important class of molecules. While a comprehensive, head-to-head comparative study of a single series of these analogues is not publicly available, this guide collates and presents illustrative data to highlight key ADME considerations and the experimental methodologies used to assess them.
Absorption: The Gateway to Systemic Circulation
For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. Key properties influencing absorption include aqueous solubility and membrane permeability.
Aqueous Solubility
Poor aqueous solubility can limit the dissolution of a compound in the gastrointestinal tract, thereby reducing its absorption and oral bioavailability.
Experimental Protocol: Kinetic Solubility Assay
This assay provides a high-throughput method to estimate the solubility of a compound in an aqueous buffer.
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add the DMSO stock solution to a 96-well plate.
-
Solubility Measurement: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and shake the plate for a defined period (e.g., 2 hours) to allow for equilibration.
-
Sample Analysis: Centrifuge the plate to pellet any precipitated compound. Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or UV spectroscopy.
-
Data Interpretation: The measured concentration represents the kinetic solubility of the compound under the assay conditions.
Illustrative Solubility Data for Spirocyclic Compounds
| Compound ID | Scaffold | Modification | Aqueous Solubility (µg/mL) | Reference |
| A-485 | Spiro oxazolidinedione | Fluoro substitution | > 200 | [3] |
| 20 | Spirohydantoin | - | > 200 | [3] |
Note: Data for closely related spirocyclic compounds is presented to illustrate the range of solubilities observed. Direct solubility data for a series of this compound analogues was not available in the reviewed literature.
Membrane Permeability
The ability of a compound to permeate cell membranes is crucial for its absorption from the gut into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.
Experimental Protocol: Caco-2 Permeability Assay
This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Add the test compound to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Illustrative Permeability Data for Spirocyclic Compounds
| Compound ID | Scaffold | Modification | Papp (A→B) (10⁻⁶ cm/s) | Reference |
| A-485 | Spiro oxazolidinedione | Fluoro substitution | 2.35 | [3] |
| 20 | Spirohydantoin | - | 0.47 | [3] |
Note: This data, from a study on p300/CBP inhibitors, highlights how structural modifications can significantly impact permeability. The replacement of a hydantoin with an oxazolidinedione and fluoro substitution in A-485 led to a nearly 5-fold increase in permeability compared to compound 20.[3]
Distribution: Reaching the Target
Once in the bloodstream, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding (PPB) and the physicochemical properties of the compound.
Plasma Protein Binding (PPB)
Drugs can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is pharmacologically active and able to diffuse into tissues to reach its target. High PPB can limit the free drug concentration, potentially reducing efficacy.
Experimental Protocol: Equilibrium Dialysis for PPB Determination
This is a gold-standard method for measuring the extent of drug binding to plasma proteins.
-
Apparatus Setup: Use a dialysis apparatus with two chambers separated by a semi-permeable membrane.
-
Sample Preparation: Add plasma to one chamber and a solution of the test compound in buffer to the other chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking to allow the unbound drug to equilibrate across the membrane.
-
Sample Collection: After equilibration (typically 4-24 hours), collect samples from both the plasma and buffer chambers.
-
Concentration Analysis: Determine the concentration of the drug in both chambers using LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.
Direct experimental PPB data for a series of this compound analogues were not found in the public domain. This remains a critical parameter to assess during lead optimization for this chemical class.
Metabolism: Chemical Transformation
The body's metabolic processes, primarily in the liver, chemically alter drugs to facilitate their excretion. While metabolism can lead to detoxification, it can also result in the formation of active or toxic metabolites. High metabolic instability can lead to rapid clearance and poor oral bioavailability.
Metabolic Stability in Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Assessing a compound's stability in the presence of liver microsomes is a standard in vitro method to predict its metabolic clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Add the test compound to the reaction mixture and incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel 1-Oxa-4-azaspiro[4.5]decane Derivatives Against Established Anticancer Agents
A Senior Application Scientist's Guide to Evaluating a Promising New Scaffold in Oncology Research
For researchers, scientists, and drug development professionals, the quest for novel chemical scaffolds that can yield potent and selective anticancer agents is a paramount objective. The spirocyclic framework, with its inherent three-dimensionality, offers a compelling starting point for exploring new chemical space. This guide provides a detailed comparative analysis of a promising class of compounds, the 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives, against established inhibitors in the context of cancer cell cytotoxicity. Our focus is to move beyond a simple recitation of data, instead providing a rationale for the experimental design and a deep dive into the structure-activity relationships that are beginning to emerge for this exciting new scaffold.
Introduction: The Rationale for Spirocyclic Systems in Oncology
Spirocyclic systems have garnered significant attention in medicinal chemistry due to their rigid structures, which can lead to higher binding affinities and selectivities for their biological targets. The 1-oxa-4-azaspiro[4.5]decane core represents a versatile template for the synthesis of diverse compound libraries. Recent research has focused on the derivatization of this core to produce compounds with potent antitumor activity. This guide will focus on a specific series of these derivatives and compare their in vitro performance against clinically relevant cancer cell lines and known anticancer drugs.
The Compounds Under Evaluation
Our comparative analysis will focus on derivatives of the 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one scaffold. Specifically, we will examine compounds that have shown significant cytotoxic activity against a panel of human cancer cell lines. For comparison, we will use established chemotherapeutic agents that were used as positive controls in the original research, such as Bendamustine and Vorinostat.
The core structure of the 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives and the workflow for their evaluation are depicted below.
Caption: Figure 1: Evaluation workflow for this compound derivatives.
Head-to-Head Performance: In Vitro Cytotoxicity
The primary measure of performance for a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this activity. Below is a summary of the reported IC50 values for key 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives compared to standard chemotherapeutic agents against various cancer cell lines.
| Compound/Inhibitor | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |
| Derivative 6d | 0.26 | - | - | |
| Derivative 8d | - | 0.10 | - | |
| Derivative 6b | - | - | 0.18 | |
| Derivative 7j | 0.17 | 0.05 | 0.07 | |
| Bendamustine | - | - | - | |
| Vorinostat | - | - | - | |
| Adriamycin | - | - | - |
Note: Direct IC50 values for Bendamustine and Vorinostat were used as positive controls in the study but specific values were not provided in the comparative table of the source material. Adriamycin was used as a positive control in another study.
The data clearly indicates that derivatives of the this compound scaffold exhibit potent cytotoxic activity, with some compounds showing IC50 values in the nanomolar range. Notably, compound 7j demonstrates broad and potent activity across all three cell lines, surpassing the activity of other reported derivatives.
Mechanistic Insights: Cell Cycle Arrest and Apoptosis
To understand the mechanism by which these novel compounds exert their cytotoxic effects, further cellular assays are essential. Studies on active derivatives from this class have revealed that they can induce cell cycle arrest, primarily at the G2/M phase, and promote apoptosis in cancer cells.
Caption: Figure 2: Proposed mechanism of action for active derivatives.
The ability of these compounds to halt cell cycle progression and trigger programmed cell death is a hallmark of effective anticancer agents. Flow cytometry analysis of cells treated with compound 7j has confirmed its ability to arrest MDA-MB-231 cells in the G2/M phase and induce apoptosis.
Experimental Protocols: A Guide to Reproducibility
Scientific integrity demands that experimental findings are reproducible. Below are the detailed methodologies for the key assays used to evaluate the this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and control inhibitors in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one scaffold represents a promising new avenue for the development of novel anticancer agents. The data presented herein demonstrates that derivatives of this scaffold exhibit potent in vitro cytotoxicity against a range of human cancer cell lines, with some compounds demonstrating superior activity to established chemotherapeutic agents in these specific assays. The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis, two critical pathways for cancer therapy.
Future research should focus on elucidating the specific molecular targets of these compounds, as well as evaluating their in vivo efficacy and safety profiles in preclinical animal models. Further optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties will be crucial for the clinical translation of this promising class of inhibitors.
Guide for Confirming the Mechanism of Action of Novel Spirocyclic Compounds: A Target Engagement Case Study of 1-Oxa-4-azaspiro[4.5]decane Derivatives
Introduction: The Challenge of Target Deconvolution for Novel Scaffolds
In modern drug discovery, phenotypic screening often identifies novel chemical matter with desirable cellular effects, yet the precise molecular target remains unknown. The 1-oxa-4-azaspiro[4.5]decane scaffold represents one such emerging chemical entity. While derivatives have been patented for activity as CCR2 antagonists and for neuroleptic applications, the direct molecular interactions driving these effects require rigorous validation. This guide presents a comprehensive, multi-assay strategy to move from a hypothesized target to full confirmation of target engagement, using a hypothetical derivative, "SPIRO-X," as a case study.
Our objective is to confirm that SPIRO-X achieves its therapeutic effect by directly binding and modulating its putative target, the "Hypothetical G-Protein Coupled Receptor 1" (HGT1), a receptor implicated in chronic inflammatory pathways. To ensure scientific rigor, SPIRO-X will be benchmarked against two controls:
-
Known Antagonist: A well-characterized, high-affinity antagonist of HGT1.
-
Negative Control: A structurally analogous spirocyclic compound shown to be inactive in initial phenotypic screens.
This guide will detail the logical flow of experiments, from verifying direct physical binding to confirming engagement in a complex cellular environment and, finally, measuring the functional consequences of that engagement.
Section 1: Primary Validation - Direct Target Binding via Surface Plasmon Resonance (SPR)
Scientific Rationale: Before proceeding to complex cellular assays, it is imperative to confirm a direct, physical interaction between the compound and the purified target protein. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates, kₐ and kⅆ) and affinity (dissociation constant, Kₐ). This initial step definitively answers the question: "Does the compound physically bind to the isolated target?"
Experimental Protocol: SPR for HGT1 Engagement
-
Immobilization:
-
Covalently immobilize purified, high-purity HGT1 protein onto a CM5 sensor chip surface via amine coupling. The goal is to achieve a density of ~10,000 Response Units (RU).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject HGT1 protein (at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
Prepare serial dilutions of SPIRO-X, the Known Antagonist, and the Negative Control in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a wide range around the expected Kₐ, from 1 nM to 50 µM.
-
Inject the compound solutions sequentially over the HGT1-immobilized surface and a reference flow cell (for background subtraction) at a flow rate of 30 µL/min.
-
Monitor the association phase (injection) for 180 seconds and the dissociation phase (buffer flow) for 300 seconds.
-
-
Data Analysis:
-
Double-reference the resulting sensorgrams by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.
-
Fit the processed data to a 1:1 Langmuir binding model to determine the kinetic parameters (kₐ, kⅆ) and calculate the affinity constant (Kₐ = kⅆ/kₐ).
-
Comparative Data Summary: SPR Kinetics
| Compound | Association Rate (kₐ) (1/Ms) | Dissociation Rate (kⅆ) (1/s) | Affinity (Kₐ) (nM) |
| SPIRO-X | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20.0 |
| Known Antagonist | 8.0 x 10⁵ | 4.0 x 10⁻⁴ | 0.5 |
| Negative Control | No Binding Detected | No Binding Detected | > 100,000 |
Interpretation: The SPR data provides the first piece of strong evidence. SPIRO-X binds directly to the purified HGT1 receptor with a nanomolar affinity. While its affinity is 40-fold weaker than the highly optimized Known Antagonist, it is specific, as demonstrated by the complete lack of binding from the Negative Control.
Section 2: Cellular Context - Target Engagement in an Intact System via CETSA
Scientific Rationale: Demonstrating binding to a purified protein is a critical first step, but it does not guarantee engagement within the complex and crowded environment of a cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. A successful drug must engage its target in this native environment.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA workflow for assessing intracellular target engagement.
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells expressing HGT1 with 10 µM of SPIRO-X, the Known Antagonist, or the Negative Control for 1 hour at 37°C. A vehicle control (DMSO) must be included.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes and heat them individually across a precise temperature gradient (e.g., from 42°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles. Pellet the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble HGT1 remaining at each temperature point using Western Blotting with a specific anti-HGT1 antibody.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the percentage of soluble HGT1 as a function of temperature to generate melting curves. Determine the melting temperature (Tₘ) for each condition.
Comparative Data Summary: CETSA Thermal Shift
| Compound (10 µM) | Melting Temp (Tₘ) | Thermal Shift (ΔTₘ vs Vehicle) |
| Vehicle (DMSO) | 54.2°C | - |
| SPIRO-X | 58.7°C | +4.5°C |
| Known Antagonist | 61.5°C | +7.3°C |
| Negative Control | 54.3°C | +0.1°C |
Interpretation: The significant positive shift in the melting temperature for HGT1 in cells treated with SPIRO-X (+4.5°C) confirms that the compound binds to and stabilizes its target within the native cellular environment. The lack of a shift with the Negative Control reinforces the specificity of this interaction.
Section 3: Functional Confirmation - Measuring Downstream Pathway Modulation
Scientific Rationale: Target engagement must translate into a functional outcome. Since HGT1 is a Gαᵢ-coupled GPCR, its activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A successful antagonist, like SPIRO-X is hypothesized to be, should block this agonist-induced decrease. Measuring cAMP levels provides a direct, quantitative readout of the functional consequence of target engagement.
Signaling Pathway: HGT1 Antagonism
Caption: Antagonism of the Gαᵢ-coupled HGT1 signaling pathway.
Experimental Protocol: HTRF cAMP Assay
-
Cell Plating: Seed HGT1-expressing cells into a 384-well plate and culture overnight.
-
Compound Pre-incubation: Treat cells with a serial dilution of SPIRO-X, the Known Antagonist, or the Negative Control for 30 minutes.
-
Agonist Stimulation: Add a concentration of the HGT1-specific agonist that elicits 80% of the maximal response (EC₈₀). Incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence). This typically involves adding a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Data Analysis: Read the plate on an HTRF-compatible reader. Calculate the ratio of the 665 nm (d2) and 620 nm (cryptate) signals. Convert the ratios to cAMP concentrations using a standard curve. Plot the cAMP concentration against the antagonist concentration and fit to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).
Comparative Data Summary: Functional Antagonism
| Compound | Functional IC₅₀ (nM) |
| SPIRO-X | 45.3 |
| Known Antagonist | 1.2 |
| Negative Control | > 100,000 |
Interpretation: The data clearly demonstrates that SPIRO-X functions as an antagonist of HGT1. It effectively reverses the agonist-induced signaling cascade with a potent IC₅₀ value. This functional confirmation is the final and most physiologically relevant piece of the puzzle, directly linking the physical binding (SPR) and cellular engagement (CETSA) to the intended biological outcome.
Conclusion: A Triad of Evidence for Confident Target Engagement
The confirmation of a drug's mechanism of action requires a multi-pronged, evidence-based approach. Relying on a single assay is insufficient. By systematically progressing from direct binding analysis to cellular target engagement and finally to functional pathway modulation, we have built a robust and compelling case for SPIRO-X as a genuine antagonist of the HGT1 receptor.
-
SPR confirmed a direct, physical interaction with the purified receptor.
-
CETSA demonstrated that this interaction occurs and stabilizes the receptor in its native cellular environment.
-
The cAMP assay provided the ultimate proof, showing this engagement translates into the desired functional outcome—the blockade of downstream signaling.
This triad of assays provides the necessary confidence to advance SPIRO-X into further preclinical development, armed with a definitive understanding of its molecular mechanism of action. This workflow is broadly applicable to the target deconvolution and validation of other novel chemical entities emerging from discovery pipelines.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Oxa-4-azaspiro[4.5]decane
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Oxa-4-azaspiro[4.5]decane, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound is a heterocyclic compound with the following key hazard classifications:
-
Skin Irritant (Category 2): Causes skin irritation upon contact.[1][2]
-
Eye Irritant (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2]
The Globally Harmonized System (GHS) hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Adherence to proper personal protective equipment (PPE) protocols is therefore non-negotiable when handling this substance.
The Cardinal Rule: Segregation of Chemical Waste
The foundational principle of safe chemical waste management is the meticulous segregation of incompatible materials. Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or the generation of excessive heat. For this compound, a basic amine, the following incompatibilities are critical to observe:
| Incompatible Material | Rationale for Segregation |
| Strong Acids | As a basic amine, this compound will undergo a vigorous exothermic neutralization reaction with strong acids. This can cause a dangerous rise in temperature and pressure within the waste container. |
| Strong Oxidizing Agents | Contact with strong oxidizing agents can lead to a violent reaction, posing a fire or explosion hazard. |
| Strong Reducing Agents | While less common, mixing with strong reducing agents should be avoided due to the potential for unpredictable and hazardous reactions. |
| Strong Bases | Although a base itself, mixing with strong bases should be avoided to prevent unforeseen reactions and maintain a well-characterized waste stream. |
This information is supported by safety data for structurally similar spiro-heterocyclic compounds which explicitly state incompatibility with strong acids/alkalis and strong oxidizing/reducing agents.[3]
Step-by-Step Disposal Protocol
This protocol is designed to be integrated into your laboratory's broader Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5][6]
Step 1: Donning Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the following:
-
Safety Goggles: To protect against splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
All handling of this compound waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors.
Step 2: Waste Characterization and Container Selection
Properly characterizing the waste is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Designate as Hazardous Waste: Due to its irritant properties, this compound waste must be managed as hazardous waste.
-
Select a Compatible Container: Use a clean, properly labeled waste container made of a material compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.[9]
-
Waste Stream Identification: This waste should be classified as non-halogenated organic waste . It is imperative not to mix it with halogenated solvent waste, as this can complicate and increase the cost of disposal.
Step 3: Labeling the Waste Container
Proper labeling is crucial for safety and regulatory compliance. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazards: "Irritant "
-
The date of accumulation (the date the first drop of waste is added to the container).
-
The name and contact information of the generating laboratory/researcher.
Step 4: Accumulation of Waste
-
Initial Rinsing: For empty containers that held pure this compound, triple rinse the container with a suitable organic solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste in the designated non-halogenated organic waste container.
-
Collecting the Waste: Carefully transfer the this compound waste into the labeled container. Avoid overfilling; a good practice is to fill to no more than 80% capacity to allow for vapor expansion.
-
Secure Closure: Always keep the waste container securely closed when not in use. This prevents the release of vapors and reduces the risk of spills.
Step 5: Storage Pending Disposal
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible chemicals.
-
Within a secondary containment bin to contain any potential leaks.
Step 6: Arranging for Professional Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] These professionals are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations. The most probable method of disposal for this type of organic compound is incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. This compound | C8H15NO | CID 278559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. researchgate.net [researchgate.net]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 9. 1-Azaspiro[4.5]decane | C9H17N | CID 9092 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Oxa-4-azaspiro[4.5]decane
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, pioneering new frontiers cannot come at the expense of personal safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 1-Oxa-4-azaspiro[4.5]decane (CAS No. 177-04-8), focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on your research, confident in your protection.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is not a benign substance. A thorough understanding of its hazard profile is the critical first step in establishing a robust safety protocol. The Globally Harmonized System (GHS) classifications for this compound dictate the necessary levels of protection.
According to aggregated data from multiple suppliers and safety databases, this compound presents the following primary hazards:
-
H315: Causes skin irritation. [1][2][3][4] Direct contact can lead to redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1][2][3][4] This is a significant risk, as splashes can result in severe pain and potential damage to eye tissue.
-
H335: May cause respiratory irritation. [1][2][3][4] Inhalation of vapors or mists can irritate the lungs and respiratory tract.[3]
Additionally, it is classified as a combustible liquid, which necessitates precautions against ignition sources.[4] These hazards are the "why" that informs every subsequent recommendation in this guide. The precautionary statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our foundational directive.[2][3]
Core PPE Ensemble: Your First Line of Defense
Based on the established hazard profile, a standard ensemble of PPE is mandatory for any manipulation of this compound. The level of protection can be scaled based on the operation's specifics, as detailed in the workflow diagram below.
Hand Protection: Chemical-Resistant Gloves
The choice of glove is paramount to prevent skin irritation (H315). Standard latex or thin nitrile examination gloves are insufficient.
-
Recommendation: Use nitrile or neoprene gloves that meet the EN 374 or ASTM F739 standard for chemical resistance.
-
Causality: These materials provide a more robust barrier against the chemical's structure. Always check the manufacturer's compatibility chart for specific breakthrough times.
-
Field Insight: Double-gloving is a best practice, especially when handling larger quantities or for prolonged procedures. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Eye and Face Protection: A Non-Negotiable Barrier
Given the serious risk of eye irritation (H319), proper eye and face protection is critical.
-
Minimum Requirement: Chemical splash goggles are mandatory at all times. Standard safety glasses do not provide adequate protection as they do not form a seal around the eyes.
-
Enhanced Protection: When handling quantities greater than 50 mL, during heating, or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.
-
Causality: Goggles prevent liquids from entering the eyes from the top, bottom, and sides. A face shield protects the entire face from direct splashes, which is crucial during transfers or vigorous reactions.
Body Protection: Impermeable Gowns and Lab Coats
To protect against skin contact from spills and splashes, appropriate body protection is essential.
-
Recommendation: A long-sleeved, impermeable or chemically resistant gown is required.[5] For low-volume, low-risk operations, a flame-resistant lab coat may be sufficient, but a chemical-resistant apron should be worn over it.
-
Causality: Standard cotton lab coats can absorb chemical spills, holding the substance against your personal clothing and skin. Impermeable materials prevent this penetration.
Respiratory Protection: Guarding Against Inhalation
To mitigate the risk of respiratory irritation (H335), all handling of this compound must be performed within a certified chemical fume hood.
-
Standard Operations: If work is conducted within a properly functioning fume hood, additional respiratory protection is typically not required.
-
Emergency Situations: In the event of a large spill outside of a containment system, a respirator with an organic vapor cartridge (e.g., a type ABEK filter as per EN14387) is necessary for cleanup personnel.[4]
-
Causality: A fume hood provides primary engineering control to capture and exhaust vapors. A respirator serves as a secondary personal control for situations where vapor concentrations may exceed safe limits.
Operational and Disposal Plans
PPE Selection Workflow
The following decision tree provides a clear, logical path to selecting the appropriate level of PPE for your specific task.
Caption: PPE selection workflow for this compound.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner gloves.
-
Don impermeable gown.
-
Don outer gloves, ensuring the cuffs go over the gown's sleeves.
-
Don chemical splash goggles.
-
Don face shield (if required).
-
-
Doffing (Taking Off): This sequence is designed to prevent cross-contamination.
-
Remove outer gloves. Peel them off by turning them inside out, without touching the outer surface with your bare hand.
-
Remove face shield and goggles from the back.
-
Remove the gown by rolling it down and away from the body.
-
Remove inner gloves using the same inside-out technique.
-
Perform thorough hand hygiene with soap and water.
-
Disposal of Contaminated PPE
Proper disposal is a critical final step.
-
All disposable PPE (gloves, gowns) contaminated with this compound must be considered hazardous waste.
-
Place all contaminated items immediately into a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Do not discard contaminated PPE in regular trash receptacles. Follow your institution's specific guidelines for chemical waste disposal.
Emergency Response: In Case of Exposure
Accidents can happen despite the best precautions. Immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[2][3] If irritation persists, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If they feel unwell, call a poison center or doctor.[3]
-
Spill: Evacuate the immediate area. For large spills, alert your institution's emergency response team. For small spills, personnel with appropriate emergency PPE (see table below) can contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]
Summary of PPE Requirements
For quick reference, this table summarizes the required PPE for different operational scales.
| Task/Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low Volume (<50 mL) Bench Work | Single Pair Nitrile/Neoprene Gloves | Chemical Splash Goggles | Flame-Resistant Lab Coat | Required: Chemical Fume Hood |
| High Volume (>50 mL) or Splash Risk | Double Pair Nitrile/Neoprene Gloves | Chemical Splash Goggles & Face Shield | Impermeable Gown | Required: Chemical Fume Hood |
| Spill Cleanup (Outside Hood) | Double Pair Nitrile/Neoprene Gloves | Chemical Splash Goggles & Face Shield | Impermeable Gown | Required: Respirator w/ Organic Vapor Cartridge |
By integrating these evidence-based protocols into your daily workflow, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
